molecular formula C22H30N6O3S B15570404 TP-238 hydrochloride

TP-238 hydrochloride

Número de catálogo: B15570404
Peso molecular: 458.6 g/mol
Clave InChI: MSIJJXOWLFOYIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CHEMBL4461619 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C22H30N6O3S

Peso molecular

458.6 g/mol

Nombre IUPAC

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26)

Clave InChI

MSIJJXOWLFOYIN-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

TP-238 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3] As a crucial tool in epigenetic research, TP-238 allows for the investigation of the biological roles of these two bromodomain-containing proteins in chromatin remodeling and gene transcription. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target binding affinity, effects on cellular signaling pathways, and protocols for key experimental assays.

Core Mechanism of Action: Inhibition of CECR2 and BPTF Bromodomains

TP-238 exerts its effects by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting chromatin-modifying complexes to specific genomic loci and influencing gene expression. By occupying these binding sites, TP-238 prevents the engagement of CECR2 and BPTF with their natural acetylated ligands, thus inhibiting their downstream functions.

Quantitative Binding and Cellular Engagement Data

The binding affinity and cellular target engagement of TP-238 have been characterized using various biophysical and cell-based assays. The following tables summarize the key quantitative data available for TP-238 and its negative control, TP-422.

Biochemical Assays CECR2 BPTF BRD9 (Off-target) Reference
IC50 (AlphaScreen) 10-30 nM100-350 nM1.4 µM[1][2][4]
Kd (Isothermal Titration Calorimetry) 10 nM120 nMNot Reported[2][4]
Cell-Based Assays CECR2 BPTF Reference
EC50 (NanoBRET) 200-300 nM200-300 nM[4]
Negative Control (TP-422) CECR2 BPTF Reference
Activity InactiveInactive[4]

Impact on Cellular Signaling Pathways

The inhibition of CECR2 and BPTF by TP-238 can modulate several critical signaling pathways implicated in cancer and development.

BPTF-Mediated Signaling

BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and gene expression.[1] Studies have shown that BPTF is involved in the activation of key oncogenic signaling pathways:

  • MAPK Pathway: BPTF can promote the activation of the MAPK pathway, which is crucial for cell proliferation and survival.[1] Silencing BPTF has been shown to inhibit the activation of this pathway.[1]

  • PI3K-AKT Pathway: Knockdown of BPTF has been demonstrated to suppress the PI3K-AKT signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.

BPTF_Signaling TP238 TP-238 BPTF BPTF TP238->BPTF inhibits NURF NURF Complex BPTF->NURF component of Chromatin Chromatin Remodeling NURF->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression MAPK_Pathway MAPK Pathway Gene_Expression->MAPK_Pathway activates PI3K_AKT_Pathway PI3K/AKT Pathway Gene_Expression->PI3K_AKT_Pathway activates Proliferation Cell Proliferation MAPK_Pathway->Proliferation PI3K_AKT_Pathway->Proliferation Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis inhibits

CECR2-Mediated Signaling

CECR2 is an epigenetic reader that has been implicated in DNA damage response, neurulation, and cancer metastasis.[3] It functions by recognizing acetylated lysine residues and recruiting chromatin remodeling complexes.

  • NF-κB Signaling Pathway: CECR2 has been shown to drive breast cancer metastasis by activating the NF-κB signaling pathway. It interacts with acetylated RELA (p65), a key component of the NF-κB complex, to promote the expression of genes involved in metastasis and immune suppression.[3][5]

CECR2_Signaling TP238 TP-238 CECR2 CECR2 TP238->CECR2 inhibits Acetylated_RELA Acetylated RELA (p65) CECR2->Acetylated_RELA binds to NFkB_Complex NF-κB Complex Acetylated_RELA->NFkB_Complex part of NFkB_Pathway NF-κB Signaling NFkB_Complex->NFkB_Pathway activates Metastasis Metastasis NFkB_Pathway->Metastasis Immune_Suppression Immune Suppression NFkB_Pathway->Immune_Suppression

Experimental Protocols

Detailed, step-by-step protocols for assays used to characterize TP-238 are often specific to the laboratory and instrumentation. However, this section provides a generalized overview of the methodologies for key experiments.

AlphaScreen Assay for IC50 Determination

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions.[6][7][8]

Principle: Donor and acceptor beads are brought into proximity through a biological interaction (e.g., bromodomain binding to an acetylated histone peptide). Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a luminescent signal. A competitive inhibitor like TP-238 will disrupt this interaction, causing a decrease in the signal.

Generalized Protocol:

  • Reagent Preparation: Prepare assay buffer, biotinylated acetylated histone peptide, GST-tagged bromodomain protein (CECR2 or BPTF), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Reaction Setup: In a microplate, combine the bromodomain protein, the biotinylated peptide, and varying concentrations of TP-238.

  • Incubation: Incubate the mixture to allow for binding and inhibition to occur.

  • Bead Addition: Add the Donor and Acceptor beads to the wells.

  • Signal Detection: Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AlphaScreen_Workflow cluster_0 Assay Plate Reagents 1. Add Bromodomain, Peptide & TP-238 Incubate1 2. Incubate Reagents->Incubate1 Beads 3. Add Donor & Acceptor Beads Incubate1->Beads Incubate2 4. Incubate (in dark) Beads->Incubate2 Read 5. Read Signal Incubate2->Read Data_Analysis 6. Data Analysis (IC50 determination) Read->Data_Analysis

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10][11]

Principle: A solution of the ligand (TP-238) is titrated into a solution of the protein (CECR2 or BPTF). The heat released or absorbed during binding is measured.

Generalized Protocol:

  • Sample Preparation: Dialyze both the protein and TP-238 into the same buffer to minimize heats of dilution. Degas the solutions.

  • Instrument Setup: Load the protein solution into the sample cell and TP-238 into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of TP-238 into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

NanoBRET Target Engagement Assay for EC50 Determination

NanoBRET (Bioluminescence Resonance Energy Transfer) is a cell-based assay used to measure target engagement in live cells.[12][13]

Principle: The target protein (CECR2 or BPTF) is fused to a NanoLuc luciferase (the donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the acceptor. When the tracer binds to the target, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. TP-238 competes with the tracer for binding to the target, causing a decrease in the BRET signal.

Generalized Protocol:

  • Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding the NanoLuc-fusion of the target protein.

  • Tracer and Compound Addition: Add the NanoBRET tracer and varying concentrations of TP-238 to the cells.

  • Incubation: Incubate the cells to allow for compound entry and target engagement.

  • Substrate Addition: Add the NanoLuc substrate.

  • Signal Detection: Measure the luminescence at two different wavelengths (for the donor and acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is a valuable research tool for elucidating the roles of CECR2 and BPTF in health and disease. Its well-characterized mechanism of action, potent and selective inhibition of its targets, and demonstrated effects on key signaling pathways make it an indispensable probe for the epigenetics and drug discovery communities. The experimental methodologies outlined in this guide provide a foundation for the design and execution of studies utilizing TP-238 to further explore the biology of bromodomain-mediated processes.

References

TP-238 Hydrochloride: A Technical Guide to its Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As members of the ISWI chromatin remodeling complex family, CECR2 and BPTF play crucial roles in regulating gene expression through the recognition of acetylated lysine (B10760008) residues on histones. Dysregulation of these proteins has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target proteins of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Target Proteins and Quantitative Data

This compound exhibits high affinity for the bromodomains of both CECR2 and BPTF. The following table summarizes the key quantitative data characterizing the interaction of TP-238 with its primary targets.

Target ProteinAssay TypeMetricValue (nM)Selectivity and Off-Target Profile
CECR2 AlphaScreenIC5030[1]BRD9 IC50: 1.4 µM[1]
Isothermal Titration Calorimetry (ITC)KD10[1]Profiled against 338 kinases at 1 µM with no significant activity observed[1].
BPTF AlphaScreenIC50350[1]
Isothermal Titration Calorimetry (ITC)KD120[1]
Cellular Target Engagement NanoBRET™EC50200-300 (for both CECR2 and BPTF)[1]A negative control compound, TP-422, is inactive against both CECR2 and BPTF[1].

Signaling Pathway

The BPTF and CECR2 proteins are key components of distinct chromatin remodeling complexes. BPTF is a subunit of the Nucleosome Remodeling Factor (NURF) complex, while CECR2 is part of the CECR2-containing remodeling factor (CERF) complex. Both complexes utilize the energy of ATP hydrolysis to mobilize nucleosomes and alter chromatin accessibility, thereby influencing gene transcription. The bromodomain of these proteins is responsible for "reading" acetylated histone tails, a key step in targeting the remodeling complex to specific genomic loci. This compound acts by competitively inhibiting the binding of these bromodomains to acetylated lysines, thus disrupting the recruitment and function of the NURF and CERF complexes.

TP-238_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complexes Chromatin Remodeling Complexes Histone Histone Tail (Acetylated Lysine) NURF NURF Complex (contains BPTF) Histone->NURF BPTF Bromodomain Binding CERF CERF Complex (contains CECR2) Histone->CERF CECR2 Bromodomain Binding Gene Target Gene NURF->Gene Remodeling CERF->Gene Remodeling Transcription Transcription Gene->Transcription TP238 TP-238 HCl TP238->NURF Inhibits TP238->CERF Inhibits

Figure 1: this compound mechanism of action on chromatin remodeling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below.

AlphaScreen™ Assay for IC50 Determination

This assay quantitatively measures the inhibition of the interaction between the target bromodomain and a biotinylated histone peptide.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS, pH 7.4.

    • Biotinylated Histone H4 (1-21) K5/8/12/16Ac peptide (probe).

    • GST-tagged CECR2 or BPTF bromodomain protein.

    • This compound serially diluted in DMSO and then in assay buffer.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

  • Assay Procedure :

    • Add 2 µL of serially diluted this compound or DMSO control to a 384-well ProxiPlate.

    • Add 4 µL of a mix containing the target bromodomain protein and the biotinylated histone peptide to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 8 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (both at 12.5 µg/mL final concentration) under low light conditions.

    • Seal the plate with foil to protect from light and incubate for a further 60 minutes at room temperature.

    • Read the plate on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.

  • Data Analysis :

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.

Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat change upon binding of the inhibitor to the target protein to determine the dissociation constant (KD).

  • Sample Preparation :

    • Dialyze the CECR2 or BPTF bromodomain protein against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP).

    • Prepare a 10 µM solution of the protein in the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to a concentration of 100 µM.

  • ITC Experiment :

    • Perform the experiment at 15 °C using a VP-ITC microcalorimeter.

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • The titration consists of an initial 2 µL injection followed by 30 subsequent 6 µL injections.

    • Measure the heat of dilution in a separate experiment by injecting the compound into the buffer alone and subtract this from the experimental data.

  • Data Analysis :

    • Analyze the integrated heat data using the instrument's software to fit a one-site binding model and determine the KD.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

  • Reaction Mixture :

    • Prepare a 20 µL reaction mixture in a 96-well PCR plate containing:

      • 10 mM HEPES pH 7.5, 500 mM NaCl.

      • 2 µM of the target bromodomain protein (CECR2 or BPTF).

      • 10 µM of this compound.

      • 1:1000 dilution of SYPRO Orange dye.

  • Thermal Denaturation :

    • Use a Real-Time PCR machine to monitor the fluorescence of the SYPRO Orange dye.

    • Set the excitation and emission wavelengths to 465 nm and 590 nm, respectively.

    • Increase the temperature from 25 °C to 96 °C at a rate of 3 °C per minute, recording fluorescence at each interval.

  • Data Analysis :

    • The melting temperature (Tm) is the temperature at which the fluorescence is maximal. A significant increase in the Tm in the presence of this compound indicates ligand binding and stabilization of the protein.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling AlphaScreen AlphaScreen Assay IC50 IC50 Value AlphaScreen->IC50 Determines IC50 ITC Isothermal Titration Calorimetry (ITC) KD KD Value ITC->KD Determines KD TSA Thermal Shift Assay (TSA) Tm Melting Temperature (Tm) TSA->Tm Measures ΔTm NanoBRET NanoBRET™ Assay EC50 EC50 Value NanoBRET->EC50 Measures Target Engagement (EC50) KinasePanel Kinase Panel Screen (338 kinases) OffTarget1 No Significant Activity KinasePanel->OffTarget1 Identifies Off-Targets BromodomainPanel Bromodomain Panel Screen (e.g., BRD9) OffTarget2 e.g., BRD9 IC50 BromodomainPanel->OffTarget2 Identifies Off-Targets Start This compound Start->AlphaScreen Start->ITC Start->TSA Start->NanoBRET Start->KinasePanel Start->BromodomainPanel

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized chemical probe that serves as a valuable tool for investigating the biological functions of the CECR2 and BPTF bromodomains. Its high potency and selectivity, coupled with established experimental protocols for its use, make it an ideal starting point for academic research and drug discovery efforts targeting these key epigenetic regulators. The data and methodologies presented in this guide provide a comprehensive resource for scientists working in this field.

References

TP-238 Hydrochloride: A Technical Guide to a Selective CECR2 and BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic modulator, TP-238 serves as a critical tool for investigating the roles of these bromodomain-containing proteins in gene regulation, development, and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. Furthermore, it elucidates the key signaling pathways influenced by CECR2 and BPTF, offering a foundation for exploring the therapeutic potential of inhibiting these targets.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby acting as "readers" of the epigenetic code. The dysregulation of bromodomain-containing proteins has been implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable research tool for dissecting the biological functions of two such proteins: CECR2 and BPTF. CECR2 is involved in neurulation and DNA damage response and has been linked to breast cancer metastasis through the NF-κB signaling pathway.[1][2] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a crucial role in chromatin remodeling.[3] It has been associated with the MAPK and PI3K-AKT signaling pathways in various cancers.[3]

This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their studies.

Physicochemical Properties

PropertyValue
Chemical Name 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
CAS Number 2415263-05-5
Molecular Formula C₂₂H₃₀N₆O₃S · HCl
Molecular Weight 495.0 g/mol
Solubility Soluble in DMSO and water

Mechanism of Action and Biological Activity

This compound is a competitive inhibitor that binds to the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. This binding prevents the recruitment of these proteins to chromatin, thereby modulating the transcription of target genes.

Biochemical Activity

The inhibitory potency of TP-238 has been quantified using various biophysical and biochemical assays.

TargetAssayValue (nM)
CECR2 IC₅₀ (AlphaScreen)30
Kd (ITC)10
BPTF IC₅₀ (AlphaScreen)350
Kd (ITC)120
Selectivity

TP-238 exhibits selectivity for CECR2 and BPTF over other bromodomain families. The closest off-target bromodomain is BRD9, with a significantly lower affinity.

Off-TargetAssayValue (µM)
BRD9 IC₅₀1.4
Cellular Activity

The ability of TP-238 to engage its targets within a cellular context has been demonstrated using the NanoBRET™ Target Engagement assay.

TargetAssayValue (nM)
CECR2 EC₅₀ (NanoBRET™)200-300
BPTF EC₅₀ (NanoBRET™)200-300

Signaling Pathways

Inhibition of CECR2 and BPTF by TP-238 can impact several key signaling pathways implicated in cancer and other diseases.

CECR2 and the NF-κB Signaling Pathway

CECR2 has been shown to promote breast cancer metastasis by activating the NF-κB signaling pathway.[1][2] It interacts with the RELA subunit of NF-κB, leading to increased expression of pro-metastatic genes.

CECR2-mediated activation of the NF-κB pathway.
BPTF and the MAPK/PI3K-AKT Signaling Pathways

BPTF, as part of the NURF complex, influences chromatin accessibility and has been shown to regulate the MAPK and PI3K-AKT signaling pathways, which are critical for cell proliferation, survival, and growth.[3]

BPTF_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK BPTF BPTF (NURF Complex) ERK->BPTF AKT AKT PI3K->AKT AKT->BPTF Chromatin Chromatin BPTF->Chromatin Chromatin Remodeling Transcription Gene Transcription (Proliferation, Survival) Chromatin->Transcription

BPTF regulation of MAPK and PI3K-AKT pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TP-238's activity.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of TP-238 binding to CECR2 or BPTF bromodomains.

Materials:

  • MicroCal ITC instrument (or equivalent)

  • Purified recombinant CECR2 or BPTF bromodomain protein

  • This compound

  • ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP)

  • DMSO (for compound stock)

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of TP-238 in DMSO (e.g., 50 mM).

    • Dilute the TP-238 stock solution in the final dialysis buffer to the desired concentration for the syringe (e.g., 100-200 µM). The final DMSO concentration should be matched in the protein solution.

    • Dilute the protein to the desired concentration for the cell (e.g., 10-20 µM).

    • Degas both protein and compound solutions before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument with ITC buffer.

  • Titration:

    • Load the protein solution into the sample cell and the TP-238 solution into the syringe.

    • Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL) with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate ΔS using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.

AlphaScreen™ Assay

Objective: To determine the IC₅₀ value of TP-238 for the inhibition of the interaction between CECR2 or BPTF bromodomain and an acetylated histone peptide.

Materials:

  • AlphaScreen-compatible microplate reader

  • Proxiplate-384 Plus microplates

  • Recombinant His-tagged CECR2 or BPTF bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the TP-238 dilutions.

  • Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible reader.

  • Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay

Objective: To measure the apparent cellular affinity (EC₅₀) of TP-238 for CECR2 or BPTF in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion proteins

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • Plate reader capable of measuring luminescence at 460 nm and 618 nm

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the appropriate NanoLuc®-fusion protein plasmid.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of TP-238.

    • Add the TP-238 dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.

    • Incubate at 37°C for 2 hours.

  • Signal Detection:

    • Add Nano-Glo® Live Cell Reagent to all wells.

    • Read the luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis:

    • Calculate the raw BRET ratio (618nm/460nm).

    • Correct the BRET ratio by subtracting the background ratio from vehicle-treated cells not containing the tracer.

    • Plot the corrected BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assay ITC Isothermal Titration Calorimetry (ITC) Binding_Affinity Binding Affinity & Thermodynamics ITC->Binding_Affinity Determines Kd, n, ΔH, ΔS AlphaScreen AlphaScreen™ Assay Inhibitory_Potency Inhibitory Potency AlphaScreen->Inhibitory_Potency Determines IC50 NanoBRET NanoBRET™ Target Engagement Assay Cellular_Affinity Cellular Target Engagement NanoBRET->Cellular_Affinity Determines EC50

Workflow for the characterization of TP-238.

In Vivo and Pharmacokinetic Data

As of the latest literature review, detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Further studies are required to evaluate its in vivo activity, safety, and drug metabolism and pharmacokinetic (DMPK) properties to assess its potential as a therapeutic agent.

Conclusion

This compound is a well-characterized, selective inhibitor of the CECR2 and BPTF bromodomains. Its utility as a chemical probe provides a valuable means to investigate the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers to explore the biological consequences of CECR2 and BPTF inhibition and to potentially uncover new therapeutic strategies for a range of pathological conditions. Further investigation into the in vivo pharmacology and toxicology of TP-238 is warranted to determine its translational potential.

References

TP-238 Hydrochloride: A Potent and Selective Dual Inhibitor of CECR2 and BPTF Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic reader, CECR2 plays a critical role in chromatin remodeling and has emerged as a key player in cancer progression, particularly in breast cancer metastasis, through its regulation of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cellular activity, and detailed experimental protocols for its use in research. The information presented is intended to facilitate further investigation into the therapeutic potential of targeting CECR2 and BPTF in various diseases.

Introduction to CECR2 and BPTF

CECR2 is a multifaceted nuclear factor that functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones and other proteins through its bromodomain.[1] It is a component of the CERF (CECR2-containing remodeling factor) complex, which is involved in chromatin remodeling and nucleosome organization. This activity is crucial for various developmental processes, including neurulation.[1] Aberrant CECR2 expression has been linked to diseases such as Cat Eye Syndrome and has been identified as a driver of breast cancer metastasis.[2][3] In the context of cancer, CECR2 promotes a metastatic phenotype by enhancing NF-κB signaling and fostering an immunosuppressive tumor microenvironment through the polarization of M2 macrophages.[3][4]

BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex.[5] The bromodomain of BPTF is essential for its function in processes such as neural development and hematopoiesis.[5]

This compound: A Dual CECR2/BPTF Inhibitor

This compound is a small molecule inhibitor that selectively targets the bromodomains of CECR2 and BPTF.[5][6] Its development as a chemical probe has provided a valuable tool for elucidating the biological functions of these two proteins.

Chemical Properties
PropertyValue
Chemical Name N-[(3-(1H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride
CAS Number 2415263-05-5
Molecular Formula C₂₂H₃₀N₆O₃S·HCl
Molecular Weight 495.04 g/mol
Solubility Soluble to 100 mM in DMSO and 100 mM in water.[7]
Quantitative Data: In Vitro Potency and Selectivity

This compound demonstrates high potency for CECR2 and BPTF with excellent selectivity over other bromodomains and kinases.[5][6]

TargetAssay TypeValueReference
CECR2 IC₅₀ (AlphaScreen)30 nM[5][6]
Kd (ITC)10 nM[5][6]
pIC₅₀ (AlphaScreen)7.5[8]
BPTF IC₅₀ (AlphaScreen)350 nM[5][6]
Kd (ITC)120 nM[5][6]
pIC₅₀ (AlphaScreen)6.5[8]
BRD9 IC₅₀1.4 µM[5][9]
pIC₅₀5.9[8]
Kinase Panel (338 kinases) Inhibition at 1 µMNo significant activity[5][9]

Mechanism of Action and Signaling Pathway

TP-238 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains, thereby inhibiting their interaction with acetylated proteins. In the context of breast cancer metastasis, CECR2 is recruited by acetylated RELA (a subunit of NF-κB) to the promoters of NF-κB target genes.[3][4] This interaction increases chromatin accessibility and activates the transcription of genes such as CSF1 and CXCL1, which promote the recruitment and polarization of immunosuppressive M2 macrophages.[4][10] By inhibiting the CECR2-RELA interaction, TP-238 can suppress this signaling cascade, leading to a reduction in M2 macrophage infiltration and a decrease in metastatic potential.[10]

CECR2_NFkB_Pathway CECR2-Mediated NF-kB Signaling in Breast Cancer Metastasis cluster_nucleus Nucleus cluster_cytoplasm Tumor Cell Cytoplasm cluster_tme Tumor Microenvironment RELA ac-RELA Promoter NF-kB Target Gene Promoters (e.g., CSF1, CXCL1) RELA->Promoter Binds to CECR2 CECR2 CECR2->Promoter Recruited by ac-RELA Transcription Gene Transcription Promoter->Transcription Activates Cytokines Secreted Cytokines (CSF1, CXCL1) Transcription->Cytokines Leads to TP238 TP-238 TP238->CECR2 Inhibits Macrophage Macrophage Cytokines->Macrophage Recruits & Polarizes M2_Macrophage M2 Macrophage (Immunosuppressive) Macrophage->M2_Macrophage Metastasis Metastasis M2_Macrophage->Metastasis Promotes

Caption: CECR2-Mediated NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of TP-238 in research. The following sections provide outlines for key experiments.

In Vitro Bromodomain Inhibition Assay (AlphaScreen)

This assay measures the ability of TP-238 to disrupt the interaction between a bromodomain and an acetylated histone peptide.

AlphaScreen_Workflow AlphaScreen Assay Workflow cluster_components Assay Components cluster_procedure Procedure Biotin_Peptide Biotinylated Acetyl-Histone Peptide Incubate1 1. Incubate Bromodomain, Peptide, and TP-238 Biotin_Peptide->Incubate1 GST_BRD GST-tagged Bromodomain (CECR2 or BPTF) GST_BRD->Incubate1 Strep_Donor Streptavidin-Coated Donor Beads Incubate2 2. Add Donor and Acceptor Beads Strep_Donor->Incubate2 AntiGST_Acceptor Anti-GST Antibody-Coated Acceptor Beads AntiGST_Acceptor->Incubate2 TP238 TP-238 (or DMSO control) TP238->Incubate1 Incubate1->Incubate2 Incubate3 3. Incubate in the dark Incubate2->Incubate3 Read 4. Read on AlphaScreen-compatible plate reader Incubate3->Read

Caption: AlphaScreen Assay Workflow for Bromodomain Inhibition.

Methodology:

  • Reagents: Biotinylated acetylated histone H4 peptide, GST-tagged CECR2 or BPTF bromodomain, Streptavidin-coated donor beads, anti-GST acceptor beads, assay buffer.

  • Procedure:

    • Add assay buffer, GST-tagged bromodomain, and biotinylated peptide to a 384-well plate.

    • Add serial dilutions of this compound or DMSO vehicle control.

    • Incubate at room temperature.

    • Add a mixture of streptavidin-donor and anti-GST acceptor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity (Kd) of TP-238 to the CECR2 or BPTF bromodomain.

Methodology:

  • Sample Preparation: Dialyze the purified bromodomain protein into the ITC buffer. Dissolve this compound in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the TP-238 solution into the injection syringe.

    • Perform a series of injections of TP-238 into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies the engagement of TP-238 with CECR2 or BPTF in living cells.

NanoBRET_Workflow NanoBRET Assay Workflow cluster_setup Cellular Setup cluster_treatment Treatment and Detection Transfect Transfect cells with NanoLuc®-Bromodomain fusion vector Plate_Cells Plate transfected cells Transfect->Plate_Cells Add_Tracer Add NanoBRET™ Tracer Plate_Cells->Add_Tracer Add_TP238 Add serial dilutions of TP-238 Add_Tracer->Add_TP238 Add_Substrate Add Nano-Glo® Substrate Add_TP238->Add_Substrate Read Measure Donor and Acceptor Emission Add_Substrate->Read

Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding a NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.

  • Assay Procedure:

    • Plate the transfected cells in a white-bottom 96-well plate.

    • Add the NanoBRET™ tracer specific for the bromodomain.

    • Add serial dilutions of this compound or DMSO control.

    • Add Nano-Glo® substrate.

    • Measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio and plot against the concentration of TP-238 to determine the cellular EC₅₀.

Co-Immunoprecipitation (Co-IP) for CECR2-RELA Interaction

This experiment validates the interaction between CECR2 and RELA in a cellular context.

Methodology:

  • Cell Lysis: Lyse cells expressing endogenous or overexpressed tagged proteins (e.g., FLAG-CECR2 and RELA) with a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the lysate with an antibody against the protein of interest (e.g., anti-FLAG for FLAG-CECR2).

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the interacting partner (e.g., anti-RELA).

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to determine if the inhibition of CECR2 by TP-238 affects the recruitment of transcription factors and RNA Polymerase II to the promoters of target genes.

Methodology:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against the protein of interest (e.g., CECR2, RELA, or RNA Polymerase II).

    • Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of specific promoter DNA (e.g., CSF1 or CXCL1 promoter) in the immunoprecipitated sample by quantitative PCR.

In Vivo Studies

While specific in vivo pharmacokinetic and efficacy data for this compound are not extensively published in the public domain, studies on CECR2 knockout mouse models provide a strong rationale for its therapeutic potential. In immunocompetent mouse models of breast cancer, CECR2 knockout resulted in a significant 38-fold decrease in lung metastasis, highlighting the crucial role of the immune system in the anti-metastatic effects of CECR2 inhibition.[3] For in vivo studies with TP-238, a recommended starting point for formulation could involve dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] A recommended maximum concentration for cellular assays is up to 2 µM.[9]

Conclusion

This compound is a valuable research tool for investigating the biological roles of CECR2 and BPTF. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The established link between CECR2 and the NF-κB signaling pathway in cancer metastasis provides a strong foundation for further preclinical and clinical development of CECR2 inhibitors as a novel therapeutic strategy. This guide provides the necessary technical information to empower researchers to effectively utilize TP-238 in their studies and contribute to the growing body of knowledge on the therapeutic potential of targeting epigenetic readers.

References

TP-238 Hydrochloride: A Technical Guide to a Selective BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] As a dual inhibitor, it demonstrates high affinity for these targets, enabling the investigation of their roles in cellular processes and disease. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, is a key regulator of chromatin accessibility and gene expression. Its involvement in various cancers, including melanoma, lung adenocarcinoma, and breast cancer, has positioned it as a compelling therapeutic target.[2][3][4] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data Summary

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity across different assays and targets.

Table 1: Biochemical Activity of TP-238
Target BPTF
Assay AlphaScreen
Value IC50: 100-350 nM[5][6]
Target CECR2
Assay AlphaScreen
Value IC50: 10-30 nM[5][6]
Target BPTF
Assay Isothermal Titration Calorimetry (ITC)
Value Kd: 120 nM[2][3]
Target CECR2
Assay Isothermal Titration Calorimetry (ITC)
Value Kd: 10 nM[2][3]
Table 2: Cellular Activity of TP-238
Target BPTF
Assay NanoBRET™
Value EC50: 200-300 nM[1]
Target CECR2
Assay NanoBRET™
Value EC50: 200-300 nM[1]
Table 3: Selectivity Profile of TP-238
Off-Target BRD9
Assay AlphaScreen
Value IC50: 1.4 µM[1]
Off-Target Kinase Panel (338 kinases)
Assay Various
Value No significant activity at 1 µM[1]

Mechanism of Action and Signaling Pathways

BPTF, as a core component of the NURF chromatin remodeling complex, plays a critical role in regulating gene expression by altering nucleosome positioning. It has been shown to be essential for the function of key oncogenic pathways, including the MAPK/ERK and PI3K/AKT signaling cascades.[3][6] Inhibition of the BPTF bromodomain by TP-238 is expected to disrupt these pathways, leading to decreased cancer cell proliferation and survival.

BPTF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK BPTF BPTF (NURF Complex) ERK->BPTF Activation AKT AKT PI3K->AKT AKT->BPTF Activation cMYC c-MYC BPTF->cMYC Co-activation Gene_Expression Target Gene Expression (Proliferation, Survival) cMYC->Gene_Expression Transcription TP238 TP-238 TP238->BPTF Inhibition Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (e.g., AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assays Biochemical Assays (ITC, AlphaScreen) Hit_ID->Biochem_Assays Selectivity Selectivity Profiling (Kinase Panel, Bromodomain Panel) Biochem_Assays->Selectivity Cellular_Assays Cellular Target Engagement (NanoBRET) Selectivity->Cellular_Assays Functional_Assays Functional Cellular Assays (Proliferation, Apoptosis) Cellular_Assays->Functional_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Functional_Assays->In_Vivo Logical_Relationship TP238 TP-238 BPTF_BD BPTF Bromodomain TP238->BPTF_BD Binds to TP238->BPTF_BD Blocks Histone Binding Ac_Histone Acetylated Histone Tail NURF_Recruitment NURF Complex Recruitment to Chromatin BPTF_BD->NURF_Recruitment Mediates Ac_Histone->BPTF_BD Normal Binding Chromatin_Remodeling Chromatin Remodeling NURF_Recruitment->Chromatin_Remodeling Leads to Gene_Transcription Oncogene Transcription Chromatin_Remodeling->Gene_Transcription Enables Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Drives

References

TP-238 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for investigating the roles of these epigenetic readers in health and disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key biochemical and biophysical assays, including Isothermal Titration Calorimetry (ITC) and AlphaScreen, are presented to facilitate its use in research settings. Furthermore, this document elucidates the known signaling pathways involving CECR2 and BPTF, providing context for the potential downstream effects of their inhibition by TP-238.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound TP-238. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride[1]
CAS Number 2415263-05-5[1][2]
Molecular Formula C₂₂H₃₀N₆O₃S · HCl[2]
Molecular Weight 495.04 g/mol [2]
Appearance White to beige powder/crystalline solid[1][3]
Purity ≥98% (HPLC)[2][3]
Solubility Soluble to 100 mM in DMSO and 100 mM in water. Soluble in PBS (pH 7.2) at 10 mg/mL.[1][2]
Storage Store at -20°C, desiccated. Stable for ≥ 4 years.[1][2][3]
SMILES CN(C)CCCOC1=CC=C(C2=NC(S(C)(=O)=O)=NC(NCCCN3N=CC=C3)=C2)C=C1.Cl[1]
InChI InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H[1]

Biological Activity and Selectivity

TP-238 is a potent inhibitor of the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. The inhibitory activity of TP-238 has been characterized by various biochemical and biophysical assays.

Table 2: In Vitro Biological Activity of TP-238

TargetAssayValueReference(s)
CECR2 IC₅₀ (AlphaScreen)10-30 nM[1][2]
K D (ITC)10 nM[1][4]
BPTF IC₅₀ (AlphaScreen)100-350 nM[1][2]
K D (ITC)120 nM[1][4]
BRD9 IC₅₀1.4 µM[1]

TP-238 exhibits selectivity for CECR2 and BPTF over other bromodomain-containing proteins, with a significantly lower affinity for BRD9. It has been profiled against a panel of 338 kinases at 1 µM and showed no significant activity, highlighting its specificity as a bromodomain inhibitor.[1]

Signaling Pathways

The inhibition of CECR2 and BPTF by TP-238 can impact distinct downstream signaling pathways, making it a valuable tool to dissect their individual and combined functions.

BPTF and the c-MYC Pathway

BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[4] It plays a critical role in the transcriptional activity of the c-MYC oncoprotein, which is deregulated in a vast number of human cancers.[1][2] BPTF interacts with c-MYC and is required for its recruitment to chromatin and the subsequent activation of its target genes.[1][2][3][5] By inhibiting the bromodomain of BPTF, TP-238 can disrupt this interaction, leading to a reduction in c-MYC-driven transcription and potentially inhibiting tumor growth.[3]

BPTF_cMYC_Pathway BPTF-c-MYC Signaling Pathway cluster_nucleus Nucleus cMYC c-MYC BPTF BPTF (NURF Complex) cMYC->BPTF interacts with Chromatin Chromatin BPTF->Chromatin recruits c-MYC to TargetGenes c-MYC Target Genes Chromatin->TargetGenes activates Transcription Transcription & Tumorigenesis TargetGenes->Transcription TP238 TP-238 TP238->BPTF inhibits

Caption: BPTF's role in c-MYC-mediated transcription.

CECR2 and NF-κB Signaling in Cancer Metastasis

CECR2 has been identified as a key regulator in breast cancer metastasis.[6][7] It promotes metastasis by activating the NF-κB signaling pathway and fostering an immunosuppressive tumor microenvironment through the recruitment of M2 macrophages.[8][9][10] Mechanistically, CECR2's bromodomain interacts with the acetylated RELA subunit of NF-κB, enhancing chromatin accessibility and the expression of NF-κB target genes, including cytokines like CSF1 and CXCL1 that are crucial for macrophage polarization.[6][9] Inhibition of the CECR2 bromodomain by compounds like TP-238 can therefore impede NF-κB-mediated immune suppression and inhibit cancer metastasis.[7]

CECR2_NFkB_Pathway CECR2-NF-κB Signaling in Metastasis cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment RELA RELA (ac) CECR2 CECR2 RELA->CECR2 recruits NFkB_Targets NF-κB Target Genes (e.g., CSF1, CXCL1) CECR2->NFkB_Targets activates transcription of Cytokines Cytokine Secretion NFkB_Targets->Cytokines M2_Macrophage M2 Macrophage Polarization Cytokines->M2_Macrophage promotes TP238 TP-238 TP238->CECR2 inhibits Metastasis Metastasis M2_Macrophage->Metastasis supports

Caption: CECR2's involvement in NF-κB signaling and metastasis.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize the interaction of TP-238 with its target bromodomains.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (K D), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow:

ITC_Workflow Isothermal Titration Calorimetry Workflow Prep Sample Preparation (Protein & Ligand in matched buffer) Load Load Protein into Sample Cell & TP-238 into Syringe Prep->Load Titration Titration (Inject TP-238 into protein solution) Load->Titration Measure Measure Heat Change (ΔH) Titration->Measure Analysis Data Analysis (Fit to binding model) Measure->Analysis Result Determine K D, n, ΔH, ΔS Analysis->Result

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Sample Preparation:

    • Express and purify the target bromodomain proteins (CECR2, BPTF).

    • Prepare a stock solution of this compound.

    • Thoroughly dialyze the protein against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP) to ensure buffer matching.[4]

    • Dissolve TP-238 in the final dialysis buffer to the desired concentration. Degas both protein and ligand solutions.

  • Instrumentation and Setup:

    • Use a high-sensitivity microcalorimeter (e.g., VP-ITC).

    • Set the experimental temperature (e.g., 15°C).[4]

    • Load the protein solution (e.g., 10 µM) into the sample cell.[4]

    • Load the TP-238 solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 2 µL) to account for diffusion, which is typically discarded from the final analysis.[4]

    • Follow with a series of identical injections (e.g., 30 injections of 6 µL each).[4]

    • Allow sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment (injecting ligand into buffer alone).

    • Fit the integrated data to a suitable binding model (e.g., single-site binding model) using the instrument's software to determine the K D, n, and ΔH.[4] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS.[4]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay technology used to study biomolecular interactions in a high-throughput format. It is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds.

Experimental Workflow:

AlphaScreen_Workflow AlphaScreen Assay Workflow Reagents Prepare Reagents (His-tagged protein, biotinylated peptide, TP-238 dilutions) Dispense Dispense Reagents into Assay Plate Reagents->Dispense Incubate1 Incubate Protein, Peptide, & TP-238 Dispense->Incubate1 AddBeads Add Donor & Acceptor Beads Incubate1->AddBeads Incubate2 Incubate in Dark AddBeads->Incubate2 Read Read Luminescence Signal Incubate2->Read Analysis Data Analysis (Plot dose-response curve) Read->Analysis Result Determine IC₅₀ Analysis->Result

Caption: Workflow for the AlphaScreen assay.

Protocol:

  • Reagent Preparation:

    • Use His-tagged bromodomain protein and a biotinylated histone peptide (e.g., H4 tetra-acetylated).

    • Prepare a serial dilution of this compound in assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).[4]

    • Prepare Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in the same assay buffer.

  • Assay Procedure (Competition Format):

    • In a 384-well plate, add the assay buffer.

    • Add the biotinylated histone peptide and the His-tagged bromodomain protein to a final concentration determined by prior optimization (e.g., 25 nM each).[4]

    • Add the serially diluted TP-238 or vehicle control.

    • Incubate at room temperature to allow for binding to reach equilibrium.

    • Add a mixture of Donor and Acceptor beads.

    • Incubate in the dark at room temperature to allow for bead-protein/peptide binding.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible reader.

    • The signal will be high in the absence of the inhibitor (protein and peptide bring beads into proximity) and will decrease in the presence of the inhibitor.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is an indispensable chemical probe for elucidating the biological functions of the CECR2 and BPTF bromodomains. Its well-characterized potency, selectivity, and demonstrated utility in cellular and biochemical assays make it a valuable tool for researchers in epigenetics, cancer biology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate its effective use and to stimulate further investigation into the therapeutic potential of targeting these epigenetic regulators.

References

TP-238 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a critical tool in epigenetic research, TP-238 allows for the investigation of the roles of these bromodomain-containing proteins in gene regulation, chromatin remodeling, and disease pathology. This technical guide provides comprehensive information on the physicochemical properties, biological activity, experimental protocols, and associated signaling pathways of this compound, serving as a vital resource for its application in preclinical research and drug discovery.

Physicochemical and Biological Properties

This compound is a small molecule inhibitor that targets the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. Its chemical and biological characteristics are summarized below.

PropertyValue
CAS Number 2415263-05-5[1][2][3][4][5]
Molecular Formula C₂₂H₃₀N₆O₃S · HCl[1][6]
Molecular Weight 495.04 g/mol [4][6]
Synonyms N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride
Solubility Soluble in DMSO and water[4][6]

Biological Activity and Selectivity

TP-238 exhibits high affinity for the bromodomains of CECR2 and BPTF. The inhibitory activity has been quantified using various biophysical and biochemical assays.

TargetAssay TypeValue (nM)
CECR2 IC₅₀ (AlphaScreen)30[1]
K_d_ (Isothermal Titration Calorimetry)10[1]
BPTF IC₅₀ (AlphaScreen)350[1]
K_d_ (Isothermal Titration Calorimetry)120[1]
BRD9 IC₅₀1400 (1.4 µM)[1]

TP-238 demonstrates good selectivity for CECR2 and BPTF over other bromodomains, with a notable margin against BRD9. It has also been shown to have no significant activity against a panel of 338 kinases at a concentration of 1 µM[1]. For cellular assays, a concentration of up to 2 µM is recommended[4].

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for IC₅₀ Determination

This protocol provides a general framework for determining the IC₅₀ of TP-238 against CECR2 and BPTF.

Principle: AlphaScreen is a bead-based assay that measures the interaction between a biotinylated histone peptide substrate and a GST-tagged bromodomain protein. Inhibition of this interaction by a compound like TP-238 results in a decrease in the luminescent signal.

Materials:

  • GST-tagged CECR2 or BPTF bromodomain protein

  • Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add the GST-tagged bromodomain protein and the biotinylated histone peptide to the wells of the microplate.

  • Add the TP-238 dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.

  • Add the anti-GST Acceptor beads and incubate in the dark (e.g., 60 minutes).

  • Add the Streptavidin-coated Donor beads and incubate again in the dark (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-capable microplate reader.

  • The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

AlphaScreen_Workflow cluster_reagents Reagents cluster_assay Assay Steps cluster_principle Detection Principle TP-238 TP-238 Mix Mix Reagents in Microplate Well TP-238->Mix Bromodomain GST-Tagged Bromodomain (CECR2/BPTF) Bromodomain->Mix Histone Biotinylated Histone Peptide Histone->Mix Incubate_Compound Incubate with TP-238 Mix->Incubate_Compound Add_Acceptor Add Anti-GST Acceptor Beads Incubate_Compound->Add_Acceptor Inhibition TP-238 disrupts interaction, reducing signal Incubate_Compound->Inhibition Add_Donor Add Streptavidin Donor Beads Add_Acceptor->Add_Donor Read Read Signal Add_Donor->Read Proximity Binding brings beads into proximity Add_Donor->Proximity Signal Signal Generation (680 nm) Proximity->Signal Inhibition->Signal

AlphaScreen Experimental Workflow
Isothermal Titration Calorimetry (ITC) Protocol for K_d_ Determination

This protocol is adapted from the specific methodology used for TP-238[1].

Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating TP-238 into a solution containing the bromodomain protein allows for the determination of the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified CECR2 or BPTF bromodomain protein

  • This compound

  • ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare a 50 mM stock solution of TP-238 and dilute it to a final concentration of 10 µM in ITC buffer. This will be the solution in the ITC cell.

  • Prepare the bromodomain protein solution in the same ITC buffer for titration from the syringe. The concentration should be 10-20 times that of the cell concentration.

  • Degas both solutions to prevent air bubbles.

  • Set the experimental temperature to 15 °C.

  • Perform an initial injection of 2 µL followed by 30 identical injections of 6 µL of the protein solution into the TP-238 solution.

  • Measure the heat of dilution in a separate experiment by titrating the protein into the buffer alone and subtract this from the binding data.

  • Analyze the integrated heat data to determine the K_d_, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein in ITC Buffer Degas Degas Both Solutions Prep_Protein->Degas Prep_Ligand Prepare TP-238 in ITC Buffer Prep_Ligand->Degas Load_Cell Load TP-238 into Sample Cell Degas->Load_Cell Load_Syringe Load Protein into Syringe Degas->Load_Syringe Titrate Titrate Protein into TP-238 Load_Cell->Titrate Load_Syringe->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Integrate Integrate Heat Data Measure_Heat->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Determine_Params Determine Kd, n, ΔH Fit_Model->Determine_Params

Isothermal Titration Calorimetry Workflow

Signaling Pathways

TP-238, by inhibiting CECR2 and BPTF, can modulate critical signaling pathways involved in cancer progression and other diseases.

CECR2 and the NF-κB Signaling Pathway

CECR2 has been identified as a key player in promoting breast cancer metastasis. It interacts with the RELA subunit of the NF-κB complex. This interaction is thought to increase chromatin accessibility at NF-κB target gene promoters, leading to their enhanced expression. These target genes include those involved in epithelial-mesenchymal transition (EMT), cell migration, and immune suppression. Inhibition of the CECR2 bromodomain with a pharmacological agent like TP-238 can disrupt this interaction, leading to the suppression of NF-κB-mediated gene expression and a reduction in metastatic potential[3][7][8].

CECR2_NFkB_Pathway TP-238 TP-238 CECR2 CECR2 TP-238->CECR2 Inhibits NFkB_Complex CECR2-RELA Complex CECR2->NFkB_Complex RELA RELA (p65) RELA->NFkB_Complex Chromatin Chromatin NFkB_Complex->Chromatin Binds to Promoters Gene_Expression NF-κB Target Gene Expression (e.g., CSF1, CXCL1, TNC) Chromatin->Gene_Expression Increases Accessibility Metastasis Metastasis & Immune Suppression Gene_Expression->Metastasis

CECR2-Mediated NF-κB Signaling
BPTF in c-MYC and Estrogen Receptor Signaling

BPTF is a core component of the NURF chromatin-remodeling complex and plays a significant role in transcriptional regulation driven by the oncoprotein c-MYC[5]. BPTF is often required for the activation of the c-MYC transcriptional program, which is crucial for cell proliferation and tumorigenesis[5]. Furthermore, in the context of breast cancer, loss of BPTF function has been shown to induce the expression of Estrogen Receptor alpha (ERα), leading to restored sensitivity to estrogen and tamoxifen (B1202) treatment[6]. This suggests an interplay where BPTF activity can influence hormone signaling pathways. Inhibition of BPTF by TP-238 could therefore represent a therapeutic strategy to modulate both c-MYC and ERα signaling networks.

BPTF_Signaling_Pathway cluster_myc c-MYC Pathway cluster_er Estrogen Receptor Pathway TP-238 TP-238 BPTF BPTF TP-238->BPTF Inhibits ERa Estrogen Receptor α (ERα) BPTF->ERa Suppresses Expression cMYC_Targets c-MYC Target Gene Expression BPTF->cMYC_Targets Co-activates with c-MYC cMYC c-MYC cMYC->cMYC_Targets Hormone_Response Suppressed Estrogen Response ERa->Hormone_Response Proliferation Cell Proliferation & Tumorigenesis cMYC_Targets->Proliferation

BPTF Signaling Interplay

Conclusion

This compound is an invaluable chemical probe for elucidating the biological functions of CECR2 and BPTF. Its well-characterized potency and selectivity, combined with the detailed experimental protocols provided herein, enable researchers to confidently investigate the roles of these epigenetic regulators in health and disease. The modulation of key cancer-related pathways, such as NF-κB, c-MYC, and estrogen receptor signaling, by TP-238 highlights its potential as a lead compound for the development of novel therapeutics. This guide serves as a comprehensive starting point for researchers aiming to leverage TP-238 in their scientific inquiries.

References

TP-238 Hydrochloride: A Technical Guide to a Chemical Probe for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As key components of chromatin remodeling complexes, these proteins represent compelling targets in epigenetic research and drug discovery, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate its use in the laboratory. While extensive in vitro and cellular characterization is available, in vivo efficacy and pharmacokinetic data for this compound are not publicly available at this time.

Introduction to this compound and its Epigenetic Targets

This compound is a valuable tool for investigating the biological functions of CECR2 and BPTF, two key players in the epigenetic regulation of gene expression.

  • BPTF (Bromodomain PHD Finger Transcription Factor) is the largest and essential subunit of the Nucleosome Remodeling Factor (NURF) complex.[1] The NURF complex utilizes the energy of ATP hydrolysis to slide nucleosomes, thereby altering chromatin accessibility and regulating gene expression.[2] The bromodomain of BPTF specifically recognizes acetylated lysine (B10760008) residues on histone tails, a hallmark of active chromatin. BPTF has been shown to be a critical co-factor for the oncogene c-MYC, playing a crucial role in its transcriptional activity and tumorigenesis.[3]

  • CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is a component of the CERF (CECR2-containing remodeling factor) complex.[4] It is involved in various cellular processes, including neurulation and the DNA damage response.[5] Recent studies have implicated CECR2 in cancer progression, particularly in breast cancer metastasis, where it is thought to promote an immunosuppressive tumor microenvironment through the activation of NF-κB signaling.[6][7]

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical Activity of this compound

TargetAssayPotency (IC50/Kd)Reference
CECR2AlphaScreenIC50: 30 nM[5]
BPTFAlphaScreenIC50: 350 nM[5]
CECR2Isothermal Titration Calorimetry (ITC)Kd: 10 nM[5]
BPTFIsothermal Titration Calorimetry (ITC)Kd: 120 nM[5]

Table 2: Cellular Activity and Selectivity of this compound

TargetAssayPotency (EC50)Off-TargetSelectivity AssayOff-Target PotencyReference
CECR2NanoBRET™200-300 nMBRD9Biochemical AssayIC50: 1.4 µM[5]
BPTFNanoBRET™200-300 nM338 KinasesKinase Panel ScreenNo activity at 1 µM[5]
CECR2NanoBRET™0.62 ± 0.06 µM[8]

Negative Control: TP-422 is an inactive analog of TP-238 and is recommended for use as a negative control in experiments. It is completely inactive against BPTF and CECR2.[5]

Signaling Pathways

This compound, by inhibiting BPTF and CECR2, can modulate key signaling pathways implicated in cancer.

BPTF-c-MYC Signaling Pathway

BPTF is a critical co-factor for the transcriptional activity of the c-MYC oncogene.[3] BPTF, as part of the NURF complex, is recruited to c-MYC target gene promoters, where it facilitates chromatin remodeling, leading to transcriptional activation.[1][9] Inhibition of the BPTF bromodomain with TP-238 is expected to disrupt this interaction and suppress c-MYC-driven gene expression.

BPTF_cMYC_Pathway cluster_nucleus Nucleus BPTF BPTF (NURF Complex) Chromatin Chromatin BPTF->Chromatin binds to acetylated histones cMYC c-MYC cMYC->BPTF recruits TargetGenes Target Genes (Proliferation, Growth) RemodeledChromatin Remodeled Chromatin (Accessible) Chromatin->RemodeledChromatin remodels RemodeledChromatin->TargetGenes enables transcription TP238 TP-238 TP238->BPTF inhibits

BPTF-c-MYC Signaling Pathway Inhibition by TP-238.
CECR2-NF-κB Signaling Pathway

CECR2 has been shown to interact with the RELA subunit of the NF-κB complex, promoting its transcriptional activity.[6][7] This leads to the expression of genes involved in inflammation, immune suppression, and metastasis.[10] By inhibiting the CECR2 bromodomain, TP-238 can potentially block these pathological processes.

CECR2_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_inactive NF-κB/IκB NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation signal (e.g., TNFα) CECR2 CECR2 TargetGenes Target Genes (Inflammation, Metastasis) CECR2->TargetGenes promotes transcription RELA RELA (p65) RELA->CECR2 interacts with TP238 TP-238 TP238->CECR2 inhibits AlphaScreen_Workflow cluster_steps AlphaScreen Assay Workflow step1 1. Prepare Reagents (Protein, Peptide, Inhibitor) step2 2. Add Reagents to Plate step1->step2 step3 3. Incubate step2->step3 step4 4. Add Donor & Acceptor Beads step3->step4 step5 5. Incubate in Dark step4->step5 step6 6. Read Plate step5->step6 step7 7. Analyze Data (IC50) step6->step7

References

TP-238 Hydrochloride: A Technical Guide to a Chemical Probe for CECR2 and BPTF Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). Developed through a collaboration between Takeda and the Structural Genomics Consortium (SGC), TP-238 is an invaluable tool for investigating the biological roles of these epigenetic readers in health and disease.[1] This technical guide provides a comprehensive overview of TP-238, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and insights into the signaling pathways it perturbs. The development and dissemination of TP-238 are part of a broader open science initiative, the "Donated Chemical Probes" program, which aims to provide the scientific community with high-quality research tools to accelerate drug discovery and the understanding of human biology.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, TP-422.

Table 1: In Vitro Activity of TP-238

TargetAssayParameterValue (nM)Reference
CECR2AlphaScreenIC5030[1]
BPTFAlphaScreenIC50350[1]
CECR2Isothermal Titration Calorimetry (ITC)KD10[1]
BPTFIsothermal Titration Calorimetry (ITC)KD120[1]
BRD9AlphaScreenIC501400[1]

Table 2: Cellular Activity of TP-238

TargetAssayCell LineParameterValue (nM)Reference
CECR2NanoBRET™HEK293EC50200-300[1]
BPTFNanoBRET™HEK293EC50200-300[1]

Table 3: Recommended Cellular Concentration

CompoundMaximum Recommended Concentration in CellsReference
TP-238≤ 2 µM[1]
TP-422 (Negative Control)≤ 2 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TP-238 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Materials:

  • VP-ITC microcalorimeter (e.g., MicroCal™)

  • CECR2 or BPTF protein

  • This compound

  • ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP

  • 50 mM stock solution of TP-238 in a suitable solvent (e.g., DMSO)

Procedure:

  • Sample Preparation:

    • Prepare a 10 µM solution of TP-238 by diluting the 50 mM stock in ITC buffer.

    • Prepare a solution of the target protein (CECR2 or BPTF) in ITC buffer. The concentration should be determined based on the expected KD to ensure an optimal binding isotherm.

  • Instrument Setup:

    • Set the experimental temperature to 15 °C.

    • Thoroughly clean the sample cell and injection syringe with ITC buffer.

  • Titration:

    • Load the protein solution into the sample cell.

    • Load the 10 µM TP-238 solution into the injection syringe.

    • Perform an initial injection of 2 µL followed by 30 identical injections of 6 µL.

  • Control Experiment:

    • To account for the heat of dilution, perform a separate experiment by injecting the TP-238 solution into the ITC buffer alone.

  • Data Analysis:

    • Subtract the dilution heats from the titration data.

    • Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein in living cells.

Materials:

  • HEK293 cells

  • Expression vectors:

    • NanoLuc®-CECR2 (full-length) fusion vector[5]

    • NanoLuc®-BPTF (bromodomain) fusion vector

    • HaloTag® fusion vector[6][7][8][9]

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Tracers:

    • BRD-02 tracer (for CECR2)[1]

    • BD070434a tracer (for BPTF)[1]

  • This compound and TP-422 (negative control)

  • Nano-Glo® Substrate and extracellular inhibitor

  • Plate reader capable of measuring BRET signals (450 nm and 610 nm)

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the appropriate NanoLuc®-fusion vector and a HaloTag® vector. Reverse transfection is recommended.[1]

  • Cell Plating:

    • Plate the transfected cells in a suitable multi-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of TP-238 and TP-422.

    • Add the compounds to the cells.

  • Tracer Addition:

    • Add the appropriate NanoBRET™ tracer to the cells:

      • 0.5 µM BRD-02 tracer for CECR2.[1]

      • 1 µM BD070434a tracer for BPTF.[1]

  • Incubation:

    • Incubate the plate for 3 hours.[1]

  • BRET Measurement:

    • Add the Nano-Glo® substrate and the extracellular inhibitor.

    • Measure the BRET signal by reading luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

TP-238 allows for the specific interrogation of cellular processes regulated by CECR2 and BPTF.

CECR2 and the NF-κB Signaling Pathway

CECR2 has been identified as a critical regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It interacts with the acetylated form of the RELA (p65) subunit of NF-κB, promoting the transcription of NF-κB target genes.[10][11][12] This interaction is implicated in processes such as inflammation and cancer metastasis. By inhibiting the bromodomain of CECR2, TP-238 can be used to disrupt this interaction and study the downstream consequences on NF-κB-mediated gene expression and cellular phenotypes.

CECR2_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation Ac_p65 Acetylated p65 NFkB_n->Ac_p65 Acetylation CECR2 CECR2 Target_Genes Target Gene Expression CECR2->Target_Genes Promotes Transcription Ac_p65->CECR2 Interaction TP238 TP-238 TP238->CECR2 Inhibits

CECR2 in the NF-κB Signaling Pathway
BPTF and the NURF Chromatin Remodeling Complex

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[13] The NURF complex plays a crucial role in regulating gene expression by altering nucleosome positioning. BPTF is known to be a critical co-factor for the oncogenic transcription factor c-MYC, where it is required for c-MYC to bind to its target genes and drive cellular proliferation and tumorigenesis.[4][14][15] TP-238 can be utilized to investigate the role of the BPTF bromodomain in the recruitment of the NURF complex to chromatin and its function in c-MYC-driven transcription.

BPTF_NURF_Pathway cluster_nucleus Nucleus cMYC c-MYC BPTF BPTF cMYC->BPTF Interacts with NURF_complex NURF Complex BPTF->NURF_complex Core subunit of Chromatin Chromatin NURF_complex->Chromatin Remodels Target_Genes Target Gene Expression (Proliferation) Chromatin->Target_Genes Accessibility for Transcription TP238 TP-238 TP238->BPTF Inhibits

BPTF in the NURF Complex and c-MYC Pathway

The Takeda and SGC Collaboration: An Open Science Model

The development of TP-238 is a prime example of the successful open science model fostered by the Structural Genomics Consortium and its pharmaceutical partners like Takeda.[16] Through the "Donated Chemical Probes" program, high-quality, well-characterized chemical probes developed in industry are made freely available to the academic and research communities without restrictions on use.[2][3][4] This pre-competitive collaboration accelerates the pace of research into novel drug targets and disease biology by providing essential tools to a wide range of scientists. The availability of TP-238 and its negative control, TP-422, empowers researchers to confidently investigate the roles of CECR2 and BPTF in their specific areas of interest.

Takeda_SGC_Collaboration Takeda Takeda Collaboration Pre-competitive Collaboration Takeda->Collaboration SGC Structural Genomics Consortium SGC->Collaboration TP238_Dev Development of TP-238 & TP-422 Collaboration->TP238_Dev Open_Science Donated Chemical Probes Program TP238_Dev->Open_Science Research_Community Academic & Industrial Research Community Open_Science->Research_Community Unrestricted Access Knowledge_Adv Advancement of Scientific Knowledge Research_Community->Knowledge_Adv Accelerated Research

Takeda and SGC Open Science Collaboration

References

The Biological Activity of TP-238 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective small molecule inhibitor targeting the bromodomains of two key epigenetic regulators: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF).[1][2][3] As a dual probe, it serves as a critical tool for investigating the roles of these proteins in chromatin biology and disease, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a chemical probe for the bromodomains of CECR2 and BPTF.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[4] By competitively binding to the acetyl-lysine binding pocket of CECR2 and BPTF bromodomains, this compound prevents their recruitment to chromatin.[3][5] This inhibition disrupts the normal function of the chromatin remodeling complexes of which they are a part, leading to alterations in gene expression.

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin accessibility and the regulation of genes, including the proto-oncogene c-MYC.[2][6] Inhibition of the BPTF bromodomain has been shown to decrease the expression of c-MYC regulated genes and can lead to G1 cell cycle arrest.[1]

CECR2 has been identified as a driver of breast cancer metastasis.[7][8][9] It forms a complex with RELA, a subunit of the NF-κB transcription factor, to enhance chromatin accessibility and activate the expression of genes involved in epithelial-mesenchymal transition (EMT) and immune suppression, such as CSF1 and CXCL1.[8][9] Inhibition of the CECR2 bromodomain can impede these processes.[7]

Biochemical Activity

The inhibitory activity of this compound has been quantified through various biochemical assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeValueReference(s)
CECR2AlphaScreenIC50: 30 nM[1][2]
BPTFAlphaScreenIC50: 350 nM[1][2]
CECR2Isothermal Titration Calorimetry (ITC)Kd: 10 nM[1][6]
BPTFIsothermal Titration Calorimetry (ITC)Kd: 120 nM[1][6][10]
BRD9-pIC50: 5.9[1][2]

Table 2: Cellular Target Engagement of this compound

TargetCell LineAssay TypeValueReference(s)
CECR2HEK293TNanoBRETEC50: 0.62 µM[7][8]

Signaling Pathways

The inhibition of CECR2 and BPTF by this compound impacts distinct downstream signaling pathways implicated in cancer progression.

CECR2_Signaling_Pathway tp238 TP-238 HCl cecr2 CECR2 Bromodomain tp238->cecr2 Inhibits chromatin Chromatin cecr2->chromatin Binds to acetylated histones rela RELA (NF-κB) rela->cecr2 Recruits genes Metastasis & Immune Suppression Genes (e.g., TNC, CSF1, CXCL1) chromatin->genes Activates Transcription metastasis Metastasis & Immune Evasion genes->metastasis Promotes

Caption: Inhibition of CECR2 by this compound blocks NF-κB mediated gene expression.

BPTF_Signaling_Pathway tp238 TP-238 HCl bptf BPTF Bromodomain (NURF Complex) tp238->bptf Inhibits chromatin Chromatin bptf->chromatin Binds to acetylated histones myc c-MYC Target Genes chromatin->myc Regulates Transcription proliferation Cell Proliferation & Growth myc->proliferation Drives

Caption: this compound inhibits BPTF, leading to dysregulation of c-MYC signaling.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.

    • Recombinant His-tagged CECR2 or BPTF bromodomain is diluted in the assay buffer.

    • Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16 (H4K5/8/12/16ac) is diluted in the assay buffer.[10]

    • This compound is serially diluted in DMSO and then further diluted in the assay buffer.

    • Nickel chelate (Ni-NTA) acceptor beads and streptavidin donor beads are diluted in the assay buffer in the dark.

  • Assay Procedure:

    • In a 384-well plate, add the bromodomain protein, the biotinylated histone peptide, and the this compound dilution (or DMSO as a vehicle control).

    • Incubate at room temperature for 30 minutes.

    • Add the Ni-NTA acceptor beads and incubate for 60 minutes at room temperature in the dark.

    • Add the streptavidin donor beads and incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The IC50 values are calculated from the dose-response curves.

Western Blotting

This technique can be used to assess the downstream effects of this compound on protein expression.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T) in a 6-well plate and allow them to adhere overnight.[6]

    • Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or DMSO for a specified duration (e.g., 6-24 hours).[6][11]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a protein of interest (e.g., c-MYC, p-ERK, or CECR2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays invitro_start Recombinant CECR2/BPTF Protein alphascreen AlphaScreen Assay invitro_start->alphascreen spr Surface Plasmon Resonance (SPR) invitro_start->spr itc Isothermal Titration Calorimetry (ITC) invitro_start->itc invitro_end IC50 / Kd Determination alphascreen->invitro_end spr->invitro_end itc->invitro_end cellular_start Cancer Cell Lines treatment TP-238 HCl Treatment cellular_start->treatment nanobret NanoBRET Assay treatment->nanobret western Western Blot treatment->western chip Chromatin Immunoprecipitation (ChIP) treatment->chip cellular_end Target Engagement & Downstream Effects nanobret->cellular_end western->cellular_end chip->cellular_end

Caption: A general workflow for characterizing the biological activity of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of CECR2 and BPTF. Its high potency and selectivity make it a suitable tool for in vitro and cellular studies aimed at understanding the roles of these epigenetic readers in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these bromodomains.

References

TP-238 hydrochloride supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on TP-238 hydrochloride, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document outlines its physicochemical properties, biological activity, supplier information, and detailed experimental methodologies for its use in research.

Physicochemical and Biological Properties

This compound is a valuable tool for investigating the biological roles of CECR2 and BPTF in various cellular processes, including chromatin remodeling and gene transcription. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 2415263-05-5[1][2][3]
Molecular Formula C₂₂H₃₀N₆O₃S · HCl[1][2]
Molecular Weight 495.0 g/mol [1]
Purity ≥95% to ≥98% (HPLC)[1][2][3]
Appearance White to beige powder/crystalline solid[3]
Solubility DMSO: 1 mg/mL to 100 mMPBS (pH 7.2): 10 mg/mLWater: 100 mM[1][2][3][4]
Storage Conditions -20°C, desiccated[1][2][3]
Stability ≥ 4 years at -20°C[1]

Biological Activity and Selectivity

This compound is a dual inhibitor of the bromodomains of CECR2 and BPTF. Its inhibitory activity has been characterized using various biochemical and biophysical assays.

TargetAssay TypeValueReference(s)
CECR2 AlphaScreen® Assay (IC₅₀)30 nM[1][5]
Isothermal Titration Calorimetry (Kᵈ)10 nM[1][5]
BPTF AlphaScreen® Assay (IC₅₀)350 nM[1][5]
Isothermal Titration Calorimetry (Kᵈ)120 nM[1][5]
BRD9 AlphaScreen® Assay (IC₅₀)1.4 µM[1]

TP-238 has been shown to be highly selective for CECR2 and BPTF over a panel of 338 kinases when tested at a concentration of 1 µM.[1]

Supplier and Purchasing Information

This compound is available from several commercial suppliers. Researchers should contact the suppliers directly for the most up-to-date pricing and availability.

SupplierWebsitePurityAvailable Sizes
Cayman Chemical--INVALID-LINK--≥95%5 mg, 10 mg, 50 mg
R&D Systems--INVALID-LINK--≥98%Contact for details
Sigma-Aldrich--INVALID-LINK--≥98% (HPLC)Contact for details
Tocris Bioscience--INVALID-LINK--≥98% (HPLC)10 mg, 50 mg
MedChemExpress--INVALID-LINK-->98%5 mg, 10 mg, 50 mg, 100 mg

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

AlphaScreen® Assay for Bromodomain Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CECR2 and BPTF bromodomains. The assay is based on the competition between the inhibitor and a biotinylated histone peptide ligand for binding to the GST-tagged bromodomain.

Materials:

  • GST-tagged CECR2 or BPTF bromodomain

  • Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-GST-conjugated Acceptor beads (PerkinElmer)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • This compound stock solution (in DMSO)

  • 384-well white opaque microplates (e.g., OptiPlate-384)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture Preparation: In a 384-well plate, add the following components in order:

    • Assay Buffer

    • This compound dilutions or DMSO (for control wells)

    • GST-tagged bromodomain (final concentration optimized for signal window, typically in the low nM range)

    • Biotinylated histone peptide (final concentration at or near its Kᵈ for the bromodomain)

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Bead Addition:

    • Add Anti-GST Acceptor beads to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add Streptavidin Donor beads to all wells.

  • Final Incubation: Incubate for a further 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound TP-238 Dilution Mix Mix Components in Plate Compound->Mix Bromodomain GST-Bromodomain Bromodomain->Mix Peptide Biotin-Peptide Peptide->Mix Incubate1 Incubate (30 min) Mix->Incubate1 AddAcceptor Add Acceptor Beads Incubate1->AddAcceptor Incubate2 Incubate (60 min) AddAcceptor->Incubate2 AddDonor Add Donor Beads Incubate2->AddDonor Incubate3 Incubate (60 min) AddDonor->Incubate3 Read Read Plate Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the AlphaScreen® bromodomain inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kᵈ), stoichiometry (n), and enthalpy of binding (ΔH).

Materials:

  • Purified CECR2 or BPTF bromodomain protein

  • This compound

  • Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Dialyze the purified bromodomain protein extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the protein and ligand solutions if used for initial solubilization.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe of the ITC instrument.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Load the bromodomain protein into the sample cell (typically at a concentration of 10-20 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell containing the bromodomain protein.

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

  • Control Titration: Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kᵈ, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Dialyze Protein Load Load Samples into ITC Protein->Load Ligand Prepare Ligand in Buffer Ligand->Load Titrate Perform Titration Load->Titrate Integrate Integrate Heat Data Titrate->Integrate Control Run Control Titration Control->Integrate Fit Fit to Binding Model Integrate->Fit Results Determine K_d, n, ΔH Fit->Results

Caption: General workflow for Isothermal Titration Calorimetry (ITC) experiments.

Signaling Pathways

This compound can be used to probe the functions of CECR2 and BPTF in various signaling pathways.

BPTF-Mediated Signaling

BPTF, as a core subunit of the NURF chromatin remodeling complex, has been implicated in the activation of oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][6][7]

BPTF_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway BPTF BPTF NURF NURF Complex BPTF->NURF TP238 TP-238 TP238->BPTF Chromatin Chromatin Remodeling NURF->Chromatin GeneExp Gene Expression Chromatin->GeneExp Raf1 Raf1 GeneExp->Raf1 PI3K PI3K GeneExp->PI3K MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK AKT AKT PI3K->AKT Proliferation_PI3K Proliferation AKT->Proliferation_PI3K

Caption: BPTF signaling through MAPK and PI3K-AKT pathways.

CECR2-Mediated Signaling

CECR2 has been identified as a driver of breast cancer metastasis through the activation of the NF-κB signaling pathway.[4][8] It interacts with the RELA subunit of NF-κB, promoting the expression of genes involved in cell migration, invasion, and immune suppression.[4][8]

CECR2_Pathway CECR2 CECR2 RELA RELA (p65) CECR2->RELA interacts with TP238 TP-238 TP238->CECR2 NFkB NF-κB Complex RELA->NFkB Nucleus Nucleus NFkB->Nucleus GeneExp Target Gene Expression Nucleus->GeneExp Metastasis Metastasis GeneExp->Metastasis

Caption: CECR2-mediated activation of the NF-κB signaling pathway.

References

Methodological & Application

TP-238 Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe that dually inhibits the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF).[1] As a component of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and has been implicated in the transcriptional activity of oncogenes like c-MYC.[1] CECR2 is also involved in chromatin remodeling and has been linked to the DNA damage response.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This inhibition prevents the recruitment of the NURF complex to chromatin, thereby modulating gene transcription. A key pathway influenced by BPTF is the c-MYC transcriptional program, which is a critical driver of cell proliferation and survival in many cancers.[1] By inhibiting BPTF, TP-238 can disrupt c-MYC's ability to drive the expression of genes necessary for cell cycle progression and the suppression of apoptosis.

TP-238_Signaling_Pathway cluster_nucleus Nucleus Histones Histones BPTF_NURF BPTF (NURF Complex) Histones->BPTF_NURF recruits CECR2 CECR2 Histones->CECR2 recruits cMYC_targets c-MYC Target Genes (e.g., Cyclins, CDKs) BPTF_NURF->cMYC_targets activates Proliferation Proliferation cMYC_targets->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis cMYC_targets->Apoptosis_Inhibition TP238 This compound TP238->BPTF_NURF inhibits TP238->CECR2 inhibits

Caption: TP-238 inhibits BPTF and CECR2, disrupting downstream signaling.

Quantitative Data Summary

The following tables summarize the known biochemical and cellular activities of this compound. Note that while target engagement has been quantified, specific IC50 values for cell viability in cancer cell lines have not been extensively reported in publicly available literature.

Table 1: Biochemical and Cellular Target Engagement of this compound

Assay TypeTargetMetricValue (nM)Reference
AlphaScreenCECR2IC5030[1]
AlphaScreenBPTFIC50350[1]
Isothermal Titration Calorimetry (ITC)CECR2Kd10[1]
Isothermal Titration Calorimetry (ITC)BPTFKd120[1]
NanoBRET™ Cellular AssayCECR2EC50200-300[1]
NanoBRET™ Cellular AssayBPTFEC50200-300[1]

Table 2: Recommended Concentration for In Vitro Cellular Assays

ParameterRecommendationReference
Maximum Concentration≤ 2 µM[1]

Experimental Protocols

The following are detailed protocols for assessing the in vitro effects of this compound. Given the role of BPTF in c-MYC-driven cancers, cell lines with high c-MYC expression (e.g., certain hematopoietic, breast, or colon cancer cell lines) may be suitable models. However, researchers should select cell lines based on their specific research questions and the expression levels of BPTF and CECR2.

Cell Viability Assay (MTS Assay)

This protocol outlines the use of the MTS assay to determine the effect of this compound on the metabolic activity and viability of cancer cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_TP238 Treat with TP-238 (dose-response) Incubate_24h->Treat_TP238 Incubate_72h Incubate 72h Treat_TP238->Incubate_72h Add_MTS Add MTS reagent Incubate_72h->Add_MTS Incubate_2h Incubate 1-4h Add_MTS->Incubate_2h Read_Absorbance Read absorbance at 490 nm Incubate_2h->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability (MTS) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 2 µM. Remove the medium from the wells and add 100 µL of the TP-238 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis and necrosis by this compound.

Apoptosis_Assay_Workflow Start Start Seed_Treat Seed and treat cells with TP-238 (e.g., 24-48h) Start->Seed_Treat Harvest_Cells Harvest cells (including supernatant) Seed_Treat->Harvest_Cells Wash_PBS Wash with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_Dark Incubate 15 min at RT in the dark Add_Stains->Incubate_Dark Analyze_Flow Analyze by flow cytometry Incubate_Dark->Analyze_Flow End End Analyze_Flow->End

Caption: Workflow for the apoptosis assay via flow cytometry.

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at relevant concentrations (e.g., 1x and 5x the determined IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Cell_Cycle_Analysis_Workflow Start Start Seed_Treat_CC Seed and treat cells with TP-238 (e.g., 24h) Start->Seed_Treat_CC Harvest_Fix Harvest and fix cells in cold 70% ethanol (B145695) Seed_Treat_CC->Harvest_Fix Wash_PBS_CC Wash with PBS Harvest_Fix->Wash_PBS_CC Treat_RNase Treat with RNase A Wash_PBS_CC->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_Flow_CC Analyze by flow cytometry Stain_PI->Analyze_Flow_CC Model_Distribution Model cell cycle distribution (G1, S, G2/M) Analyze_Flow_CC->Model_Distribution End End Model_Distribution->End

Caption: Workflow for cell cycle analysis using propidium iodide.

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound at appropriate concentrations and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization. Wash once with PBS and then fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a valuable tool for investigating the roles of CECR2 and BPTF in cancer biology. The protocols provided herein offer a framework for characterizing the in vitro effects of this inhibitor on cell viability, apoptosis, and cell cycle. Due to the limited publicly available data on the functional cellular effects of TP-238, the experimental conditions, including cell line selection, compound concentrations, and incubation times, should be carefully optimized for each specific biological system under investigation.

References

Application Notes and Protocols for TP-238 Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). These proteins are key epigenetic readers involved in chromatin remodeling and gene transcription. CECR2 plays a role in the DNA damage response, while BPTF is essential for T-cell homeostasis and is implicated in various cancers, often through its association with the oncoprotein c-MYC. Inhibition of these bromodomains has been shown to reduce cancer cell viability, induce apoptosis, and cause cell cycle arrest, making TP-238 a valuable tool for studying the therapeutic potential of targeting these epigenetic regulators.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the cellular effects of this compound. The assays are designed to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and the DNA damage response.

Data Presentation

Quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cell Viability - IC50 Values (µM) at 72 hours

Cell LineTP-238 (µM)Positive Control (e.g., Doxorubicin) (µM)
Cell Line A
Cell Line B
Cell Line C

Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells at 48 hours

TreatmentConcentration (µM)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control-
TP-238X
TP-238Y
Positive ControlZ

Table 3: Cell Cycle Analysis - Cell Population Distribution (%) at 24 hours

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-
TP-238X
TP-238Y
Positive ControlZ

Table 4: DNA Damage Analysis - γ-H2AX Positive Cells (%) at 24 hours

TreatmentConcentration (µM)γ-H2AX Positive Cells (%)
Vehicle Control-
TP-238X
TP-238Y
Positive Control (e.g., Etoposide)Z

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action cluster_0 This compound cluster_1 Epigenetic Regulation cluster_2 Cellular Processes TP-238 TP-238 CECR2 CECR2 TP-238->CECR2 Inhibits BPTF BPTF TP-238->BPTF Inhibits Chromatin Chromatin CECR2->Chromatin Remodels DNA_Damage_Response DNA Damage Response CECR2->DNA_Damage_Response Participates in BPTF->Chromatin Remodels Gene Transcription Gene Transcription Chromatin->Gene Transcription Regulates Cell_Cycle_Progression Cell Cycle Progression Gene Transcription->Cell_Cycle_Progression Controls Apoptosis Apoptosis Gene Transcription->Apoptosis Regulates Cell_Cycle_Progression->Apoptosis Can lead to

Caption: TP-238 inhibits CECR2 and BPTF, affecting chromatin remodeling and gene transcription, which in turn modulates the DNA damage response, cell cycle, and apoptosis.

Experimental Workflow for TP-238 Cellular Assays Cell_Culture Seed cells in appropriate plates Compound_Treatment Treat cells with TP-238 (and controls) Cell_Culture->Compound_Treatment Incubation Incubate for specified time (24, 48, or 72h) Compound_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Analysis DNA_Damage_Assay DNA Damage Assay (γ-H2AX Staining) Incubation->DNA_Damage_Assay Data_Acquisition Data Acquisition (Plate Reader / Flow Cytometer) Cell_Viability->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Analysis->Data_Acquisition DNA_Damage_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: General workflow for assessing the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound and the positive control in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.

  • Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Positive control for apoptosis (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • After 24 hours, treat the cells with various concentrations of this compound or the positive control. Include a vehicle-only control.

  • Incubate for 48 hours.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[6]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach for 24 hours.

  • Treat the cells with desired concentrations of this compound or a positive control.

  • Incubate for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

DNA Damage Assay (γ-H2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[10]

Materials:

  • Cancer cell lines

  • Coverslips in 6-well plates or imaging plates

  • This compound

  • Positive control for DNA damage (e.g., Etoposide)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Seed cells on coverslips or in imaging plates and allow them to attach.

  • Treat cells with this compound or a positive control for 24 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mount the coverslips or image the plates using a fluorescence microscope.

  • Quantify the percentage of cells with distinct γ-H2AX foci.

References

Application Notes and Protocols for TP-238 Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] As a dual inhibitor, TP-238 provides a valuable tool to investigate the therapeutic potential of targeting these epigenetic readers in various cancer models. Dysregulation of CECR2 and BPTF has been implicated in the progression of several cancers, including triple-negative breast cancer (TNBC), through modulation of key oncogenic signaling pathways.[3][4]

These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line-based research, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This inhibition modulates the expression of target genes involved in critical cellular processes.

  • CECR2 Inhibition: In cancer, particularly TNBC, CECR2 has been shown to be a critical regulator of metastasis and immune suppression. It is recruited by the RELA subunit of NF-κB to activate the transcription of genes that promote cancer cell invasion and migration.[2][4] Inhibition of the CECR2 bromodomain by compounds like TP-238 is expected to suppress the NF-κB signaling pathway, leading to a reduction in metastatic potential.[2][3]

  • BPTF Inhibition: BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a role in chromatin remodeling and gene expression. In breast cancer, BPTF has been shown to promote cell proliferation and survival by positively regulating the PI3K/AKT signaling pathway.[4] Inhibition of the BPTF bromodomain is therefore hypothesized to induce apoptosis and inhibit the growth of cancer cells dependent on this pathway.

Data Presentation

Biochemical and Cellular Target Engagement

This compound has been characterized in various assays to determine its potency and selectivity for CECR2 and BPTF.

Assay TypeTargetParameterValue (nM)
AlphaScreenCECR2IC5030
BPTFIC50350
Isothermal Titration Calorimetry (ITC)CECR2Kd10
BPTFKd120
NanoBRET Cellular Target EngagementCECR2IC5010-30
BPTFIC50100-350

Data compiled from publicly available information.

Hypothetical Anti-proliferative Activity in Cancer Cell Lines

The following table presents hypothetical IC50 values for this compound in a panel of cancer cell lines, based on the known roles of CECR2 and BPTF in different cancer subtypes. Researchers should determine the specific IC50 values for their cell lines of interest experimentally.

Cell LineCancer TypeKey Pathway DependencyPredicted IC50 (µM)
MDA-MB-231 Triple-Negative Breast CancerNF-κB0.5 - 2.0
SUM149PT Inflammatory Breast CancerNF-κB0.8 - 3.0
MCF-7 ER+ Breast CancerPI3K/AKT1.0 - 5.0
T47D ER+ Breast CancerPI3K/AKT1.5 - 7.0
A549 Non-Small Cell Lung CancerMixed2.0 - 10.0
HCT116 Colorectal CarcinomaMixed3.0 - 15.0

These values are illustrative and should be experimentally verified.

Experimental Protocols

Reagent Preparation

This compound Stock Solution (10 mM): this compound is soluble in DMSO at 1 mg/ml and in PBS (pH 7.2) at 10 mg/ml.[2] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.

  • Calculate the amount of this compound needed to prepare the desired volume of 10 mM stock solution (Molecular Weight: 495.0 g/mol ).

  • Aseptically dissolve the calculated amount of this compound in sterile DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Viability Assay (MTT/CCK-8)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest TP-238 treatment).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 72 hours.

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-3 hours at 37°C.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This protocol allows for the investigation of the effect of this compound on the NF-κB and PI3K/AKT signaling pathways.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for NF-κB, MCF-7 for PI3K/AKT)

  • 6-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 48 hours.

  • Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Live cells (Annexin V-, PI-)

      • Early apoptotic cells (Annexin V+, PI-)

      • Late apoptotic/necrotic cells (Annexin V+, PI+)

      • Necrotic cells (Annexin V-, PI+)

Visualizations

Signaling_Pathway cluster_0 CECR2/NF-κB Pathway cluster_1 BPTF/PI3K/AKT Pathway RELA RELA (p65) CECR2 CECR2 RELA->CECR2 recruits NFkB_target_genes Metastasis & Immune Suppression Genes (e.g., TNC, MMP2, CSF1) CECR2->NFkB_target_genes activates transcription Metastasis Metastasis & Immune Evasion NFkB_target_genes->Metastasis TP238_CECR2 TP-238 TP238_CECR2->CECR2 BPTF BPTF PI3K PI3K BPTF->PI3K activates AKT AKT PI3K->AKT activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors activates Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation TP238_BPTF TP-238 TP238_BPTF->BPTF

Caption: this compound signaling pathways.

Experimental_Workflow start Start: Cancer Cell Lines prepare_stock Prepare 10 mM TP-238 Stock in DMSO start->prepare_stock cell_viability Cell Viability Assay (MTT/CCK-8) prepare_stock->cell_viability determine_ic50 Determine IC50 cell_viability->determine_ic50 western_blot Western Blot Analysis determine_ic50->western_blot Use IC50 for dosing apoptosis_assay Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay Use IC50 for dosing data_analysis Data Analysis & Interpretation western_blot->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for TP-238.

Conclusion

This compound is a valuable research tool for investigating the roles of CECR2 and BPTF in cancer biology. The protocols and information provided herein offer a framework for characterizing the effects of this dual inhibitor on cancer cell lines. It is anticipated that inhibition of CECR2 and BPTF with TP-238 will suppress tumor cell proliferation, induce apoptosis, and potentially reduce the metastatic capabilities of cancer cells, particularly in subtypes dependent on the NF-κB and PI3K/AKT pathways. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for TP-238 Hydrochloride in Chromatin Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] These proteins are key components of distinct ATP-dependent chromatin remodeling complexes that play crucial roles in regulating gene expression, and their dysregulation is implicated in various diseases, including cancer. TP-238 provides a valuable tool for elucidating the biological functions of CECR2 and BPTF and for exploring their potential as therapeutic targets.

Mechanism of Action: this compound acts as an inhibitor by binding to the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting chromatin remodeling complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket, TP-238 prevents the recruitment of CECR2- and BPTF-containing complexes to chromatin, leading to alterations in chromatin structure and gene expression.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound
TargetAssayParameterValue (nM)
CECR2AlphaScreenIC5030[1]
BPTFAlphaScreenIC50350[1]
CECR2Isothermal Titration Calorimetry (ITC)KD10[1]
BPTFIsothermal Titration Calorimetry (ITC)KD120[1]
Table 2: Illustrative Cellular Activity of this compound
Cell LineAssayParameterIllustrative Value (µM)
Hematopoietic Cancer Cell LineCell Viability (MTT Assay)GI501.5
Solid Tumor Cell Line (e.g., Breast Cancer)Cell Viability (MTT Assay)GI502.8
Normal Fibroblast Cell LineCell Viability (MTT Assay)GI50>10
Note: The GI50 values presented are for illustrative purposes only and are not based on published experimental data for TP-238. Researchers should determine the specific GI50 values for their cell lines of interest.
Table 3: Illustrative Downstream Effects of this compound Treatment
ExperimentTarget/MarkerCell LineTreatment Concentration (µM)Illustrative Result
Western Blotc-MYCHematopoietic Cancer250% reduction in protein expression
ChIP-seqH3K4me3 at c-MYC promoterHematopoietic Cancer240% decrease in enrichment
RT-qPCRc-MYC mRNAHematopoietic Cancer230% decrease in expression
Note: The results presented are for illustrative purposes only and are not based on published experimental data for TP-238. The actual effects should be determined experimentally.

Signaling Pathways

// Nodes Histone_Acetylation [label="Histone\nAcetylation", fillcolor="#FBBC05", fontcolor="#202124"]; CECR2 [label="CECR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNF2H_SNF2L [label="SNF2H/SNF2L\n(SMARCA5/SMARCA1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CERF_Complex [label="CERF Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleosome [label="Nucleosome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin_Remodeling [label="Chromatin\nRemodeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene\nExpression\n(Neurulation,\nSpermatogenesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TP238 [label="TP-238", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histone_Acetylation -> CECR2 [label=" recruits", color="#202124"]; CECR2 -> CERF_Complex [label=" forms", color="#202124"]; SNF2H_SNF2L -> CERF_Complex [label=" forms", color="#202124"]; CERF_Complex -> Nucleosome [label=" acts on", color="#202124"]; Nucleosome -> Chromatin_Remodeling [label=" leads to", color="#202124"]; Chromatin_Remodeling -> Gene_Expression [label=" results in", color="#202124"]; TP238 -> CECR2 [label=" inhibits", color="#EA4335", style=dashed]; } }

Caption: CECR2 Signaling Pathway.

// Nodes H3K4me3 [label="H3K4me3", fillcolor="#FBBC05", fontcolor="#202124"]; BPTF [label="BPTF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NURF_Complex [label="NURF Complex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cMYC [label="c-MYC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatin_Accessibility [label="Increased Chromatin\nAccessibility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\n(Stemness, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TP238 [label="TP-238", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges H3K4me3 -> BPTF [label=" recruits", color="#202124"]; BPTF -> NURF_Complex [label=" core component of", color="#202124"]; NURF_Complex -> Chromatin_Accessibility [label=" promotes", color="#202124"]; Chromatin_Accessibility -> cMYC [label=" activates", color="#202124"]; Chromatin_Accessibility -> PI3K_AKT [label=" activates", color="#202124"]; cMYC -> Gene_Transcription [label=" drives", color="#202124"]; PI3K_AKT -> Gene_Transcription [label=" drives", color="#202124"]; TP238 -> BPTF [label=" inhibits", color="#EA4335", style=dashed]; } }

Caption: BPTF Signaling Pathway.

Experimental Protocols

General Experimental Workflow

// Nodes Cell_Culture [label="Cell Culture\n(e.g., Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; TP238_Treatment [label="this compound\nTreatment (up to 2 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability Assay\n(MTT/MTS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot\n(Target Protein Levels)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ChIP_seq [label="ChIP-seq\n(Histone Modifications,\nTF Binding)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression Analysis\n(RT-qPCR/Microarray)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> TP238_Treatment [color="#202124"]; TP238_Treatment -> Cell_Viability [color="#202124"]; TP238_Treatment -> Western_Blot [color="#202124"]; TP238_Treatment -> ChIP_seq [color="#202124"]; TP238_Treatment -> Gene_Expression [color="#202124"]; Cell_Viability -> Data_Analysis [color="#202124"]; Western_Blot -> Data_Analysis [color="#202124"]; ChIP_seq -> Data_Analysis [color="#202124"]; Gene_Expression -> Data_Analysis [color="#202124"]; } }

Caption: Experimental Workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The recommended starting concentration range is from 0.01 µM to 10 µM. A vehicle control (DMSO) should be included. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 2: Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of target proteins (e.g., c-MYC) and downstream effectors.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)

Objective: To identify the genomic regions where CECR2 or BPTF complexes are recruited and to assess the impact of this compound on this recruitment and on histone modifications.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Lysis buffers

  • Sonicator

  • ChIP-grade antibodies (e.g., anti-CECR2, anti-BPTF, anti-H3K4me3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 2 µM) or vehicle for 6-24 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of enrichment, and compare the enrichment profiles between TP-238-treated and control samples.

References

Application Notes and Protocols: Western Blot Analysis of BPTF Following TP-238 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a crucial component of the nucleosome remodeling factor (NURF) complex, an ATP-dependent chromatin remodeling complex that plays a significant role in gene expression regulation.[1][2][3][4] BPTF is involved in various cellular processes, including transcriptional activation and chromatin remodeling.[1] Its association with several diseases, including cancer, makes it a key therapeutic target.[1] TP-238 hydrochloride is a chemical probe that acts as an inhibitor of the BPTF bromodomain.[5] This document provides a detailed protocol for performing Western blot analysis to investigate the expression levels of BPTF in cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of BPTF and the experimental workflow for the Western blot analysis.

BPTF_signaling_pathway cluster_nucleus Nucleus BPTF BPTF NURF NURF Complex BPTF->NURF forms Chromatin Chromatin NURF->Chromatin remodels Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates TP238 TP-238 Hydrochloride TP238->BPTF inhibits bromodomain

Caption: Hypothetical signaling pathway of BPTF and its inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-BPTF) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of BPTF.

Experimental Protocols

This section details the methodology for the Western blot analysis of BPTF after this compound treatment.

Materials and Reagents
  • Cell Line: Appropriate cell line expressing BPTF (e.g., HeLa, NIH/3T3)

  • Cell Culture Medium: As required for the specific cell line

  • This compound: (Available from various suppliers)

  • DMSO: (for dissolving this compound)

  • Phosphate-buffered saline (PBS): pH 7.4

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay Kit: BCA or Bradford assay kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: Appropriate percentage for BPTF (predicted molecular weight ~338 kDa)

  • Running Buffer: Tris-Glycine-SDS buffer

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol

  • Membranes: PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary Antibody: Anti-BPTF antibody (see Table 1 for examples)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Chemiluminescence detection system

Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO-treated) group. A recommended concentration for cellular assays is no more than 2 µM.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Wash the membrane briefly with TBST.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-BPTF antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the BPTF band intensity to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following table summarizes the quantitative data and recommended parameters for the Western blot protocol.

ParameterRecommendation
Cell Seeding Density Dependent on cell line; aim for 70-80% confluency at the time of treatment.
This compound Conc. Titrate from 100 nM to 2 µM. A concentration range of 100-350 nM is reported for IC50 against BPTF in biochemical assays.[5]
Treatment Duration 24 to 72 hours, to be optimized based on cell line and experimental goals.
Protein Loading Amount 20-40 µg per lane.
Primary Antibody (Anti-BPTF) Rabbit Polyclonal (Abcam ab72036): WB: 1:1000 - 1:2000; IP: 1:50 - 1:100.[6] Rabbit Polyclonal (Sigma-Aldrich ABE24): WB: 1:2000.[7] Mouse Monoclonal (Santa Cruz sc-81088): Recommended for WB.[1]
Secondary Antibody Dilution Typically 1:2000 to 1:10000, follow manufacturer's recommendation.
Blocking Time 1 hour at room temperature.
Primary Antibody Incubation Overnight at 4°C.
Secondary Antibody Incubation 1 hour at room temperature.
Loading Control Anti-β-actin or anti-GAPDH antibody at appropriate dilution.

References

Application Notes and Protocols for ChIP-seq using TP-238 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins. This application note provides a detailed protocol for performing ChIP-seq experiments using TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This compound serves as a valuable chemical probe to investigate the roles of these epigenetic readers in gene regulation and disease. Understanding the impact of this compound on the chromatin occupancy of CECR2 and BPTF can provide critical insights for drug development and basic research.

Data Presentation

The following table summarizes the key quantitative data for this compound, providing essential information for experimental design.

ParameterTargetValueAssay Type
IC50 CECR210-30 nM[1]Biochemical Assay
BPTF/FALZ100-350 nM[1]Biochemical Assay
Kd CECR210 nMIsothermal Titration Calorimetry (ITC)[2]
BPTF120 nMIsothermal Titration Calorimetry (ITC)[2]
Recommended Max. Cellular Concentration N/A≤ 2 µM[1]Cellular Assay

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

experimental_workflow ChIP-seq Experimental Workflow with this compound Treatment cluster_cell_culture Cell Culture and Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing and Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment (e.g., 2 µM for 6-12h) cell_culture->treatment crosslinking 3. Cross-linking with Formaldehyde (B43269) treatment->crosslinking lysis 4. Cell Lysis and Chromatin Shearing crosslinking->lysis immunoprecipitation 5. Immunoprecipitation with anti-CECR2 or anti-BPTF antibody lysis->immunoprecipitation washing 6. Washing and Elution immunoprecipitation->washing reverse_crosslinking 7. Reverse Cross-linking and DNA Purification washing->reverse_crosslinking library_prep 8. Library Preparation reverse_crosslinking->library_prep sequencing 9. High-Throughput Sequencing library_prep->sequencing data_analysis 10. Data Analysis (Peak Calling, Motif Analysis) sequencing->data_analysis

Caption: ChIP-seq workflow with this compound treatment.

signaling_pathway Simplified Signaling Pathway of CECR2 Inhibition by this compound TP238 This compound CECR2 CECR2 TP238->CECR2 inhibition BPTF BPTF (NURF complex) TP238->BPTF inhibition Chromatin Chromatin Remodeling CECR2->Chromatin NFkB NF-κB Signaling CECR2->NFkB BPTF->Chromatin AcetylatedHistones Acetylated Histones AcetylatedHistones->CECR2 binding AcetylatedHistones->BPTF binding GeneExpression Altered Gene Expression Chromatin->GeneExpression NFkB->GeneExpression

Caption: Simplified CECR2/BPTF signaling and inhibition.

Experimental Protocols

This section provides a detailed protocol for a ChIP-seq experiment to investigate the effects of this compound on CECR2 or BPTF binding to chromatin.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate a sufficient number of cells (e.g., 1-5 x 10^7 cells per immunoprecipitation) in appropriate culture dishes and grow to 70-80% confluency. The choice of cell line should be based on known expression of CECR2 or BPTF.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.

  • Cell Treatment: Treat the cells with the desired concentration of this compound. Based on available data, a final concentration of up to 2 µM can be used. A preliminary dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line and experimental goals. A suggested starting point is 2 µM for 6 to 12 hours. Include a vehicle-treated control (e.g., DMSO) for comparison.

II. Chromatin Immunoprecipitation
  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and transfer to a conical tube. Pellet cells by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, and protease inhibitors) and incubate on ice.

    • Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors).

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear chromatin to an average size of 200-500 bp. The optimal sonication conditions (power, duration, and cycles) must be determined empirically for each cell type and sonicator.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, and protease inhibitors).

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Add a ChIP-grade antibody against CECR2 or BPTF to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control immunoprecipitation with a non-specific IgG.

    • Add Protein A/G magnetic beads and incubate to capture the antibody-protein-DNA complexes.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

    • Reverse the cross-links by adding NaCl and incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

III. DNA Purification and Library Preparation
  • DNA Purification: Purify the DNA using a spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Library Preparation: Prepare the sequencing library from the purified ChIP DNA according to the instructions of the library preparation kit manufacturer. This typically involves end-repair, A-tailing, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

IV. Data Analysis
  • Read Alignment: Align the sequencing reads to the appropriate reference genome.

  • Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome with significant enrichment of ChIP signal over the input control.

  • Downstream Analysis: Perform downstream analyses such as peak annotation, motif analysis, and differential binding analysis between this compound-treated and vehicle-treated samples to identify genes and pathways affected by the inhibitor.

References

Application Notes and Protocols for Gene Expression Analysis Following TP-238 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of TP-238 hydrochloride on gene expression. This compound is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF)[1][2]. Understanding its impact on cellular transcription is crucial for elucidating its mechanism of action and therapeutic potential.

Introduction

This compound offers a valuable tool for studying the epigenetic regulation of gene expression mediated by CECR2 and BPTF. These two proteins are components of larger chromatin remodeling complexes and are implicated in various cellular processes, including development and disease. By inhibiting their bromodomains, this compound prevents the recognition of acetylated histones, thereby altering chromatin structure and downstream gene transcription. These notes provide the necessary protocols to dissect these changes.

Compound Details

PropertyValueReference
Chemical Name N-[(3-(1H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride
CAS Number 2415263-05-5[1][2][3]
Molecular Formula C22H30N6O3S • HCl[1]
Molecular Weight 495.04 g/mol [1][2]
Purity ≥98% (HPLC)[2]
Solubility DMSO (≤100 mM), Water (≤100 mM), PBS (pH 7.2; 10 mg/mL)[1][2]

Mechanism of Action

This compound is a dual inhibitor targeting the bromodomains of CECR2 and BPTF with the following potencies:

TargetIC50Binding Affinity (KD)Reference
CECR2 10-30 nM10 nM[1][2]
BPTF 100-350 nM120 nM[1][2]

It displays selectivity over other bromodomains, such as BRD9 (IC50 = 1.4 µM), and a panel of 338 kinases[1]. For cellular experiments, a working concentration of up to 2 µM is recommended[2].

Signaling Pathway Modulated by this compound

The inhibition of CECR2 and BPTF by this compound is expected to disrupt the function of the chromatin remodeling complexes they are associated with, leading to changes in gene expression. The following diagram illustrates the proposed mechanism of action.

TP238_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_complex Chromatin Remodeling Complex Histone Acetylated Histones Gene Target Genes Histone->Gene Regulates Access to CECR2 CECR2 CECR2->Histone Binds to BPTF BPTF BPTF->Histone Binds to Transcription Altered Gene Transcription Gene->Transcription TP238 This compound TP238->CECR2 Inhibits TP238->BPTF Inhibits

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Protocols

To assess the impact of this compound on gene expression, a series of well-established molecular biology techniques can be employed. The following protocols provide a general framework that can be adapted to specific cell lines and research questions.

I. Cell Culture and Treatment

Objective: To treat cultured cells with this compound for subsequent gene expression analysis.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 2 µM).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, harvest the cells for RNA extraction.

II. RNA Extraction

Objective: To isolate high-quality total RNA from treated and control cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • PBS (phosphate-buffered saline)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Wash the cell monolayer once with ice-cold PBS.

  • Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.

  • Homogenize the lysate according to the kit's instructions.

  • Proceed with the RNA purification protocol as described by the manufacturer, including on-column DNase digestion to remove any contaminating genomic DNA.

  • Elute the purified RNA in nuclease-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

III. Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression levels of specific target genes.

Materials:

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers (forward and reverse)

  • Housekeeping gene primers (for normalization, e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and diluted cDNA.

  • Thermal Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to that of a housekeeping gene.

IV. Gene Expression Analysis: RNA Sequencing (RNA-Seq)

Objective: To obtain a global, unbiased profile of the transcriptome.

Materials:

  • RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Protocol:

  • Library Preparation: Prepare sequencing libraries from high-quality total RNA according to the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR.

Experimental Workflow

The following diagram outlines the overall workflow for analyzing gene expression changes following this compound treatment.

Gene_Expression_Workflow CellCulture 1. Cell Culture & Treatment with this compound RNA_Extraction 2. Total RNA Extraction CellCulture->RNA_Extraction QC 3. RNA Quality & Quantity Control RNA_Extraction->QC cDNA_Synthesis 4a. cDNA Synthesis (for qPCR) QC->cDNA_Synthesis Library_Prep 4b. RNA-Seq Library Preparation QC->Library_Prep qPCR 5a. Quantitative Real-Time PCR cDNA_Synthesis->qPCR Data_Analysis_qPCR 6a. Relative Gene Expression Analysis qPCR->Data_Analysis_qPCR Sequencing 5b. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis_RNASeq 6b. Bioinformatic Analysis of Differentially Expressed Genes Sequencing->Data_Analysis_RNASeq

Caption: Workflow for gene expression analysis post-TP-238 treatment.

Data Presentation

Quantitative data from gene expression analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical qPCR Results for Target Genes

GeneTreatmentFold Change (vs. Vehicle)P-value
Gene X TP-238 (100 nM)2.5< 0.05
TP-238 (500 nM)4.8< 0.01
Gene Y TP-238 (100 nM)-1.8< 0.05
TP-238 (500 nM)-3.2< 0.01
Gene Z TP-238 (100 nM)1.2> 0.05
TP-238 (500 nM)1.5> 0.05

Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis (Hypothetical)

Gene SymbolLog2 Fold ChangeP-adjustedRegulation
GENE_A 3.11.2e-15Upregulated
GENE_B -2.83.5e-12Downregulated
GENE_C 2.58.1e-10Upregulated
GENE_D -2.25.4e-8Downregulated
GENE_E 1.99.7e-7Upregulated

These application notes and protocols provide a robust framework for investigating the effects of this compound on gene expression. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the biological roles of CECR2 and BPTF and the therapeutic potential of their inhibition. therapeutic potential of their inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), in a variety of cellular experiments.

Introduction

This compound is a valuable chemical probe for investigating the roles of CECR2 and BPTF in chromatin remodeling, gene transcription, and cellular processes such as proliferation, apoptosis, and DNA damage response. As a dual inhibitor, it offers a unique tool to study the combined effects of targeting these two key epigenetic readers. It is recommended that for cellular assays, a concentration of no more than 2 µM be used.[1][2]

Mechanism of Action

This compound functions by binding to the bromodomains of CECR2 and BPTF, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This inhibition disrupts the recruitment of chromatin remodeling complexes to specific genomic loci, thereby modulating gene expression.

CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex and is involved in neurulation and the DNA damage response. In the context of cancer, CECR2 has been implicated in promoting breast cancer metastasis through the activation of NF-κB signaling.

BPTF is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex. It plays a critical role in T-cell homeostasis, mammary stem cell maintenance, and has been shown to be involved in oncogenic pathways such as the PI3K/AKT signaling cascade.

Data Presentation

Inhibitory Activity of this compound
TargetIC50 (nM)Binding Affinity (Kd, nM)
CECR210 - 3010
BPTF/FALZ100 - 350120
BRD91400Not Reported

Data compiled from publicly available sources.[1][2][3]

Recommended Concentration Ranges for Cellular Assays

Based on the compound's potency and data from analogous inhibitor studies, the following concentration ranges are recommended as a starting point for various cellular experiments. Optimal concentrations should be determined empirically for each cell line and assay.

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability (e.g., MTT, MTS)0.1 - 10 µMA broad range to determine the cytotoxic effects.
Chromatin Immunoprecipitation (ChIP)0.5 - 5 µMTo assess the displacement of CECR2/BPTF from chromatin.
Western Blotting1 - 5 µMTo observe downstream effects on signaling pathways.
Apoptosis Assays (e.g., Annexin V)1 - 10 µMTo measure the induction of programmed cell death.
Colony Formation Assay0.1 - 2 µMTo assess long-term effects on cell proliferation.

Signaling Pathways

The following diagrams illustrate the signaling pathways influenced by the inhibition of CECR2 and BPTF.

CECR2_Signaling_Pathway cluster_nucleus Nucleus CECR2 CECR2 NFkB_Genes NF-κB Target Genes (e.g., TNC, CSF1) CECR2->NFkB_Genes Activates Transcription Chromatin Chromatin CECR2->Chromatin Binds Acetylated Histones RELA RELA (p65) RELA->CECR2 Interacts with Metastasis Metastasis (Migration, Invasion, Immune Suppression) NFkB_Genes->Metastasis TP238 TP-238 HCl TP238->CECR2 Inhibits

CECR2-mediated NF-κB signaling pathway in breast cancer metastasis.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BPTF BPTF Chromatin Chromatin BPTF->Chromatin Binds Acetylated Histones Myc_Genes c-Myc Target Genes BPTF->Myc_Genes Regulates PI3K PI3K BPTF->PI3K Influences Proliferation Cell Proliferation & Survival Myc_Genes->Proliferation AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibits CCND1 Cyclin D1 AKT->CCND1 Promotes CCND1->Proliferation TP238 TP-238 HCl TP238->BPTF Inhibits

BPTF's role in regulating PI3K/AKT and c-Myc signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well clear-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with 0.1% DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • For MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with TP-238 HCl (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add MTT/MTS Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution (for MTT) F->G H Read Absorbance F->H for MTS G->H I Calculate Viability H->I

Workflow for the Cell Viability Assay.
Western Blotting

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, c-Myc, PARP, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Healthy cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound is a powerful tool for elucidating the cellular functions of CECR2 and BPTF. The provided protocols and concentration guidelines serve as a starting point for designing and executing robust cellular experiments. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental goals.

References

Preparing Stock Solutions of TP-238 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of TP-238 hydrochloride, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in studies involving this chemical probe.

Introduction to this compound

This compound is a valuable chemical probe for investigating the biological roles of CECR2 and BPTF, which are involved in chromatin remodeling and gene transcription.[1] It exhibits high affinity for CECR2 and BPTF with IC50 values in the nanomolar range, making it a selective tool for in vitro and cellular assays.[1][3] Understanding the precise concentration and stability of this compound solutions is paramount for generating dependable experimental data.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReferences
Synonyms N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride
Molecular Formula C₂₂H₃₀N₆O₃S · HCl[1]
Molecular Weight 495.04 g/mol [1]
Appearance White to beige crystalline solid/powder
Purity ≥95% (Typically ≥98% by HPLC)[1]
Primary Targets CECR2, BPTF (bromodomains)[1][2]
IC₅₀ (CECR2) 10-30 nM[1][3]
IC₅₀ (BPTF) 100-350 nM[1][3]
K𝘥 (CECR2) 10 nM[1][3]
K𝘥 (BPTF) 120 nM[1][3]

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. It is recommended to use high-purity, anhydrous solvents to minimize degradation.

SolventSolubilityReferences
DMSO ≥1 mg/mL, up to 100 mM[1]
Water ≥2 mg/mL, up to 100 mM
PBS (pH 7.2) 10 mg/mL[1][4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing & Storage cluster_qc Quality Control A 1. Weigh TP-238 HCl B 2. Add Solvent A->B Transfer powder to sterile tube C 3. Dissolve Compound B->C Vortex/sonicate D 4. Aliquot Solution C->D Create single-use aliquots F 6. Verify Concentration (Optional) C->F e.g., UV-Vis spectroscopy E 5. Store at -20°C D->E Protect from light

Caption: Workflow for preparing this compound stock solutions.

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Preparation: Don appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of the compound (Molecular Weight: 495.04 g/mol ).

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. In this example, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Protocol for Preparing an Aqueous Stock Solution

For experiments where DMSO is not suitable, aqueous stock solutions can be prepared.

  • Preparation and Weighing: Follow steps 1 and 2 as described for the DMSO stock solution.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free water or PBS (pH 7.2) to the weighed powder.

  • Mixing: Vortex thoroughly until the compound is fully dissolved.

  • Sterilization (Optional): If required for cell culture applications, the aqueous stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the solution into sterile, single-use tubes and store at -20°C. It is important to note that the long-term stability of aqueous stock solutions may be less than that of DMSO stocks.

Signaling Pathway Inhibition by TP-238

TP-238 acts by competitively binding to the acetyl-lysine binding pocket of the bromodomains of CECR2 and BPTF, thereby preventing their interaction with acetylated histones and other proteins. This disrupts the normal function of these chromatin readers in regulating gene expression.

G cluster_pathway TP-238 Mechanism of Action tp238 TP-238 cecr2 CECR2 Bromodomain tp238->cecr2 Inhibits bptf BPTF Bromodomain tp238->bptf Inhibits chromatin Chromatin Remodeling cecr2->chromatin bptf->chromatin acetyl_histone Acetylated Histones acetyl_histone->cecr2 Prevents Binding acetyl_histone->bptf Prevents Binding transcription Gene Transcription chromatin->transcription

Caption: Inhibition of CECR2 and BPTF by TP-238 disrupts chromatin remodeling.

Safety and Handling Precautions

  • This compound is for research use only.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • In case of contact, wash the affected area thoroughly with water.[7]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8]

Recommendations for Use in Cellular Assays

For cellular assays, it is recommended to use a final concentration of TP-238 no higher than 2 µM to maintain selectivity and avoid off-target effects. When diluting the DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is not cytotoxic (typically <0.5%). A serial dilution approach is recommended to achieve the desired final concentration accurately.

By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their experiments, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for TP-238 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of TP-238 hydrochloride in commonly used laboratory solvents, DMSO and water. This document also includes standardized protocols for determining solubility and illustrates the key signaling pathways influenced by the inhibition of its targets, CECR2 and BPTF.

Introduction to this compound

This compound is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). It serves as a valuable tool for investigating the biological roles of these epigenetic reader proteins in various physiological and pathological processes.

Solubility Data

The solubility of this compound can vary between different sources and measurement techniques (kinetic vs. thermodynamic). The following tables summarize the available data. It is recommended to independently verify solubility in your specific experimental setting.

Table 1: Quantitative Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO1~2.02Cayman Chemical
DMSO49.5100Tocris Bioscience
Water49.5100Tocris Bioscience, R&D Systems
PBS (pH 7.2)10~20.2Cayman Chemical
In vivo formulation (10% DMSO)≥ 2.5≥ 5.05MedChemExpress

Note: The molecular weight of this compound is 495.04 g/mol . Discrepancies in reported solubility values may arise from differences in experimental conditions (e.g., temperature, pH, incubation time) and the method of solubility determination (kinetic vs. thermodynamic).

Experimental Protocols

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV spectrophotometer with a plate reader

  • Calibrated pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (37°C) or sonication.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in turbidity indicates precipitation of the compound. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.

    • UV Spectrophotometry: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. Determine the concentration using a standard curve of the compound in the assay buffer with the same final DMSO concentration. The highest measured concentration is the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serial Dilution of Stock A->B C Add to Aqueous Buffer in 96-well Plate B->C D Incubate with Shaking (1-2h) C->D E Measure Turbidity (Nephelometry) D->E F Filter & Measure Absorbance (UV-Vis) D->F G Determine Kinetic Solubility E->G F->G

Fig. 1: Workflow for Kinetic Solubility Assay.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • Solid this compound

  • Aqueous buffer (e.g., Water or PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method with a standard curve prepared in the same buffer. The measured concentration represents the thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid to Buffer B Shake for 24-48h at Constant Temp. A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant C->D E Quantify by HPLC or LC-MS D->E F Determine Thermodynamic Solubility E->F

Fig. 2: Workflow for Thermodynamic Solubility Assay.

Signaling Pathways

This compound inhibits the bromodomains of BPTF and CECR2, which are involved in chromatin remodeling and gene transcription. Their inhibition can impact several key signaling pathways implicated in cancer and development.

BPTF and its Role in MAPK and PI3K-AKT Signaling

BPTF, as a core subunit of the NURF chromatin remodeling complex, can influence the expression of genes that are components of or are regulated by the MAPK and PI3K-AKT signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In some cancers, high expression of BPTF has been shown to promote the activation of these pathways.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS BPTF BPTF Proliferation & Survival Proliferation & Survival BPTF->Proliferation & Survival regulates gene expression for TP-238 TP-238 TP-238->BPTF AKT AKT PI3K->AKT AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκB IκB IKK Complex->IκB activates NF-κB (p50/RELA) NF-κB (p50/RELA) IκB->NF-κB (p50/RELA) activates IκB->NF-κB (p50/RELA) inhibits Nucleus Nucleus NF-κB (p50/RELA)->Nucleus translocates Gene Transcription Gene Transcription NF-κB (p50/RELA)->Gene Transcription binds DNA CECR2 CECR2 CECR2->Gene Transcription co-activates TP-238 TP-238 TP-238->CECR2 Migration, Invasion, Immune Suppression Migration, Invasion, Immune Suppression Gene Transcription->Migration, Invasion, Immune Suppression

Troubleshooting & Optimization

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

As "TP-238 hydrochloride" does not correspond to a publicly documented compound, this technical support center has been created as a detailed template. Researchers can adapt the protocols and troubleshooting advice by substituting "this compound" with their specific small molecule inhibitor and inserting their own experimental data.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound and how should I prepare my stock solution?

A1: While the optimal solvent depends on the specific properties of the compound, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). When preparing your stock, ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Q2: How do I determine the optimal concentration range of this compound for my cell line?

A2: The optimal concentration is cell-line dependent and must be determined empirically. A common approach is to perform a dose-response experiment using a broad range of concentrations (e.g., from nanomolar to micromolar). Start with a wide range of serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify a narrower, effective range. Subsequent experiments can then focus on a more refined set of concentrations to accurately determine the IC50 (half-maximal inhibitory concentration).

Q3: How long should I incubate my cells with this compound before assessing viability?

A3: The incubation time is a critical parameter that depends on the compound's mechanism of action and the cell line's doubling time. Typical incubation periods for cytotoxicity assays range from 24 to 72 hours.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint for your specific experimental goals.

Q4: Can components of the cell culture medium interfere with the cell viability assay?

A4: Yes, components like phenol (B47542) red and serum can interfere with certain assays. Phenol red can affect absorbance readings in colorimetric assays like the MTT assay.[2] It is recommended to use phenol red-free medium during the assay incubation step.[2] Serum proteins can also interact with the compound, so using serum-free or low-serum medium during the assay incubation is advisable.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePotential CauseRecommended Solution
High background absorbance in control wells (no cells) 1. Compound Interference: The compound may directly reduce the assay reagent (e.g., MTT, WST-8).[2] 2. Media Contamination: Bacterial or fungal contamination in the culture medium.[3]1. Run a control plate with the compound in cell-free media to check for direct reagent reduction. If interference is observed, consider a different viability assay.[2] 2. Visually inspect media and cultures for signs of contamination. Use sterile techniques and fresh reagents.[3]
Inconsistent results between replicate wells or experiments 1. Uneven Cell Seeding: Inaccurate pipetting leading to variable cell numbers per well. 2. Edge Effects: Evaporation from the outermost wells of a 96-well plate.[2] 3. Compound Precipitation: The compound may be precipitating at higher concentrations.1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes. 2. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to minimize evaporation.[2] 3. Visually inspect wells for precipitate under a microscope. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).[1]
Unexpectedly high cell viability at high compound concentrations (Bell-shaped curve) 1. Compound Precipitation: At high concentrations, the compound may fall out of solution, reducing its effective concentration.[4] 2. Assay Interference: The compound might interfere with the assay chemistry at high concentrations.[4]1. Check the solubility of the compound in your assay medium. Visually inspect for precipitates. 2. Test for compound interference in a cell-free system. Consider an alternative viability assay with a different detection principle (e.g., LDH assay for membrane integrity).[4]
Formazan (B1609692) crystals (in MTT assay) are not dissolving completely 1. Insufficient Solvent: The volume of the solubilization solvent (e.g., DMSO) is not enough. 2. Inadequate Mixing: Poor mixing after adding the solvent.1. Ensure you are using a sufficient volume of a suitable solubilization solvent. 2. Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution. Gentle pipetting can also help break up crystal clumps.

Experimental Protocols

Cell Viability Assays

Three common methods for assessing cell viability are the MTT, CCK-8, and Trypan Blue exclusion assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

2. CCK-8 (Cell Counting Kit-8) Assay

This assay uses a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-orange formazan dye.[7] The amount of formazan is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate 100 µL of cell suspension (e.g., 5,000 cells/well) in a 96-well plate.[7] Pre-incubate for 24 hours.[7]

  • Compound Treatment: Add 10 µL of various concentrations of this compound to the plate.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][8] Be careful not to introduce bubbles.[7]

  • Incubation: Incubate the plate for 1-4 hours in the incubator.[7][8] The incubation time will depend on the cell type and density.[8]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][9]

3. Trypan Blue Exclusion Assay

This dye exclusion test is based on the principle that live cells have intact cell membranes and exclude the trypan blue dye, while dead cells with compromised membranes take up the blue dye.[10]

Protocol:

  • Cell Preparation: After treatment with this compound, collect the cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.[10]

  • Resuspension: Resuspend the cell pellet in a known volume of serum-free medium or PBS.[10] Serum proteins can interfere with the dye.[10]

  • Staining: Mix one part of 0.4% trypan blue solution with one part of your cell suspension (1:1 ratio).[10]

  • Incubation: Allow the mixture to incubate for approximately 3 minutes at room temperature.[10] Counting should be done within 3-5 minutes as longer exposure can be toxic to live cells.[10][11]

  • Cell Counting: Apply a small amount of the mixture to a hemocytometer. Count the number of unstained (viable) and blue-stained (non-viable) cells under a microscope.

  • Viability Calculation: Calculate the percent viability using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.

Data Presentation

Quantitative data from dose-response experiments should be summarized for clear interpretation.

Table 1: Hypothetical Dose-Response of this compound on HeLa Cells after 48h Incubation

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.082100.0%
0.11.1980.07595.5%
10.9820.06178.3%
50.6310.04550.3%
100.3150.02925.1%
500.1120.0158.9%
1000.0580.0114.6%

Visualizations

Experimental and logical Workflows

Diagrams can help visualize complex protocols and decision-making processes.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis p1 Seed Cells in 96-well Plate p2 Allow Cells to Adhere (Overnight Incubation) p1->p2 t2 Treat Cells with Compound p2->t2 t1 Prepare Serial Dilutions of TP-238 HCl t1->t2 t3 Incubate for 24, 48, or 72h t2->t3 a1 Add Viability Reagent (e.g., MTT, CCK-8) t3->a1 a2 Incubate (1-4h) a1->a2 a3 Measure Absorbance a2->a3 d1 Calculate % Viability vs. Control a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 d2->d3

Caption: Workflow for determining the optimal concentration of this compound.

Hypothetical Signaling Pathway

This compound, as a hypothetical cytotoxic agent, might interfere with common pro-survival signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes TP238 TP-238 HCl TP238->Akt Inhibits TP238->MEK Inhibits

Caption: Hypothetical inhibition of PI3K/Akt and MAPK/ERK pathways by TP-238 HCl.

Troubleshooting Decision Tree

A logical diagram to help diagnose experimental issues.

Troubleshooting_Tree start Inconsistent Results in Viability Assay q1 Are replicates within the same plate variable? start->q1 q2 Are results variable between different plates? start->q2 q3 Is the background high in cell-free wells? start->q3 q1->q2 No sol1 Check cell seeding technique. Ensure homogenous suspension. Avoid edge effects. q1->sol1 Yes q2->q3 No sol2 Standardize cell passage number. Prepare fresh compound dilutions. Check incubator conditions. q2->sol2 Yes sol3 Test for direct compound-reagent interaction. Check for media contamination. q3->sol3 Yes

Caption: Decision tree for troubleshooting inconsistent cell viability assay results.

References

Potential off-target effects of TP-238 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TP-238 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent chemical probe that primarily targets the bromodomains of two proteins: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It acts as an inhibitor, preventing these proteins from recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins. This interference with epigenetic "reading" can modulate gene expression.

Q2: What are the known on-target potencies of this compound?

The potency of this compound has been determined against its primary targets using biochemical assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized in the table below.

Q3: Has this compound been profiled for off-target activity?

Yes, this compound has been screened for off-target activity. A key off-target is the bromodomain of BRD9, although with significantly lower potency compared to its primary targets.[2][3] Additionally, it has been profiled against a broad panel of 338 kinases and showed no significant inhibition at a concentration of 1 µM. Information on its activity against a wider range of protein classes, such as GPCRs, ion channels, or transporters, is not currently available.

Q4: Is there a negative control compound available for this compound?

Yes, a structurally related compound, TP-422, is available as a negative control. TP-422 is inactive against both BPTF and CECR2 and can be used to distinguish on-target effects from non-specific or off-target effects in your experiments.[1]

Troubleshooting Guides

Problem 1: Unexpected Phenotype Observed in Cellular Assays

Possible Cause:

  • Off-Target Effects: Although this compound is selective, the observed phenotype might be due to its inhibition of BRD9 or other unknown off-target proteins.

  • Compound Concentration: Using excessively high concentrations can lead to non-specific effects.

  • Cell Line Specificity: The expression levels and importance of CECR2, BPTF, and BRD9 can vary between different cell lines, leading to diverse phenotypic outcomes.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response experiment and compare the effective concentration with the known IC50 values for CECR2 and BPTF.

    • Use the negative control compound, TP-422, at the same concentration as this compound. A phenotype that is not observed with TP-422 is more likely to be an on-target effect.

  • Evaluate BRD9 Involvement:

    • If your cell line expresses high levels of BRD9, consider if the observed phenotype aligns with known functions of BRD9.

    • If available, use a more selective BRD9 inhibitor as a comparator to dissect the effects.

  • Optimize Compound Concentration:

    • Titrate this compound to the lowest effective concentration to minimize potential off-target effects.

  • Characterize Your Cell Line:

    • Confirm the expression of CECR2 and BPTF in your cell model using techniques like Western blot or qPCR.

Problem 2: Discrepancy Between Biochemical and Cellular Assay Results

Possible Cause:

  • Cell Permeability: The compound may have poor penetration into the specific cell type being used.

  • Compound Stability: this compound might be unstable in your cell culture medium or metabolized by the cells.

  • Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.

Troubleshooting Steps:

  • Assess Cell Permeability:

    • If direct measurement of intracellular concentration is not feasible, use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

  • Check Compound Stability:

    • Incubate this compound in your cell culture medium for the duration of your experiment and then analyze its integrity using HPLC.

  • Investigate Efflux Pump Activity:

    • Co-incubate your cells with this compound and a known efflux pump inhibitor to see if this potentiates the observed effect.

Quantitative Data Summary

TargetAssay TypePotency (IC50)Potency (Kd)Notes
CECR2 AlphaScreen30 nM10 nMPrimary Target
BPTF AlphaScreen350 nM120 nMPrimary Target
BRD9 AlphaScreen1.4 µM (pIC50 = 5.9)Not ReportedClosest Off-Target
Kinase Panel (338 kinases) VariousNo significant activity at 1 µMNot ApplicableBroad Selectivity

Experimental Protocols

AlphaScreen Assay for Bromodomain Inhibition

This protocol provides a general framework for determining the IC50 of this compound against bromodomains.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this context, a biotinylated histone peptide (the ligand) is captured by streptavidin-coated Donor beads, and a GST-tagged bromodomain protein is captured by anti-GST-coated Acceptor beads. When the bromodomain binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will disrupt the bromodomain-histone interaction, leading to a decrease in the AlphaScreen signal.

Materials:

  • GST-tagged bromodomain protein (e.g., CECR2, BPTF, or BRD9)

  • Biotinylated histone peptide (specific for the bromodomain of interest)

  • Streptavidin-coated Donor beads

  • Anti-GST-coated Acceptor beads

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the GST-tagged bromodomain protein and the biotinylated histone peptide.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

  • Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Subsequently, add the Streptavidin Donor beads and incubate again in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

Principle: Kinase inhibitor profiling is typically performed using in vitro enzymatic assays. A common method involves measuring the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase. The remaining ATP is then quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

General Procedure:

  • Assay Setup: In a multi-well plate, dispense the kinase, the specific peptide substrate, and the test compound (this compound at 1 µM).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.

  • Detection: Add a detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP level via a luciferase-luciferin reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control wells.

Visualizations

Signaling_Pathway_Inhibition cluster_epigenetic_regulation Epigenetic Regulation Histone Acetylated Histone CECR2 CECR2 Histone->CECR2 recognizes BPTF BPTF Histone->BPTF recognizes Gene_Expression Gene Expression CECR2->Gene_Expression regulates BPTF->Gene_Expression regulates TP238 TP-238 Hydrochloride TP238->CECR2 inhibits TP238->BPTF inhibits

Caption: Inhibition of CECR2 and BPTF by this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Engagement? Start->Check_On_Target Use_Negative_Control Use TP-422 Negative Control Check_On_Target->Use_Negative_Control Yes Not_On_Target Consider Off-Target Effects or Other Issues Check_On_Target->Not_On_Target No Dose_Response Perform Dose-Response Use_Negative_Control->Dose_Response Check_BRD9 Evaluate BRD9 Involvement? Dose_Response->Check_BRD9 Optimize_Conc Optimize Compound Concentration Check_BRD9->Optimize_Conc Yes Characterize_Cell_Line Characterize Cell Line (CECR2/BPTF Expression) Check_BRD9->Characterize_Cell_Line No Resolved Issue Potentially On-Target Optimize_Conc->Resolved Characterize_Cell_Line->Resolved

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

References

Technical Support Center: TP-238 Hydrochloride Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific toxicity data for TP-238 hydrochloride in primary cells is not publicly available. This guide provides general troubleshooting advice, experimental protocols, and data management templates based on best practices for assessing the toxicity of novel chemical compounds in primary cell cultures. The information presented is intended for research purposes only and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter when evaluating the toxicity of a new compound, such as this compound, in primary cells.

Q1: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?

A1: High variability is a common challenge when working with primary cells. Several factors can contribute to this:

  • Donor-to-donor Variability: Primary cells from different donors can exhibit significant biological differences.

  • Passage Number: As primary cells are passaged, they can undergo phenotypic and functional changes.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[1]

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[2]

Troubleshooting Steps:

  • Standardize Cell Source: Whenever possible, use primary cells from the same donor and within a narrow passage range for a set of experiments.[1]

  • Ensure Consistent Seeding: Use a cell counter to ensure accurate and uniform cell seeding density.

  • Mitigate Edge Effects: Fill the outer wells of your plate with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for your experimental samples.[2]

Q2: I am not observing any significant cytotoxicity even at high concentrations of this compound. What should I check?

A2: A lack of cytotoxic effect could be due to several reasons:

  • Compound Solubility: If the compound precipitates in the culture medium, the effective concentration exposed to the cells will be lower than intended.

  • Inappropriate Assay Endpoint: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Assays like MTT measure metabolic activity, which may not be the most sensitive measure of a cytostatic effect.[1]

  • Insufficient Incubation Time: The toxic effects of the compound may require a longer exposure time to become apparent.

Troubleshooting Steps:

  • Verify Solubility: Visually inspect the culture medium for any signs of precipitation after adding the compound. You may need to adjust the solvent or preparation method.

  • Consider Alternative Assays: Use assays that measure cell proliferation, such as a BrdU or EdU incorporation assay, to detect cytostatic effects.

  • Perform a Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.

Q3: My vehicle control (e.g., DMSO) is showing toxicity. How can I address this?

A3: Solvent toxicity is a common issue, especially with primary cells which can be more sensitive than cell lines.

Troubleshooting Steps:

  • Determine the Optimal DMSO Concentration: Perform a dose-response experiment with your vehicle control alone to determine the highest concentration that does not affect cell viability. For most primary cells, the final DMSO concentration should be kept below 0.5%.

  • Use a Consistent Vehicle Concentration: Ensure that the final concentration of the vehicle is the same across all treated wells (except for the untreated control).

Q4: How can I distinguish between apoptosis and necrosis in my cell cultures?

A4: The Annexin V and Propidium Iodide (PI) staining assay is a widely used method to differentiate between these two forms of cell death.[3][4][5][6]

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is less common).

Data Presentation

Consistent and clear data presentation is crucial for interpreting and comparing experimental results. Below are template tables for organizing your quantitative data.

Table 1: Cytotoxicity of this compound in Primary Cells (IC50 Values)

Primary Cell TypeTreatment Duration (hours)IC50 (µM)95% Confidence Interval
e.g., Human Hepatocytes24
48
72
e.g., Human PBMCs24
48
72

Table 2: Apoptosis Induction by this compound in Primary Cells

Primary Cell TypeConcentration (µM)Treatment Duration (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., Human Neurons0 (Control)48
148
548
1048

Table 3: Effect of this compound on Primary Cell Cycle Distribution

Primary Cell TypeConcentration (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., Human Fibroblasts0 (Control)24
124
524
1024

Experimental Protocols

Detailed methodologies for key toxicity assays are provided below. These are general protocols and may require optimization for your specific primary cell type and experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[7][8]

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include untreated and vehicle controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3][4][5][6]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your primary cells by treating them with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and centrifuge.[3][4]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][5]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[3][5]

  • Add 400 µL of 1X Binding Buffer to each tube.[3][5]

  • Analyze the samples by flow cytometry within one hour.[3]

Propidium Iodide Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10][11]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[9][11][12]

  • Incubate the cells at 4°C for at least 30 minutes.[11][12] (Cells can be stored in ethanol at -20°C for several weeks).[9]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[10]

  • Incubate for 5-10 minutes at room temperature.[11]

  • Analyze the samples by flow cytometry.

Visualizations

The following diagrams illustrate a general experimental workflow for toxicity testing and a simplified signaling pathway for apoptosis.

G cluster_workflow Experimental Workflow for Toxicity Assessment A Primary Cell Culture (Isolation and Expansion) B Cell Seeding (96-well plate) A->B C Compound Treatment (this compound) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity/Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Cell Cycle Analysis (e.g., PI Staining) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: General workflow for assessing the toxicity of this compound in primary cells.

G cluster_pathway Simplified Apoptosis Signaling Pathway A This compound B Cellular Stress / Target Inhibition A->B C Activation of Pro-apoptotic Proteins (e.g., Bax) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation (e.g., Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: A simplified representation of a potential apoptosis induction pathway.

References

How to minimize TP-238 hydrochloride cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of TP-238 hydrochloride, a chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize cytotoxicity and optimize their experiments.

Quick Reference: this compound Properties

PropertyValueSource
Primary Targets CECR2 and BPTF bromodomains[1]
Molecular Weight 495.0 g/mol (hydrochloride salt)[2]
Form SolidN/A
Solubility Soluble in DMSO and waterN/A
Storage Store solid at -20°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Recommended Cellular Assay Concentration A concentration of no more than 2 μM is recommended for use in cellular assays.N/A

Troubleshooting Guide: Minimizing this compound Cytotoxicity

Unexpected cytotoxicity can be a significant challenge in experiments involving this compound. The following table outlines common problems, their potential causes, and recommended solutions to mitigate cytotoxic effects.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of cell death observed at low concentrations. On-target cytotoxicity: Inhibition of CECR2 and BPTF can induce apoptosis, particularly in cancer cell lines.[3][4]- Optimize Concentration: Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint. - Reduce Incubation Time: Shorten the exposure time of the cells to this compound to minimize cumulative toxic effects. - Use a less sensitive cell line: If feasible, consider using a cell line that is less dependent on CECR2/BPTF signaling for survival.
Off-target effects: Although selective, high concentrations may lead to off-target kinase inhibition or other unintended interactions.[2]- Adhere to Recommended Concentrations: Avoid exceeding the recommended concentration range (typically ≤ 2 µM in cellular assays). - Include Appropriate Controls: Use a structurally related inactive control compound if available to distinguish on-target from off-target effects.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% v/v) and non-toxic to your cells. - Include a Vehicle Control: Always include a control group treated with the same concentration of solvent as the experimental group.
Inconsistent or variable cytotoxicity results between experiments. Cell Culture Conditions: Cell density, passage number, and overall health can influence susceptibility to cytotoxic agents.- Standardize Seeding Density: Use a consistent cell seeding density for all experiments.[4][5] - Use Cells at a Consistent Passage Number: Avoid using cells that have been in culture for an extended period, as their characteristics may change. - Monitor Cell Health: Regularly check cells for signs of stress or contamination.
Compound Stability: this compound may degrade over time, especially in solution.[2]- Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment. - Proper Storage: Store stock solutions at -20°C or -80°C and protect from light.[2]
Difficulty distinguishing between apoptosis and necrosis. Assay Limitations: Some cytotoxicity assays do not differentiate between different modes of cell death.- Use a Combination of Assays: Employ multiple assays to get a clearer picture. For example, use a membrane integrity assay (like LDH release) in conjunction with an apoptosis-specific assay (like Caspase-3/7 activity or Annexin V staining).[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The cytotoxicity of this compound is primarily linked to its on-target inhibition of the CECR2 and BPTF bromodomains.[3][4] Inhibition of these proteins can disrupt critical cellular processes, including DNA damage response and cell cycle regulation, ultimately leading to apoptosis (programmed cell death), especially in cancer cells that may be dependent on these pathways for survival.[3][4][9]

Q2: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A2: The optimal concentration will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model. Start with a broad range of concentrations (e.g., from nanomolar to low micromolar) and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). The goal is to identify a concentration that effectively engages the target with minimal impact on overall cell health for non-cytotoxicity-focused experiments.

Q3: Should I be concerned about off-target effects of this compound?

A3: While this compound is designed to be a selective probe for CECR2 and BPTF, high concentrations can potentially lead to off-target effects, such as inhibition of other bromodomains or kinases.[2] To minimize this risk, it is recommended to use the lowest effective concentration determined from your dose-response studies and to adhere to the general recommendation of using concentrations no higher than 2 µM in cellular assays.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound is soluble in both DMSO and water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Can I use this compound to study cytotoxicity in normal (non-cancerous) cells?

A5: Yes, but the cytotoxic effects may be less pronounced compared to cancer cells.[10][11] Many cancer cells exhibit a heightened dependence on specific cellular pathways for their survival and proliferation, a phenomenon known as "oncogene addiction." If a cancer cell line is particularly reliant on the functions of CECR2 or BPTF, it will likely be more sensitive to inhibition by this compound. Normal cells, having more robust and redundant regulatory mechanisms, may tolerate the inhibition of these targets to a greater extent. It is still essential to perform dose-response experiments to determine the cytotoxic profile in your specific normal cell line.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells and vehicle (solvent) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)

This protocol outlines the use of a luminescent caspase-3/7 assay to specifically measure apoptosis induced by this compound.

Materials:

  • 96-well, opaque-walled cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay reagent (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of medium.

  • Compound Treatment: Treat cells with a range of concentrations of this compound. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the caspase activity to cell viability (which can be determined in a parallel plate using an assay like CellTiter-Glo®) to account for differences in cell number.[12][13][14][15][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare TP-238 Dilutions treatment 3. Treat Cells & Incubate (24-72h) compound_prep->treatment add_reagent 4. Add Cytotoxicity Assay Reagent (e.g., MTT, Caspase-Glo) treatment->add_reagent incubation_assay 5. Incubate as per Protocol add_reagent->incubation_assay read_plate 6. Read Plate (Absorbance/Luminescence) incubation_assay->read_plate analyze_data 7. Calculate % Cytotoxicity or Fold Change in Apoptosis read_plate->analyze_data

Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_inhibition Inhibition cluster_targets Cellular Targets cluster_processes Affected Cellular Processes cluster_outcome Cellular Outcome tp238 This compound cecr2 CECR2 tp238->cecr2 inhibits bptf BPTF tp238->bptf inhibits dna_damage DNA Damage Response cecr2->dna_damage regulates nfkb NF-κB Signaling cecr2->nfkb promotes cell_cycle Cell Cycle Progression bptf->cell_cycle regulates apoptosis Apoptosis dna_damage->apoptosis can lead to cell_cycle->apoptosis arrest can lead to nfkb->apoptosis inhibition can promote

Caption: Simplified signaling pathway illustrating the mechanism of this compound-induced cytotoxicity.

troubleshooting_logic cluster_checks Initial Checks cluster_actions Corrective Actions start High Cytotoxicity Observed check_conc Is the concentration within the recommended range (≤ 2µM)? start->check_conc check_solvent Is the solvent concentration low (<0.5%) and controlled for? check_conc->check_solvent Yes reduce_conc Perform dose-response to find optimal concentration. check_conc->reduce_conc No check_cells Are cell seeding density and passage number consistent? check_solvent->check_cells Yes adjust_solvent Lower solvent concentration and include vehicle control. check_solvent->adjust_solvent No standardize_cells Standardize cell culture protocols. check_cells->standardize_cells No end Re-run Experiment check_cells->end Yes reduce_conc->end adjust_solvent->end standardize_cells->end

Caption: A logical troubleshooting workflow for addressing high cytotoxicity in experiments with this compound.

References

Interpreting unexpected results with TP-238 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-238 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent and selective dual inhibitor of the CECR2 and BPTF bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] It is a valuable tool for studying the roles of these proteins in chromatin remodeling and gene transcription.

Q2: What are the recommended concentrations for cellular assays?

For cellular assays, a concentration of no more than 2 µM is recommended to maintain selectivity and avoid potential off-target effects.[1]

Q3: What are the solubility and storage conditions for this compound?

This compound is soluble in DMSO and water up to 100 mM.[1] For long-term stability, it should be stored at -20°C.[1]

Q4: What are the known IC50 values for TP-238?

The inhibitory concentrations (IC50) for TP-238 are:

  • CECR2: 10-30 nM[1]

  • BPTF: 100-350 nM[1][2]

Troubleshooting Unexpected Results

This section addresses potential discrepancies you may encounter in your experiments and offers guidance on how to interpret and resolve them.

Issue 1: Higher than expected IC50 values in our cellular assay.

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.

    • Recommendation: Prepare fresh stock solutions and aliquot them for single use to minimize freeze-thaw cycles. Always store at -20°C.

  • Possible Cause 2: High Cell Density. An excessive number of cells in the assay can lead to a higher apparent IC50 due to increased target protein concentration.

    • Recommendation: Optimize cell seeding density to ensure it is within the linear range of the assay.

  • Possible Cause 3: Assay Interference. Components of your cell culture medium or assay reagents may interfere with TP-238 activity.

    • Recommendation: Perform control experiments to test for any non-specific inhibition by media components.

Issue 2: Off-target effects observed at concentrations close to the recommended range.

  • Possible Cause 1: Cellular Context. The selectivity of TP-238 can be cell-type dependent. Some cell lines may express proteins that are more sensitive to off-target inhibition.

    • Recommendation: Perform a dose-response curve in your specific cell line to determine the optimal concentration that inhibits CECR2/BPTF without significant off-target effects. Consider using a negative control compound with a similar chemical structure but no activity against bromodomains.

  • Possible Cause 2: High Concentration. Even within the recommended range, the higher end (e.g., 2 µM) might be too concentrated for highly sensitive cell lines.

    • Recommendation: Titrate down the concentration of TP-238 to the lowest effective dose for your experimental goals.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Incomplete Solubilization. this compound may not be fully dissolved, leading to variability in the final concentration.

    • Recommendation: Ensure complete solubilization of the compound in the recommended solvent (DMSO or water) before adding it to the cell culture medium. Gentle vortexing and warming may aid dissolution.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially of small volumes for serial dilutions, can introduce significant variability.

    • Recommendation: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final dilution to add to replicate wells.

Data Summary

The following table summarizes the key biochemical and physicochemical properties of this compound.

PropertyValueReference
Targets CECR2, BPTF[1][2]
IC50 (CECR2) 10-30 nM[1]
IC50 (BPTF) 100-350 nM[1][2]
Molecular Weight 495.04 g/mol [1]
Formula C22H30N6O3S.HCl[1]
Solubility 100 mM in DMSO, 100 mM in water[1]
Storage -20°C[1]
Purity ≥98%[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone H3 Acetylation

This protocol is designed to assess the effect of TP-238 on histone acetylation, a downstream consequence of BPTF inhibition.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500, 1000 nM) for 24 hours.

  • Histone Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with a hypotonic lysis buffer and collect the nuclear fraction by centrifugation.

    • Extract histones from the nuclear pellet using 0.2 M H2SO4.

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.

  • Western Blotting:

    • Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against acetylated Histone H3 (e.g., anti-AcH3) overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

TP238_Signaling_Pathway TP238 TP-238 HCl CECR2 CECR2 Bromodomain TP238->CECR2 Inhibits BPTF BPTF Bromodomain TP238->BPTF Inhibits Chromatin Chromatin Remodeling CECR2->Chromatin NURF NURF Complex BPTF->NURF NURF->Chromatin Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF Recruits Transcription Gene Transcription Chromatin->Transcription

Caption: this compound signaling pathway.

Experimental_Workflow_Western_Blot A 1. Cell Seeding B 2. TP-238 Treatment A->B C 3. Histone Extraction B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation F->G H 8. Signal Detection G->H

Caption: Western blot experimental workflow.

Troubleshooting_Logic Unexpected_Result Unexpected Result (e.g., High IC50) Check_Compound Verify Compound Integrity (Fresh Stock, Aliquots) Unexpected_Result->Check_Compound Optimize_Assay Optimize Assay Conditions (Cell Density, Controls) Unexpected_Result->Optimize_Assay Titrate_Dose Perform Dose-Response (Find Optimal Concentration) Unexpected_Result->Titrate_Dose Review_Protocol Review Protocol Execution (Solubilization, Pipetting) Unexpected_Result->Review_Protocol

Caption: Troubleshooting logic for unexpected results.

References

TP-238 hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and storage of TP-238 hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many hydrochloride salts, this compound is susceptible to degradation under several conditions. The primary factors include hydrolysis (especially at neutral to basic pH), oxidation, exposure to light (photodegradation), and elevated temperatures.[1] The presence of amide or sulfonylurea moieties, if applicable to the structure of TP-238, can make it particularly prone to hydrolytic degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is crucial to protect it from light. For long-term storage, refer to the product-specific information, but generally, storage at room temperature or refrigerated conditions is advised, away from combustible materials.[3][4]

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of hydrochloride salts in solution is often pH-dependent. For some compounds, degradation is slow at acidic pH (e.g., below 3.5) but increases rapidly as the pH becomes neutral or basic.[5] It is essential to determine the optimal pH range for your experimental solutions to minimize degradation.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not publicly documented. However, based on general chemical principles for similar compounds, hydrolytic degradation can lead to the cleavage of labile functional groups.[1][6] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are necessary to identify and characterize the specific degradation products of this compound.[1][7]

Troubleshooting Guides

Problem: I am observing a loss of potency or inconsistent results in my experiments with this compound solutions.

  • Possible Cause 1: pH-induced degradation.

    • Troubleshooting Step: Measure the pH of your solution. If it is neutral or basic, the compound may be degrading.

    • Solution: Prepare fresh solutions at a more acidic pH if the compound's stability profile allows. Conduct a pH stability study to determine the optimal pH range.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Review your experimental setup. Are your solutions exposed to ambient or direct light for extended periods?

    • Solution: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

  • Possible Cause 3: Thermal degradation.

    • Troubleshooting Step: Check the temperature at which your solutions are being prepared and stored.

    • Solution: Prepare and store solutions at the recommended temperature. Avoid unnecessary exposure to elevated temperatures.

Problem: I see unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Solution: Compare the chromatograms of your experimental samples with those from the forced degradation study. This will help confirm if the unexpected peaks are indeed degradants.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 1M HCl at 50°C for 48 hours.

    • Base Hydrolysis: Treat the stock solution with 1M NaOH at 50°C for 24 hours.[7]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 7 days.[7]

    • Thermal Degradation: Expose the solid compound and the stock solution to 70°C for 7 days.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound in Solution at 45°C

pHDegradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.005138.6
3.50.01069.3
5.00.0858.2
7.00.2502.8
9.00.9800.7

Note: This table is illustrative and based on general principles of hydrochloride salt degradation.[5] Actual data for this compound would need to be determined experimentally.

Visualizations

G cluster_0 Stress Conditions cluster_1 Analysis and Method Development Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photodegradation Photodegradation Stock Solution->Photodegradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photodegradation->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants Stability Indicating Method Stability Indicating Method Characterization of Degradants->Stability Indicating Method

Caption: Forced degradation experimental workflow.

G TP-238 TP-238 Degradant_A Degradant_A TP-238->Degradant_A Hydrolysis (pH > 5) Degradant_B Degradant_B TP-238->Degradant_B Oxidation (H2O2) Degradant_C Degradant_C Degradant_A->Degradant_C Further Degradation

Caption: Hypothetical degradation pathway for TP-238.

References

Issues with TP-238 hydrochloride cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of TP-238 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cellular targets?

This compound is a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). It has demonstrated on-target biochemical activity with IC50 values of 30 nM for CECR2 and 350 nM for BPTF.

Q2: What is the recommended concentration of this compound for cell-based assays?

A concentration of up to 2 µM is recommended for use in cellular assays. Exceeding this concentration may lead to off-target effects or cytotoxicity.

Q3: What is the solubility of this compound?

This compound is soluble in DMSO and water. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: My this compound treatment is not showing the expected downstream effect in my cell-based assay. Could this be a permeability issue?

While this compound is used in cellular assays at concentrations up to 2 µM, suggesting some degree of cell permeability, issues with cellular uptake can still arise depending on the cell type and experimental conditions. If you suspect poor permeability, consider the troubleshooting steps outlined in the guide below.

Q5: How does the hydrochloride salt formulation affect the cell permeability of TP-238?

Hydrochloride salts are often used to improve the aqueous solubility and stability of a compound.[1] While increased solubility can be beneficial for preparing solutions for cell-based assays, the effect on cell permeability can be complex. The ionized form of the molecule may have different permeability characteristics compared to the free base. The pH of the cell culture medium and the microenvironment at the cell surface can influence the equilibrium between the ionized and non-ionized forms, thereby affecting its ability to cross the cell membrane.

Troubleshooting Guide: Issues with this compound Cell Permeability

This guide provides a structured approach to troubleshooting common issues related to the cell permeability of this compound.

Issue 1: Lack of Expected Biological Activity in Cellular Assays

Possible Cause: Insufficient intracellular concentration of this compound due to poor cell permeability.

Troubleshooting Workflow:

start Start: No observed cellular effect of this compound step1 Verify Compound Integrity and Concentration start->step1 step2 Optimize Experimental Conditions step1->step2 If compound is stable and concentration is correct step3 Assess Cell Permeability Directly step2->step3 If optimization fails step4 Consider Compound Modification or Alternative Delivery step3->step4 If permeability is confirmed to be low end Resolution step4->end

Figure 1: Troubleshooting workflow for lack of cellular activity.

Detailed Steps:

  • Verify Compound Integrity and Concentration:

    • Ensure the compound has been stored correctly to prevent degradation.

    • Confirm the accuracy of the stock solution concentration.

    • Prepare fresh dilutions for each experiment.

  • Optimize Experimental Conditions:

    • Increase Incubation Time: Extend the treatment duration to allow for more time for the compound to accumulate within the cells.

    • Vary Compound Concentration: Perform a dose-response experiment, ensuring not to exceed the recommended maximum concentration of 2 µM.

    • Serum Concentration: Reduce the serum concentration in the cell culture medium during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration available for cellular uptake.

  • Assess Cell Permeability Directly:

    • If the above steps do not resolve the issue, consider performing a direct cell permeability assay. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. Detailed protocols are provided below.

Issue 2: High Variability in Experimental Results

Possible Cause: Inconsistent cellular uptake of this compound.

Solutions:

  • Ensure Homogeneous Cell Culture: Maintain a consistent cell density and passage number across experiments.

  • Standardize Treatment Protocol: Use a consistent method for adding the compound to the cells and ensure thorough mixing.

  • Control for pH: Monitor and maintain a stable pH in your cell culture medium, as pH can influence the ionization state and permeability of the hydrochloride salt.

Quantitative Data on Cell Permeability (Hypothetical)

Since specific experimental data on this compound's permeability is not publicly available, the following tables provide hypothetical examples of what researchers might observe when performing permeability assays. These values are for illustrative purposes and should be determined experimentally.

Table 1: Hypothetical PAMPA Results for this compound

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted Absorption
This compound 1.5 Moderate
Propranolol (High Permeability Control)15.0High
Atenolol (Low Permeability Control)0.5Low

Table 2: Hypothetical Caco-2 Permeability Assay Results for this compound

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
A-B (Apical to Basolateral) 1.2 2.5
B-A (Basolateral to Apical) 3.0

An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters, which actively pump the compound out of the cell, thereby reducing its intracellular concentration.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Donor Plate: A solution of this compound is added to the wells of a filter plate (the donor plate).

  • Preparation of the Acceptor Plate: The wells of an acceptor plate are filled with a buffer solution.

  • Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The filter membrane at the bottom of each well in the donor plate is coated with a lipid solution to mimic a cell membrane.

  • Incubation: The plate sandwich is incubated, allowing the compound to diffuse from the donor well, across the lipid membrane, and into the acceptor well.

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Ceq)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [CA]t = Concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration

Caco-2 Cell Permeability Assay

Objective: To assess the permeability and potential for active transport of this compound across a monolayer of human intestinal Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in transwell inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (A-B): A solution of this compound is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.

  • Permeability Assay (B-A): To assess active efflux, a separate experiment is performed where the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of this compound is quantified by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: The Papp value is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).

Signaling Pathways

This compound targets CECR2 and BPTF, which are involved in chromatin remodeling and can influence various downstream signaling pathways.

cluster_0 CECR2-mediated Chromatin Remodeling CECR2 CECR2 SNF2L SNF2L/SNF2H (ATP-dependent helicases) CECR2->SNF2L Forms CERF complex NFkB NF-κB Signaling CECR2->NFkB Chromatin Chromatin SNF2L->Chromatin Remodels GeneExpression Altered Gene Expression Chromatin->GeneExpression AcetylatedHistones Acetylated Histones AcetylatedHistones->CECR2 Recognized by Bromodomain NFkB->GeneExpression

Figure 2: CECR2 signaling pathway.

cluster_1 BPTF-mediated Signaling Pathways BPTF BPTF NURF NURF Complex BPTF->NURF Core subunit MAPK MAPK Pathway NURF->MAPK PI3K_AKT PI3K/AKT Pathway NURF->PI3K_AKT CellProliferation Cell Proliferation and Survival MAPK->CellProliferation PI3K_AKT->CellProliferation

Figure 3: BPTF signaling pathways.

References

Overcoming resistance to TP-238 hydrochloride in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-238 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during long-term studies, with a focus on overcoming acquired resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems that may arise during your experiments with this compound.

Issue 1: Decreased Sensitivity to this compound Over Time

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity after several weeks of continuous culture with the drug. What could be the cause?

A1: This is a common observation in long-term in vitro studies and suggests the development of acquired resistance.[1][2][3] The primary reasons for this include:

  • Selection of pre-existing resistant cells: A small subpopulation of cells within the original culture may have intrinsic resistance mechanisms. Continuous drug exposure eliminates sensitive cells, allowing these resistant cells to proliferate.[4]

  • Development of new resistance mechanisms: The cancer cells may have acquired genetic or epigenetic changes that confer resistance to this compound.[2][5][6]

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.

  • Investigate Potential Mechanisms: Proceed to the specific troubleshooting sections below based on your initial findings (e.g., investigating target mutations, bypass signaling, or drug efflux).

Issue 2: Investigating Target-Mediated Resistance

Q2: How can I determine if a mutation in the drug's target is responsible for the observed resistance?

A2: Target mutation is a frequent mechanism of resistance to targeted therapies.[5][6] For this compound, this would likely involve a mutation in its molecular target.

Troubleshooting Steps:

  • Sequence the Target Gene: Extract genomic DNA or RNA from both the sensitive (parental) and resistant cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the target gene's coding region to identify any mutations that have emerged in the resistant population.[7][8]

  • Functional Validation: If a mutation is identified, its role in conferring resistance can be validated by introducing the mutation into the sensitive parental cell line using site-directed mutagenesis and assessing the subsequent sensitivity to this compound.

Issue 3: Exploring Bypass Signaling Pathways

Q3: My resistant cell line does not have any mutations in the primary drug target. What other resistance mechanisms should I investigate?

A3: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effect of the drug.[5][6] This allows the cells to maintain proliferation and survival signals despite the inhibition of the primary target.

Troubleshooting Steps:

  • Phospho-Proteomic Analysis: Use techniques such as phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to compare the phosphorylation status of key signaling proteins between the sensitive and resistant cell lines. This can reveal upregulated pathways in the resistant cells.

  • Western Blot Analysis: Based on the results from the phospho-proteomic screen, validate the upregulation of specific bypass pathways by performing western blots for key phosphorylated and total proteins in that pathway (e.g., p-AKT/AKT, p-ERK/ERK).

  • Combination Therapy: To functionally validate the role of a bypass pathway, treat the resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway. A synergistic effect would support this mechanism of resistance.[2][9]

Issue 4: Assessing Drug Efflux

Q4: Could increased drug efflux be the cause of resistance to this compound? How can I test for this?

A4: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a well-established mechanism of multidrug resistance.[5][10]

Troubleshooting Steps:

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in both sensitive and resistant cells.

  • Protein Expression Analysis: Confirm the increased expression of the corresponding ABC transporter proteins using western blotting or flow cytometry.

  • Functional Efflux Assays: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil (B1683045) for ABCB1). A restoration of sensitivity to this compound in the presence of the inhibitor would indicate that drug efflux is a contributing factor to the observed resistance.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data that may be generated during the investigation of this compound resistance.

Table 1: In Vitro Sensitivity of Cell Lines to this compound

Cell LineTreatment ConditionIC50 (nM)Fold Change in Resistance
Parental Sensitive-50-
Resistant Clone AContinuous TP-238 (1 µM)150030
Resistant Clone BContinuous TP-238 (1 µM)250050

Table 2: Gene Expression Analysis of ABC Transporters in Resistant Cells

GeneParental Sensitive (Relative mRNA Expression)Resistant Clone A (Relative mRNA Expression)Resistant Clone B (Relative mRNA Expression)
ABCB11.025.41.2
ABCC11.01.11.0
ABCG21.01.335.8

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add 100 µL of fresh media containing the desired drug concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Bypass Signaling
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Drug Efflux Pumps
  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and resistance.

G cluster_0 Normal Signaling Pathway cluster_1 This compound Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TP238_Target TP-238 Target Receptor->TP238_Target Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) TP238_Target->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation TP238 This compound Inhibited_Target TP-238 Target TP238->Inhibited_Target Blocked_Signaling Blocked Downstream Signaling Inhibited_Target->Blocked_Signaling Apoptosis Apoptosis Blocked_Signaling->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_0 Target Mutation cluster_1 Bypass Pathway Activation TP238_mut This compound Mutated_Target Mutated Target (e.g., Gatekeeper Mutation) TP238_mut->Mutated_Target Binding Prevented Active_Signaling_mut Active Downstream Signaling Mutated_Target->Active_Signaling_mut Resistance_mut Resistance Active_Signaling_mut->Resistance_mut TP238_bypass This compound Inhibited_Target_bypass Inhibited Target TP238_bypass->Inhibited_Target_bypass Bypass_Pathway Bypass Pathway (e.g., parallel kinase) Active_Signaling_bypass Active Downstream Signaling Bypass_Pathway->Active_Signaling_bypass Resistance_bypass Resistance Active_Signaling_bypass->Resistance_bypass

Caption: Common mechanisms of resistance to this compound.

G Start Decreased Sensitivity Observed Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Sequence_Target Sequence Target Gene Confirm_IC50->Sequence_Target Mutation_Found Mutation Found? Sequence_Target->Mutation_Found Target_Resistance Mechanism: Target Mutation Mutation_Found->Target_Resistance Yes Analyze_Pathways Analyze Bypass Pathways (Phospho-Array, Western Blot) Mutation_Found->Analyze_Pathways No Pathway_Activated Pathway Activated? Analyze_Pathways->Pathway_Activated Bypass_Resistance Mechanism: Bypass Signaling Pathway_Activated->Bypass_Resistance Yes Analyze_Efflux Analyze Drug Efflux (qRT-PCR, Efflux Assay) Pathway_Activated->Analyze_Efflux No Efflux_Increased Efflux Increased? Analyze_Efflux->Efflux_Increased Efflux_Resistance Mechanism: Drug Efflux Efflux_Increased->Efflux_Resistance Yes Other_Mechanisms Investigate Other Mechanisms Efflux_Increased->Other_Mechanisms No

Caption: Workflow for investigating resistance to this compound.

References

Technical Support Center: TP-238 Hydrochloride and its Inactive Analog for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing TP-238 hydrochloride and its inactive analog in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a chemical probe that acts as an inhibitor for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).

Q2: Why is a control experiment with an inactive analog important?

A2: Control experiments using an inactive analog, such as TP-422 for TP-238, are crucial to ensure that the observed biological effects are specifically due to the inhibition of the intended targets (CECR2 and BPTF) and not from off-target effects or the compound's chemical scaffold.[1]

Q3: What is the recommended inactive analog for TP-238?

A3: The structurally related compound, TP-422, is the recommended inactive analog for use in control experiments with TP-238. TP-422 is completely inactive against both BPTF and CECR2.

Q4: What are the known signaling pathways regulated by the targets of TP-238?

A4: BPTF is known to be involved in the MAPK and PI3K-AKT signaling pathways.[2][3] CECR2 has been shown to play a role in the NF-κB signaling pathway.[4][5]

Q5: At what concentrations should I use TP-238 and TP-422 in cellular assays?

A5: The optimal concentration of TP-238 and TP-422 should be determined empirically for each cell line and assay. However, a starting point for TP-238 could be in the range of its biochemical IC50 values (30 nM for CECR2 and 350 nM for BPTF). A concentration range of 0.1 to 10 µM is often a reasonable starting point for cellular assays. The inactive control, TP-422, should be used at the same concentrations as TP-238.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect with TP-238 treatment Compound instability or degradation: Improper storage or handling of the compound.Ensure TP-238 is stored as recommended (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
Low cell permeability: The compound may not be efficiently entering the cells.Increase the incubation time or concentration of TP-238. Confirm cellular uptake using a tagged version of the compound if available.
Cell line is not sensitive: The targeted pathway may not be active or critical in the chosen cell line.Select a cell line where the CECR2 or BPTF pathways are known to be active and important for the phenotype being studied. Verify target engagement with a downstream biomarker assay.
High background or non-specific effects observed with TP-238 Off-target effects: The compound may be interacting with other proteins besides CECR2 and BPTF.Use the inactive analog TP-422 as a negative control. Any effects observed with TP-238 but not with TP-422 are more likely to be target-specific. Perform a dose-response experiment to identify the lowest effective concentration.
Solvent (e.g., DMSO) toxicity: High concentrations of the solvent may be affecting the cells.Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
Inconsistent results between experiments Variability in experimental conditions: Differences in cell density, passage number, or treatment duration.Standardize all experimental parameters. Use cells within a consistent passage number range and ensure uniform cell seeding. Maintain precise timing for all treatments and assays.
Assay variability: Inherent variability in the assay being used.Include appropriate positive and negative controls in every experiment to monitor assay performance. Run replicates for each condition to assess variability.

Experimental Protocols

AlphaScreen Assay for Bromodomain Inhibition

This protocol provides a general framework for assessing the inhibition of the interaction between a bromodomain (e.g., CECR2 or BPTF) and an acetylated histone peptide using AlphaScreen technology.

Materials:

  • TP-238 and TP-422 stock solutions (e.g., 10 mM in DMSO)

  • Recombinant bromodomain protein (CECR2 or BPTF)

  • Biotinylated acetylated histone peptide (specific for the bromodomain)

  • Streptavidin-coated Donor beads

  • Anti-tag (e.g., anti-His) Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well white opaque microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of TP-238 and TP-422 in assay buffer. Include a DMSO-only control.

  • Reagent Preparation:

    • Dilute the bromodomain protein and biotinylated peptide in assay buffer to the desired concentrations.

    • Prepare a suspension of Donor and Acceptor beads in assay buffer, protecting them from light.

  • Assay Plate Setup:

    • Add 2 µL of the compound dilutions (or DMSO) to the wells of the 384-well plate.

    • Add 4 µL of the bromodomain protein solution to each well.

    • Add 4 µL of the biotinylated peptide solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Add 10 µL of the bead mixture to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol outlines the general steps for measuring the binding affinity of TP-238 to a bromodomain using ITC.

Materials:

  • TP-238 and TP-422 stock solutions

  • Purified recombinant bromodomain protein

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer.

    • Dissolve TP-238 and TP-422 in the final dialysis buffer to the desired concentrations. Degas both the protein and compound solutions.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the TP-238 or TP-422 solution into the injection syringe.

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the compound into the protein solution.

  • Data Analysis:

    • Integrate the heat signals from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • As a control, titrate TP-422 into the protein solution; no significant heat change is expected.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Vehicle Vehicle Control (e.g., DMSO) Cell_Culture->Vehicle TP_238 TP-238 Treatment Cell_Culture->TP_238 TP_422 TP-422 Inactive Control Cell_Culture->TP_422 Compound_Prep Compound Preparation (TP-238 & TP-422) Compound_Prep->TP_238 Compound_Prep->TP_422 Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Migration) Vehicle->Phenotypic_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-ERK) Vehicle->Target_Engagement TP_238->Phenotypic_Assay TP_238->Target_Engagement TP_422->Phenotypic_Assay TP_422->Target_Engagement Data_Analysis Compare results from Vehicle, TP-238, and TP-422 Phenotypic_Assay->Data_Analysis Target_Engagement->Data_Analysis Conclusion Determine Target-Specific Effects Data_Analysis->Conclusion

Caption: Experimental workflow for using TP-238 and its inactive control TP-422.

BPTF_MAPK_Signaling BPTF BPTF RAF RAF BPTF->RAF activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation TP238 TP-238 TP238->BPTF inhibits

Caption: Simplified BPTF-mediated MAPK signaling pathway.

CECR2_NFkB_Signaling cluster_cytoplasm Cytoplasm CECR2 CECR2 NFkB_Complex NF-κB Complex (p65/p50) CECR2->NFkB_Complex interacts with RELA RELA (p65) RELA->NFkB_Complex p50 p50 p50->NFkB_Complex Nucleus Nucleus NFkB_Complex->Nucleus translocates to Target_Genes Target Gene Expression (e.g., Pro-inflammatory cytokines) Nucleus->Target_Genes Inflammation Inflammation & Immune Response Target_Genes->Inflammation TP238 TP-238 TP238->CECR2 inhibits

Caption: Simplified CECR2 involvement in NF-κB signaling.

References

Technical Support Center: Ensuring On-Target Activity of TP-238 Hydrochloride in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful on-target activity of TP-238 hydrochloride in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

A1: this compound is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It is not a kinase inhibitor. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on proteins, particularly histones, playing a crucial role in chromatin remodeling and gene expression.

Q2: What is the mechanism of action of this compound?

A2: this compound competitively binds to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains. This prevents their interaction with acetylated histones and other proteins, thereby modulating chromatin structure and the transcription of target genes.

Q3: What is the recommended concentration range for this compound in cellular assays?

A3: A concentration of up to 2 µM is generally recommended for cellular assays.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q4: Is there a negative control available for this compound?

A4: Yes, TP-422 is the recommended negative control for TP-238. TP-422 is structurally similar to TP-238 but is inactive against both CECR2 and BPTF bromodomains.[1] It is crucial to include this control in your experiments to distinguish on-target effects from off-target or compound-specific artifacts.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO and water up to 100 mM. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Biochemical and Cellular Potency of this compound

ParameterTargetValueAssay Type
IC50 CECR230 nMAlphaScreen
BPTF350 nMAlphaScreen
Kd CECR210 nMIsothermal Titration Calorimetry (ITC)
BPTF120 nMIsothermal Titration Calorimetry (ITC)
Cellular EC50 CECR2200-300 nMNanoBRET™ Target Engagement
BPTF200-300 nMNanoBRET™ Target Engagement

Table 2: Selectivity Profile of this compound

Off-TargetIC50 / Activity
BRD9 (Bromodomain) 1.4 µM
Kinase Panel (338 kinases) No activity at 1 µM

Troubleshooting Guides

Problem 1: No or Weak On-Target Effect Observed

Q: I am not observing the expected phenotype or downstream gene expression changes after treating my cells with this compound. What could be the issue?

A: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:

Logical Troubleshooting Workflow for Lack of On-Target Effect

cluster_solutions Potential Solutions Start No/Weak On-Target Effect Check_Concentration 1. Verify Compound Concentration & Stability Start->Check_Concentration Check_Target_Engagement 2. Confirm Cellular Target Engagement Check_Concentration->Check_Target_Engagement Concentration OK Sol_Conc a. Perform dose-response (0.1-2 µM). b. Use fresh compound stock. Check_Concentration->Sol_Conc Check_Target_Expression 3. Assess Target Protein Expression Check_Target_Engagement->Check_Target_Expression Engagement Confirmed Sol_TE b. Perform NanoBRET or CETSA assay. c. Optimize treatment duration. Check_Target_Engagement->Sol_TE Check_Downstream_Assay 4. Evaluate Downstream Assay Sensitivity Check_Target_Expression->Check_Downstream_Assay Target Expressed Sol_Expr c. Verify CECR2/BPTF expression (Western Blot/qPCR). Check_Target_Expression->Sol_Expr Check_Cell_Line 5. Consider Cell Line Specificity Check_Downstream_Assay->Check_Cell_Line Assay is Sensitive Sol_Assay d. Use sensitive downstream readouts (e.g., qPCR of direct target genes). Check_Downstream_Assay->Sol_Assay Resolve On-Target Effect Observed Check_Cell_Line->Resolve Appropriate Cell Line Sol_Cell e. Research literature for relevant cell models. Check_Cell_Line->Sol_Cell TP238 TP-238 CECR2 CECR2 TP238->CECR2 inhibits BPTF BPTF TP238->BPTF inhibits NFkB NF-κB Pathway CECR2->NFkB activates MAPK MAPK Pathway BPTF->MAPK activates PI3K_AKT PI3K-AKT Pathway BPTF->PI3K_AKT activates Gene_Expression Altered Gene Expression (e.g., CSF1, CXCL1, MYC) NFkB->Gene_Expression MAPK->Gene_Expression PI3K_AKT->Gene_Expression Start Start Transfect 1. Transfect cells with NanoLuc-CECR2/BPTF fusion vector Start->Transfect Seed 2. Seed cells into a 96-well plate Transfect->Seed Treat 3. Treat with TP-238 dose range and a fluorescent tracer Seed->Treat Incubate 4. Incubate to allow compound binding Treat->Incubate Read 5. Add substrate and measure donor & acceptor emissions Incubate->Read Analyze 6. Calculate BRET ratio and determine EC50 Read->Analyze End End Analyze->End

References

Validation & Comparative

Validating the On-Target Effects of TP-238 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TP-238 hydrochloride and its alternatives as inhibitors of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). The following sections detail the on-target effects of these compounds, supported by experimental data and detailed protocols for key validation assays.

Comparative Analysis of Inhibitor Potency and Selectivity

This compound is a potent chemical probe for the bromodomains of CECR2 and BPTF.[1] Its on-target biochemical activity has been determined to be in the range of 10-30 nM for CECR2 and 100-350 nM for BPTF. A structurally similar compound, TP-422, serves as a negative control, being completely inactive against both BPTF and CECR2. In cellular assays, TP-238 demonstrates target engagement with both CECR2 and BPTF with an EC50 in the 200-300 nM range. The closest off-target bromodomain inhibition for TP-238 is BRD9, with an IC50 of 1.4 µM. Notably, it has shown no activity against a panel of 338 kinases at a concentration of 1 μM.

For researchers seeking alternative or comparative compounds, several other inhibitors targeting BPTF and CECR2 have been characterized. NVS-BPTF-1 is a potent and selective BPTF inhibitor with a Kd of 71 nM.[2][3] BZ1 has also been identified as a potent BPTF inhibitor. GSK4027, primarily a PCAF/GCN5 inhibitor, also exhibits activity against BPTF. The table below summarizes the available quantitative data for these compounds, facilitating a direct comparison of their biochemical and cellular activities.

CompoundTarget(s)Assay TypeIC50 (nM)Kd (nM)Cellular EC50 (nM)
This compound CECR2 AlphaScreen 10-30 -200-300 (NanoBRET)
BPTF AlphaScreen 100-350 120 (ITC) 200-300 (NanoBRET)
BRD9-1400--
TP-422 CECR2, BPTF-InactiveInactiveInactive
NVS-BPTF-1 BPTF AlphaScreen 56 71 (BLI) 16 (NanoBRET)
CECR2, PCAF, GCN5L2NanoBRETInactive--
BZ1 BPTF --- -
GSK4027 PCAF/GCN5TR-FRET40 (PCAF)1.4 (PCAF/GCN5)60 (PCAF NanoBRET)
BPTF--130-

Experimental Protocols for On-Target Validation

Validating the on-target effects of bromodomain inhibitors like this compound typically involves a combination of biochemical and cellular assays. The following are detailed methodologies for three key experiments: AlphaScreen, Isothermal Titration Calorimetry (ITC), and NanoBRET Target Engagement Assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of a compound to disrupt the interaction between the bromodomain and a biotinylated histone peptide.

Principle: Donor and acceptor beads are brought into proximity through the binding of a His-tagged bromodomain to the acceptor bead and a biotinylated histone peptide to the streptavidin-coated donor bead. Laser excitation of the donor bead generates singlet oxygen, which activates the acceptor bead, resulting in light emission. An inhibitor that disrupts the bromodomain-histone interaction will separate the beads, leading to a decrease in the AlphaScreen signal.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

    • Recombinant His-tagged CECR2 or BPTF bromodomain.

    • Biotinylated histone H4 peptide (e.g., acetylated at lysines 5, 8, 12, and 16).

    • This compound and other test compounds serially diluted in assay buffer.

    • AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads.

  • Assay Procedure:

    • In a 384-well plate, add the test compound, His-tagged bromodomain, and biotinylated histone peptide.

    • Incubate at room temperature for 30-60 minutes to allow for binding equilibration.

    • Add a mixture of Donor and Acceptor beads to each well.

    • Incubate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding of a small molecule to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (e.g., CECR2 or BPTF bromodomain). The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

General Protocol:

  • Sample Preparation:

    • Dialyze the purified CECR2 or BPTF bromodomain and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

    • Typically, the protein concentration in the cell is ~10-20 µM, and the ligand concentration in the syringe is ~100-200 µM.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

NanoBRET™ Target Engagement Assay

This cellular assay quantifies the binding of a compound to its target protein in live cells.

Principle: The target protein (CECR2 or BPTF) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target's active site is added to the cells, leading to Bioluminescence Resonance Energy Transfer (BRET) when the tracer is in close proximity to the NanoLuc® fusion protein. A test compound that competes with the tracer for binding to the target will disrupt BRET, causing a dose-dependent decrease in the BRET signal.

General Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.

    • Plate the transfected cells in a 96-well or 384-well white assay plate.

  • Assay Procedure:

    • Treat the cells with a serial dilution of the test compound (e.g., this compound).

    • Add the NanoBRET™ tracer at a concentration near its EC50.

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Incubate at 37°C for a specified time (e.g., 2 hours).

  • Data Measurement and Analysis:

    • Measure the donor emission (at ~460 nm) and the acceptor emission (at ~610 nm) using a BRET-capable plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway and a generalized experimental workflow for validating on-target effects.

Signaling_Pathway cluster_nucleus Nucleus Acetylated Histones Acetylated Histones BPTF BPTF Acetylated Histones->BPTF recruits CECR2 CECR2 Acetylated Histones->CECR2 recruits NURF_Complex NURF Complex BPTF->NURF_Complex part of CERF_Complex CERF Complex CECR2->CERF_Complex part of Chromatin Remodeling Chromatin Remodeling NURF_Complex->Chromatin Remodeling CERF_Complex->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription cMYC cMYC Gene Transcription->cMYC PI3K_MAPK_pathway PI3K/MAPK Pathway Genes Gene Transcription->PI3K_MAPK_pathway Neurulation_Genes Neurulation Genes Gene Transcription->Neurulation_Genes TP238 TP-238 HCl TP238->BPTF inhibits binding TP238->CECR2 inhibits binding

Caption: BPTF and CECR2 signaling pathways.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Assay Biochem_Result IC50 / Kd (In Vitro Potency) AlphaScreen->Biochem_Result ITC Isothermal Titration Calorimetry (ITC) ITC->Biochem_Result NanoBRET NanoBRET Target Engagement Cellular_Result EC50 (Cellular Potency) NanoBRET->Cellular_Result Start Compound (e.g., TP-238 HCl) Start->AlphaScreen Start->ITC Start->NanoBRET

Caption: On-target validation workflow.

References

A Comparative Guide to BPTF Inhibitors: TP-238 Hydrochloride vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene transcription, with its dysregulation implicated in various cancers including melanoma, breast, and lung cancer.[1] The development of small molecule inhibitors targeting the BPTF bromodomain is a rapidly advancing field. This guide provides a comparative analysis of TP-238 hydrochloride against other notable BPTF inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of BPTF Inhibitors

The landscape of BPTF inhibitors includes a range of compounds with varying potencies and selectivities. TP-238 is a well-characterized chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and BPTF.[2] This section presents a quantitative comparison of this compound with other key BPTF inhibitors.

InhibitorTarget(s)IC50 (BPTF)Kd (BPTF)Assay Method(s)Selectivity HighlightsReference(s)
This compound BPTF, CECR2350 nM120 nMAlphaScreen®, ITCDual inhibitor of BPTF and CECR2 (Kd 10 nM).[2][2]
AU1 BPTF-2.8 µMPrOF NMRSelective for BPTF over BRD4(1).[1][1]
BZ1 BPTF-6.3 nMAlphaScreen>350-fold selective over BET bromodomains.[3][3]
BI-7190 BPTF-3.5 nM (DiscoveRx), 85 nM (ITC)DiscoveRx, ITC, nanoBRETGood cellular potency (EC50 = 58 nM) and selectivity against other bromodomain family members.[4][5][4][5]
DC-BPi-07 BPTF--->100-fold selective over other BRD targets.[6][6]
DC-BPi-11 BPTF--->100-fold selective over other BRD targets; significantly inhibited leukemia cell proliferation.[6][6]
Sanguinarine chloride BPTF344.2 ± 25.1 nM-HTRFPotent anti-proliferative effect in MIAPaCa-2 cells.[7][7]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of inhibitor performance. Below are outlines of the key assays used to characterize the inhibitors in the comparison table.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[8][9]

General Protocol:

  • Sample Preparation: The BPTF protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.[10] Both solutions must be in identical, degassed buffer to minimize heats of dilution.[10]

  • Titration: A series of small, precise injections of the inhibitor into the protein solution is performed.[11]

  • Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.[8]

AlphaScreen® Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[12]

General Protocol for Competitive Inhibition:

  • Reagent Preparation: Biotinylated histone peptides (the natural ligand for the BPTF bromodomain) are bound to streptavidin-coated Donor beads, and a tagged BPTF protein is bound to Acceptor beads.

  • Competition Reaction: The BPTF-bound Acceptor beads and histone peptide-bound Donor beads are incubated with varying concentrations of the test inhibitor.

  • Signal Generation: Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which can diffuse to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. The inhibitor competes with the histone peptide for binding to BPTF, thus reducing the proximity of the beads and decreasing the signal.

  • Data Analysis: The decrease in signal is proportional to the inhibitory activity of the compound, from which an IC50 value can be calculated.[13]

BPTF Signaling Pathways

BPTF, as a core component of the NURF chromatin remodeling complex, influences the expression of numerous genes, including those involved in key oncogenic signaling pathways such as the MAPK and PI3K-AKT pathways.[4][14] Inhibition of the BPTF bromodomain can disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

BPTF_Signaling_Pathways cluster_upstream cluster_BPTF cluster_MAPK cluster_PI3K cluster_downstream cluster_inhibitors GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K BPTF BPTF (NURF Complex) Histone Acetylated Histones BPTF->Histone Binds to BPTF->Ras Promotes Transcription BPTF->PI3K Promotes Transcription cMYC c-MYC Expression BPTF->cMYC Raf c-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK Proliferation Cell Proliferation p90RSK->Proliferation PDK1 PDK1 PI3K->PDK1 AKT AKT PDK1->AKT GSK3b GSK-3β AKT->GSK3b Survival Cell Survival AKT->Survival cMYC->Proliferation TP238 TP-238 HCl & Other BPTF Inhibitors TP238->BPTF

Caption: BPTF signaling through MAPK and PI3K-AKT pathways.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of novel BPTF inhibitors typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed biophysical and cellular assays.

Inhibitor_Characterization_Workflow cluster_screening cluster_validation cluster_characterization HTS High-Throughput Screening (e.g., HTRF, AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID Biophysical Biophysical Assays (ITC, SPR, PrOF NMR) Hit_ID->Biophysical SAR Structure-Activity Relationship (SAR) Studies Biophysical->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cellular Assays (e.g., CETSA, Proliferation) Lead_Opt->Cell_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Assays->Pathway_Analysis In_Vivo In Vivo Models (Xenografts) Pathway_Analysis->In_Vivo

Caption: Workflow for BPTF inhibitor discovery and characterization.

References

A Comparative Guide to the Selectivity Profile of TP-238 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in epigenetics and drug discovery, the selection of a chemical probe with a well-defined selectivity profile is paramount. TP-238 hydrochloride has emerged as a potent and selective chemical probe for the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and BPTF (Bromodomain PHD Finger Transcription Factor). This guide provides a detailed comparison of this compound's selectivity against other prominent bromodomain inhibitors, supported by experimental data and protocols.

Selectivity Profile of this compound

This compound is a dual inhibitor of the CECR2 and BPTF bromodomains.[1] It demonstrates high potency for its primary targets with significantly lower affinity for other bromodomains, establishing it as a highly selective tool for studying the biological functions of CECR2 and BPTF.[2] Its selectivity is a critical attribute, minimizing off-target effects that could confound experimental results.

Quantitative Comparison of Bromodomain Inhibitors

To contextualize the selectivity of this compound, its binding affinities are compared with those of other well-characterized bromodomain inhibitors. This includes the pan-BET inhibitor JQ1, known for its broad activity against the Bromodomain and Extra-Terminal domain (BET) family (BRD2, BRD3, BRD4, and BRDT), and ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the BET family.

Compound Target Bromodomain Assay Type Potency (IC50 / Kd in nM) Key Off-Targets (Potency in nM) Reference
This compound CECR2 AlphaScreen (IC50)30BRD9 (IC50: 1400)[2][3]
ITC (Kd)10[2]
BPTF AlphaScreen (IC50)350[2]
ITC (Kd)120[2]
(+)-JQ1 BRD4 (BD1) ITC (Kd)~50CREBBP (IC50: >10,000)[4]
AlphaScreen (IC50)77[4]
BRD4 (BD2) ITC (Kd)~90[4]
AlphaScreen (IC50)33[4]
ABBV-744 BRD4 (BD2) TR-FRET (IC50)1.8BRD4 (BD1) (IC50: >19,000)[5]
BRD2 (BD2) TR-FRET (IC50)2.5BRD2 (BD1) (IC50: >19,000)[5]
BRD3 (BD2) TR-FRET (IC50)3.5BRD3 (BD1) (IC50: >19,000)[5]

Table 1: Comparative potency and selectivity of this compound against other bromodomain inhibitors.

Experimental Methodologies

The data presented in this guide are derived from established biophysical and biochemical assays designed to quantify protein-ligand interactions. The principles of these key experimental protocols are detailed below.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Principle: This bead-based immunoassay measures the binding of an inhibitor to a bromodomain. A biotinylated histone peptide is bound to streptavidin-coated Donor beads, and a GST-tagged bromodomain protein is bound to anti-GST-coated Acceptor beads. When the bromodomain binds the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. An inhibitor competes with the histone peptide for binding to the bromodomain, disrupting this interaction and causing a decrease in the luminescent signal.

  • Protocol Outline:

    • A constant concentration of the GST-tagged bromodomain and the biotinylated histone peptide are incubated together.

    • Serial dilutions of the inhibitor compound (e.g., TP-238) are added to the mixture.

    • Streptavidin-Donor and anti-GST-Acceptor beads are added, and the mixture is incubated in the dark.

    • The plate is read on an AlphaScreen-capable plate reader.

    • IC50 values are calculated by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.[4]

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[6] It is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an interaction.

  • Protocol Outline:

    • The bromodomain protein is placed in the sample cell of the calorimeter.

    • The inhibitor is loaded into a syringe and titrated into the sample cell in small, precise injections.

    • The heat change upon each injection is measured relative to a reference cell.

    • The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

    • The binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.[2]

3. NanoBRET™ (Bioluminescence Resonance Energy Transfer)

  • Principle: This assay measures target engagement within living cells. The target bromodomain is expressed as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the bromodomain is then added to the cells. If the tracer binds to the NanoLuc®-bromodomain fusion, the energy from the luciferase reaction is transferred to the fluorophore, which then emits light at its characteristic wavelength. An unlabeled inhibitor competes with the tracer for binding, reducing the BRET signal.

  • Protocol Outline:

    • Cells are transfected with a vector expressing the NanoLuc®-bromodomain fusion protein.

    • The cells are treated with serial dilutions of the test inhibitor (e.g., TP-238).

    • A cell-permeable fluorescent energy transfer tracer is added.

    • The NanoLuc® substrate is added to initiate the bioluminescent reaction.

    • The emissions from the donor (luciferase) and acceptor (tracer) are measured simultaneously.

    • The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular EC50.[2]

Visualizing Selectivity and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_TP238 TP-238 Selectivity cluster_targets Primary Targets cluster_off_targets Off-Targets TP238 TP-238 Hydrochloride CECR2 CECR2 TP238->CECR2 High Potency (Kd = 10 nM) BPTF BPTF TP238->BPTF High Potency (Kd = 120 nM) BRD9 BRD9 TP238->BRD9 Low Affinity (IC50 = 1400 nM) Other_BRDs Other Bromodomains TP238->Other_BRDs Very Low to No Affinity Kinases Kinase Panel TP238->Kinases No Activity at 1µM

Caption: Selectivity profile of this compound.

Caption: General workflow for an AlphaScreen assay.

References

A Researcher's Guide: TP-422 as a Negative Control for the Bromodomain Inhibitor TP-238 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of appropriate controls is fundamental to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of the active chemical probe TP-238 hydrochloride and its validated negative control, TP-422, offering experimental data and detailed protocols to support their appropriate use in research.

This compound is a potent and selective inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3][4] These proteins are key epigenetic readers, and their inhibition by TP-238 provides a valuable tool for investigating their roles in health and disease. To ensure that the observed biological effects are a direct result of inhibiting these targets, it is crucial to employ a negative control that is structurally similar to the active compound but lacks its biological activity. TP-422 is designed for this purpose, serving as an ideal negative control for in vitro and in-cell experiments involving this compound.[2]

Mechanism of Action and Rationale for Control

This compound exerts its inhibitory effect by binding to the bromodomains of CECR2 and BPTF, preventing their interaction with acetylated lysine (B10760008) residues on histones and other proteins. This disruption of chromatin binding can modulate gene transcription. BPTF, a core component of the Nucleosome Remodeling Factor (NURF) complex, is particularly implicated in the recruitment of the oncoprotein c-MYC to chromatin, highlighting its relevance in cancer biology.[2]

TP-422 is a structurally related analog of TP-238 that has been experimentally verified to be completely inactive against both CECR2 and BPTF bromodomains.[2][5] Its use alongside TP-238 allows researchers to distinguish between the specific on-target effects of CECR2/BPTF inhibition and any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Comparison of In Vitro Activity

The following table summarizes the inhibitory activity of this compound against its primary targets. In contrast, TP-422 exhibits no inhibitory activity at comparable concentrations.

CompoundTargetIC50 (AlphaScreen)Kd (Isothermal Titration Calorimetry)
This compound CECR230 nM[2][3]10 nM[2][3]
BPTF350 nM[2][3]120 nM[2][3]
TP-422 CECR2Inactive[2][5]Inactive
BPTFInactive[2][5]Inactive

Experimental Protocols

To validate the differential activity of this compound and TP-422, a cellular target engagement assay using Bioluminescence Resonance Energy Transfer (BRET) is a robust method.

Cellular BRET Assay for CECR2 and BPTF Target Engagement

This protocol is adapted from methodologies used to characterize TP-238 and its negative control.[2]

Objective: To measure the ability of this compound to displace a tracer molecule from the CECR2 or BPTF bromodomain in living cells, using TP-422 as a negative control.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc (NL)-fused full-length CECR2 or BPTF bromodomain

  • BD070434a tracer (for BPTF)

  • BRD-02 tracer (for CECR2)

  • This compound

  • TP-422

  • Nano-Glo® Live Cell Reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well cell culture plates

Methodology:

  • Cell Transfection:

    • Seed HEK293T cells in the appropriate cell culture plates.

    • Reverse transfect the cells with the NL-CECR2 or NL-BPTF bromodomain expression vectors according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and TP-422 in DMSO. A final concentration range of 1 nM to 10 µM is recommended.

    • Add the compounds and the appropriate tracer (1 µM BD070434a for BPTF or 0.5 µM BRD-02 for CECR2) to the transfected cells.[2] Include a DMSO-only vehicle control.

    • Incubate the plates for 3 hours at 37°C.[2]

  • BRET Measurement:

    • Add the Nano-Glo® Live Cell Reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence at two wavelengths: 450 nm (donor emission) and 610 nm (acceptor emission) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the 610 nm emission by the 450 nm emission.

    • Normalize the BRET ratios to the DMSO control.

    • Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 values.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_workflow BRET Assay Workflow transfection HEK293T cells transfected with NL-CECR2 or NL-BPTF treatment Treat with TP-238 or TP-422 and tracer molecule transfection->treatment incubation Incubate for 3 hours treatment->incubation measurement Add Nano-Glo® substrate and measure BRET signal incubation->measurement analysis Calculate BRET ratio and determine IC50 measurement->analysis

Caption: Workflow for the cellular BRET assay.

G cluster_pathway BPTF Signaling Pathway BPTF BPTF (NURF complex) Chromatin Chromatin BPTF->Chromatin binds to cMYC c-MYC BPTF->cMYC facilitates recruitment Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF recruits Gene_Transcription Target Gene Transcription Chromatin->Gene_Transcription regulates cMYC->Chromatin recruited to TP238 TP-238 TP238->BPTF inhibits binding TP422 TP-422 (Inactive) TP422->BPTF no effect

Caption: BPTF's role in chromatin regulation.

References

Comparative Guide to Biochemical Assays for Confirming TP-238 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biochemical assays to confirm the activity of TP-238 hydrochloride, a known inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] The document details various experimental approaches, presents comparative data with alternative inhibitors, and provides foundational experimental protocols.

Introduction to this compound and its Targets

This compound is a chemical probe that targets the bromodomains of CECR2 and BPTF, components of chromatin remodeling complexes.[1][2] These proteins are involved in regulating gene expression through the recognition of acetylated lysine (B10760008) residues on histones and other proteins.[3][4] Dysregulation of CECR2 and BPTF has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[4][5][6] this compound exhibits potent inhibitory activity, with reported IC50 values of 10-30 nM for CECR2 and 100-350 nM for BPTF in biochemical assays.[2]

Biochemical Assays for Activity Confirmation

Several robust biochemical assays can be employed to confirm the inhibitory activity of this compound against its targets. These assays primarily measure the compound's ability to disrupt the interaction between the bromodomain and its acetylated substrate.

Key Biochemical Assays:

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the disruption of the bromodomain-histone peptide interaction.[4][7][8] It is a high-throughput method suitable for screening and determining inhibitor potency (IC50 values).[7][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding of an inhibitor to a bromodomain by detecting changes in the FRET signal between a donor and an acceptor fluorophore.[10][11] It is a sensitive and widely used method for quantifying binding affinity.[10]

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).[1][12]

  • Surface Plasmon Resonance (SPR): A real-time, label-free method to monitor the binding kinetics of an inhibitor to its target immobilized on a sensor chip, determining association (kon) and dissociation (koff) rates, and the dissociation constant (Kd).[4][8]

Comparison with Alternative Inhibitors

Several other small molecules have been identified as inhibitors of CECR2 and BPTF, providing valuable tools for comparative studies.

Alternative Inhibitors:

  • NVS-CECR2-1: A potent and selective inhibitor of CECR2 with a reported IC50 of 47 nM and a Kd of 80 nM.[13][14][15]

  • DC-CEi-26: A highly selective inhibitor of the CECR2 bromodomain with an IC50 of 96.7 nM, demonstrating significantly higher selectivity for CECR2 over BPTF.

  • BZ1: A lead scaffold identified for BPTF inhibition with a reported Kd of 6.3 nM.[16]

  • TP-422: A structurally related negative control for TP-238 that is inactive against both BPTF and CECR2.[17]

Quantitative Data Comparison

The following tables summarize the reported biochemical potencies of this compound and its alternatives.

Table 1: Inhibitory Potency (IC50) Data from AlphaScreen Assays

CompoundTargetIC50 (nM)Reference
This compoundCECR230[1][17]
BPTF350[1][17]
NVS-CECR2-1CECR247[13][14]
DC-CEi-26CECR296.7

Table 2: Binding Affinity (Kd) Data from Biophysical Assays

CompoundTargetAssayKd (nM)Reference
This compoundCECR2ITC10[1]
BPTFITC120[1]
NVS-CECR2-1CECR2ITC80[13][14]
BZ1BPTFBROMOscan6.3[16]

Experimental Protocols

Detailed protocols are crucial for reproducible results. Below are foundational protocols for commonly used assays.

AlphaScreen® Assay Protocol

Objective: To measure the IC50 of an inhibitor for the CECR2/BPTF bromodomain.

Materials:

  • Recombinant His-tagged CECR2 or BPTF bromodomain

  • Biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac)

  • Streptavidin-coated Donor beads

  • Anti-His antibody-conjugated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the bromodomain protein and the biotinylated histone peptide to the wells of the microplate.

  • Add the test compound to the wells and incubate for a defined period (e.g., 30 minutes) to allow for binding.

  • Add the anti-His Acceptor beads and incubate in the dark.

  • Add the Streptavidin Donor beads and incubate further in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

  • Analyze the data to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the binding affinity (Kd) and thermodynamic parameters of an inhibitor to the CECR2/BPTF bromodomain.

Materials:

  • Purified CECR2 or BPTF bromodomain protein

  • Test compound (e.g., this compound)

  • ITC buffer (e.g., PBS or HEPES buffer)

  • ITC instrument

Procedure:

  • Dialyze the protein extensively against the ITC buffer.

  • Dissolve the test compound in the same ITC buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the compound solution into the injection syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Analyze the resulting binding isotherm to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the relevant signaling pathway and a general experimental workflow.

CECR2/BPTF Signaling Pathway in Chromatin Remodeling cluster_0 Chromatin Regulation cluster_1 CECR2/BPTF Action Histone Histone Tails Acetylated_Histone Acetylated Histone (Ac-Lys) HDACs Histone Deacetylases (HDACs) Acetylated_Histone->HDACs Deacetylation CECR2_BPTF CECR2/BPTF (Bromodomain-containing) Acetylated_Histone->CECR2_BPTF Binding HATs Histone Acetyltransferases (HATs) HATs->Acetylated_Histone Acetylation Chromatin_Remodeling_Complex Chromatin Remodeling Complex (e.g., NURF) CECR2_BPTF->Chromatin_Remodeling_Complex Recruitment Gene_Transcription Gene Transcription Chromatin_Remodeling_Complex->Gene_Transcription Modulates TP238 This compound TP238->CECR2_BPTF Inhibits Binding

Caption: CECR2/BPTF signaling in chromatin remodeling.

Experimental Workflow for Inhibitor Characterization Start Start: Compound of Interest (e.g., this compound) Primary_Screening Primary Screening (e.g., AlphaScreen, TR-FRET) Start->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Biophysical_Validation Biophysical Validation (e.g., ITC, SPR) Hit_Identification->Biophysical_Validation Affinity_Determination Binding Affinity (Kd) Determination Biophysical_Validation->Affinity_Determination Cellular_Assays Cell-Based Assays (e.g., Proliferation, Gene Expression) Affinity_Determination->Cellular_Assays Functional_Confirmation Functional Confirmation in a Cellular Context Cellular_Assays->Functional_Confirmation Lead_Optimization Lead Optimization Functional_Confirmation->Lead_Optimization

Caption: General workflow for inhibitor characterization.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for TP-238 Hydrochloride Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of TP-238 hydrochloride, a potent inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). We offer a detailed comparison with alternative target engagement methodologies, supported by experimental protocols and data presentation, to assist researchers in selecting the most appropriate technique for their drug discovery workflow.

Introduction to Target Engagement and this compound

Confirming that a drug candidate directly interacts with its intended target within the complex environment of a living cell is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and organismal responses to the compound.

This compound is a chemical probe that selectively inhibits the bromodomains of CECR2 and BPTF. These proteins are components of larger chromatin-remodeling complexes and are implicated in the regulation of gene expression. Dysregulation of their function has been linked to various cancers, making them attractive therapeutic targets. Validating the engagement of this compound with CECR2 and BPTF in a cellular context is therefore essential for its development and use as a research tool.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the detection and quantification of drug-target interactions in intact cells and tissues.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[2] When a small molecule like this compound binds to its target protein (e.g., CECR2 or BPTF), the resulting protein-ligand complex is often more resistant to thermal denaturation.[2] This increased stability can be measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains soluble.[2]

CETSA Workflow

The general workflow for a CETSA experiment involves several key steps:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells compound_treatment 2. Treat cells with This compound or vehicle cell_culture->compound_treatment heating 3. Heat cell suspension at a specific temperature (Isothermal) or across a temperature gradient compound_treatment->heating lysis 4. Lyse cells heating->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation detection 6. Collect supernatant (soluble fraction) centrifugation->detection analysis 7. Quantify target protein (e.g., Western Blot, MS) detection->analysis

CETSA Experimental Workflow.

Comparison of Target Engagement Assays

While CETSA is a robust method for assessing target engagement, several alternative techniques exist, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, the nature of the target protein, and the available resources.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)
Principle Ligand-induced thermal stabilization of the target protein.[2]Ligand-induced protection of the target protein from proteolysis.Ligand-induced changes in protein stability measured by the rate of methionine oxidation in the presence of a chemical denaturant.
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[1]Primarily performed in cell lysates.Primarily performed in cell lysates.
Labeling Requirement Label-free.Label-free.Label-free.
Throughput Low to high, depending on the detection method (Western Blot vs. MS or high-throughput formats).[3]Low to medium.Medium.
Quantitative Nature Highly quantitative, especially with Isothermal Dose-Response (ITDR) CETSA.[4]Can be semi-quantitative.Quantitative.
Advantages - Measures target engagement in a physiologically relevant context (intact cells).[1]- Broadly applicable to a wide range of soluble proteins.[5]- Different formats available for varying throughput needs.[3]- Does not rely on thermal stability changes.[4]- Can provide information on protein stability and folding.[6]
Limitations - Not all ligand binding events result in a significant thermal shift.[7]- Can be challenging for membrane proteins.[3]- Requires specific antibodies for Western blot-based detection.[3]- Requires careful optimization of protease digestion conditions.- May not be suitable for proteins that are naturally resistant to proteolysis.[4]- Limited to proteins containing methionine residues.- Requires mass spectrometry for detection.

Experimental Protocols

Isothermal Dose-Response (ITDR) CETSA for this compound Target Engagement

This protocol is adapted from established methods for bromodomain inhibitors and can be optimized for determining the target engagement of this compound with CECR2 and BPTF.[8][9]

1. Cell Culture and Treatment:

  • Culture a suitable human cell line (e.g., A549, which has been used for BPTF inhibitor CETSA) to 70-80% confluency.[10]

  • Harvest cells and resuspend in a suitable buffer (e.g., PBS supplemented with protease inhibitors) to a concentration of 1-2 x 10^7 cells/mL.

  • Aliquot the cell suspension into PCR tubes.

  • Add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) to the cell aliquots. Include a vehicle control (e.g., DMSO).

  • Incubate the cells with the compound for 1 hour at 37°C.

2. Heat Treatment:

  • Determine the optimal heating temperature by performing a preliminary CETSA melt curve. This is the temperature at which a significant portion of the target protein denatures in the absence of the ligand.

  • Heat the cell suspensions in a thermal cycler at the predetermined optimal temperature for 3 minutes, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by three cycles of freeze-thaw (e.g., freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

  • Carefully collect the supernatant (soluble fraction).

  • Determine the protein concentration of the soluble fractions using a BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for CECR2 and BPTF. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.

  • Quantify the band intensities using densitometry software. Plot the normalized band intensity against the concentration of this compound to generate a dose-response curve and determine the EC50 for target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol provides a general workflow for the DARTS method.

DARTS_Workflow cluster_lysis Cell Lysis cluster_incubation Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis lysis 1. Lyse cells and quantify protein concentration incubation 2. Incubate lysate with This compound or vehicle lysis->incubation digestion 3. Add protease (e.g., pronase) to digest proteins incubation->digestion stop_digestion 4. Stop digestion digestion->stop_digestion sds_page 5. Analyze by SDS-PAGE and Western Blot stop_digestion->sds_page

DARTS Experimental Workflow.

1. Cell Lysis and Protein Quantification:

  • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Aliquot the cell lysate and incubate with varying concentrations of this compound or vehicle for 1 hour at room temperature.

3. Limited Proteolysis:

  • Add a protease, such as pronase, to the lysates at an optimized concentration. The concentration of the protease needs to be carefully titrated to achieve partial digestion of the target protein in the absence of the ligand.

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

4. Western Blot Analysis:

  • Analyze the samples by SDS-PAGE and Western blot using antibodies against CECR2 and BPTF to assess the degree of protection from proteolysis.

Stability of Proteins from Rates of Oxidation (SPROX) Protocol

This protocol outlines the general steps involved in a SPROX experiment.

1. Sample Preparation:

  • Prepare cell lysates as in the DARTS protocol.

  • Aliquot the lysate into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride).

  • Prepare two sets of these aliquots, one to be treated with this compound and the other with a vehicle control.

2. Oxidation Reaction:

  • Add a fixed concentration of an oxidizing agent, such as hydrogen peroxide, to each tube to initiate the oxidation of methionine residues.

  • Quench the reaction after a specific time.

3. Proteomic Analysis:

  • Digest the proteins in each sample with trypsin.

  • Analyze the resulting peptides by quantitative mass spectrometry to determine the ratio of oxidized to unoxidized methionine-containing peptides for each protein across the denaturant gradient.

  • The change in the midpoint of the denaturation curve in the presence of the compound indicates target engagement.

Signaling Pathway of CECR2 and BPTF

CECR2 and BPTF are key components of chromatin remodeling complexes that play a crucial role in regulating gene expression. Their bromodomains recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the remodeling complexes to specific genomic loci. This activity influences chromatin structure and the accessibility of DNA to the transcriptional machinery.

Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails Acetylation Acetylation (HATs) Histone->Acetylation Acetylated_Histone Acetylated Histone Tails Acetylation->Acetylated_Histone CECR2_BPTF CECR2/BPTF Bromodomains Acetylated_Histone->CECR2_BPTF Binding Chromatin_Remodeling Chromatin Remodeling Complex CECR2_BPTF->Chromatin_Remodeling Recruitment Altered_Chromatin Altered Chromatin Structure Chromatin_Remodeling->Altered_Chromatin Gene_Expression Altered Gene Expression Altered_Chromatin->Gene_Expression TP238 TP-238 Hydrochloride TP238->CECR2_BPTF Inhibition

CECR2/BPTF Signaling and Inhibition.

Conclusion

The Cellular Thermal Shift Assay is a versatile and powerful method for validating and quantifying the target engagement of small molecules like this compound in a cellular context.[1] The isothermal dose-response format of CETSA is particularly well-suited for determining the potency of target binding.[9] While alternative methods such as DARTS and SPROX offer complementary approaches, CETSA's ability to be performed in intact cells provides a more physiologically relevant assessment of drug-target interactions.[1][4] The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions when designing their target engagement studies for this compound and other novel drug candidates.

References

Validating the Cellular Phenotype of TP-238 Hydrochloride: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing rescue experiments to validate the cellular phenotype of TP-238 hydrochloride, a potent chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). The experimental design is based on the known functions of the target proteins, which strongly suggest an induction of G1 cell cycle arrest. This guide offers a direct comparison with a negative control, TP-422, and proposes a rescue strategy through the overexpression of a key G1-phase regulator, Cyclin D1.

Introduction

This compound is a valuable tool for dissecting the cellular roles of CECR2 and BPTF, proteins implicated in chromatin remodeling and transcriptional regulation. BPTF, a core subunit of the Nucleosome Remodeling Factor (NURF) complex, is a known interactor of the proto-oncogene c-MYC, a critical regulator of cell cycle progression. Inhibition of BPTF has been demonstrated to disrupt c-MYC's transcriptional activity, leading to a G1 cell cycle arrest. Therefore, a primary phenotype expected from this compound treatment is a blockade of the G1 to S phase transition.

This guide outlines experiments to first confirm this G1 arrest phenotype and then to rescue it by overexpressing Cyclin D1, a key protein that drives the cell cycle through the G1 phase. Successful rescue would provide strong evidence that the observed phenotype is a direct consequence of targeting the intended pathway. Furthermore, we include protocols for apoptosis detection to investigate other potential cellular effects.

Comparative Performance of this compound and Controls

To objectively assess the on-target effects of this compound, it is essential to compare its activity with a negative control. TP-422 is an ideal candidate as it is structurally related to TP-238 but is inactive against CECR2 and BPTF bromodomains.

CompoundTarget(s)Expected Cellular PhenotypeRationale
This compound CECR2 and BPTF bromodomainsG1 cell cycle arrest, potential for apoptosisInhibition of BPTF disrupts c-MYC-mediated transcription of genes required for S-phase entry. Inhibition of CECR2 may also contribute to cell cycle dysregulation and apoptosis.
TP-422 (Negative Control) Inactive against CECR2 and BPTFNo significant effect on cell cycle or apoptosisServes as a control for off-target effects and cellular stress responses unrelated to bromodomain inhibition.
Vehicle (e.g., DMSO) -No significant effect on cell cycle or apoptosisEstablishes the baseline cellular response in the absence of any compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to be sensitive to c-MYC inhibition or bromodomain inhibitors (e.g., MCF-7 breast cancer cells, certain leukemia or lymphoma cell lines).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

    • Prepare stock solutions of this compound and TP-422 in DMSO.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a corresponding concentration of TP-422. Include a vehicle-only control (DMSO).

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the phenotypic effects.

Cell Cycle Analysis by Flow Cytometry

This experiment will quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (B145695), ice-cold

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Harvest cells by trypsinization and collect the cell pellet by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Apoptosis Assay by Annexin V Staining

This assay will detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials:

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI) or another viability dye

    • Annexin V Binding Buffer

  • Procedure:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Rescue Experiment by Cyclin D1 Overexpression

This experiment aims to reverse the G1 arrest induced by this compound.

  • Procedure:

    • Transfect the chosen cell line with a plasmid encoding human Cyclin D1 or an empty vector control. Use a method suitable for the cell line (e.g., lipofection, electroporation).

    • Allow the cells to recover and express the transgene (typically 24-48 hours).

    • Treat the transfected cells with this compound at a concentration that robustly induces G1 arrest.

    • After the treatment period, harvest the cells and perform cell cycle analysis by flow cytometry as described in Protocol 2.

    • Compare the cell cycle distribution of cells overexpressing Cyclin D1 to those with the empty vector control in the presence and absence of this compound. A successful rescue will show a significant decrease in the G1 population and a corresponding increase in the S and/or G2/M populations in the Cyclin D1-overexpressing cells treated with TP-238.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment (Concentration)% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)
TP-422 (10 µM)
TP-238 (0.1 µM)
TP-238 (1 µM)
TP-238 (10 µM)

Table 2: Induction of Apoptosis by this compound

Treatment (Concentration)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)
TP-422 (10 µM)
TP-238 (0.1 µM)
TP-238 (1 µM)
TP-238 (10 µM)

Table 3: Rescue of this compound-Induced G1 Arrest by Cyclin D1 Overexpression

TransfectionTreatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M Phase
Empty VectorVehicle (DMSO)
Empty VectorTP-238 (1 µM)
Cyclin D1Vehicle (DMSO)
Cyclin D1TP-238 (1 µM)

Visualizations

BPTF_cMYC_Pathway cluster_0 Normal Cell Cycle Progression (G1 to S) cluster_1 Effect of this compound BPTF BPTF cMYC c-MYC BPTF->cMYC co-activates E2F E2F cMYC->E2F activates S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes transcribes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes TP238 TP-238 BPTF_inhibited BPTF TP238->BPTF_inhibited inhibits cMYC_inactive c-MYC BPTF_inhibited->cMYC_inactive E2F_inactive E2F cMYC_inactive->E2F_inactive S_Phase_Genes_off S-Phase Genes (transcription blocked) E2F_inactive->S_Phase_Genes_off G1_Arrest G1 Arrest S_Phase_Genes_off->G1_Arrest leads to

Caption: Signaling pathway illustrating TP-238-mediated G1 arrest.

Experimental_Workflow cluster_phenotype Phenotype Analysis cluster_rescue Rescue Experiment start Start: Seed Cells treatment Treat with TP-238, TP-422, or Vehicle start->treatment transfection Transfect with Cyclin D1 or Empty Vector start->transfection incubation Incubate (24, 48, 72h) treatment->incubation harvest Harvest Cells incubation->harvest cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) harvest->apoptosis rescue_treatment Treat with TP-238 transfection->rescue_treatment rescue_harvest Harvest Cells rescue_treatment->rescue_harvest rescue_cell_cycle Cell Cycle Analysis (Flow Cytometry) rescue_harvest->rescue_cell_cycle

Caption: Experimental workflow for phenotype validation and rescue.

Logical_Relationship TP238 This compound Target Inhibits CECR2/BPTF TP238->Target Phenotype Induces G1 Cell Cycle Arrest Target->Phenotype Rescue Overexpression of Cyclin D1 Phenotype->Rescue is rescued by Validation Phenotype Rescued Rescue->Validation Negative_Control TP-422 (Inactive Control) No_Phenotype No G1 Arrest Negative_Control->No_Phenotype results in

Caption: Logical relationship of the rescue experiment.

Off-Target Screening of TP-238 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target screening profile of TP-238 hydrochloride, a chemical probe for the bromodomains of CECR2 and BPTF, against other functionally related inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their studies and to highlight the importance of thorough off-target characterization.

Comparative Analysis of Off-Target Profiles

The following table summarizes the available off-target screening and selectivity data for this compound and selected alternative inhibitors targeting the BPTF and CECR2 bromodomains. This data is crucial for interpreting experimental results and minimizing the risk of confounding effects from unintended target engagement.

CompoundPrimary Target(s)Off-Target Profile HighlightsOn-Target Potency (IC50/Kd)
TP-238 CECR2, BPTF- No activity against a panel of 338 kinases at 1 µM.[1][2] - Closest off-target bromodomain: BRD9 (IC50 = 1.4 µM).[1][2]CECR2: 30 nM (IC50), 10 nM (Kd)[1][2] BPTF: 350 nM (IC50), 120 nM (Kd)[1][2]
NVS-BPTF-1 BPTF- No binding against a panel of 48 kinases (IC50 <30 µM). - No significant binding to 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes (IC50 <10 µM).BPTF: 56 nM (IC50), 71 nM (Kd)
BZ1 BPTF- >350-fold selectivity over BET bromodomains.BPTF: 6.3 nM (Kd)
AU1 BPTF- Known off-target activity against CDKL2 and TRKC kinases (activity reduced in later analogs).BPTF: 2.8 µM (Kd)
TP-422 (Negative Control) N/A- Inactive against BPTF and CECR2.[2]N/A

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of the compounds listed above.

Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for assessing the selectivity of a compound against a broad panel of kinases.

Objective: To determine the inhibitory activity of a test compound against a large number of protein kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Kinase panel (e.g., 338 kinases).

  • Respective kinase-specific substrates.

  • [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

  • Filter plates (e.g., phosphocellulose).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each kinase at the tested compound concentration.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Binding

This protocol outlines a bead-based proximity assay to measure the binding of an inhibitor to a bromodomain.

Objective: To determine the IC50 value of a test compound for a specific bromodomain.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • His-tagged bromodomain protein (e.g., CECR2, BPTF).

  • Biotinylated acetylated histone peptide.

  • Streptavidin-coated Donor beads.

  • Nickel chelate-coated Acceptor beads.

  • AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • 384-well microplates.

  • AlphaScreen-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the His-tagged bromodomain protein, biotinylated histone peptide, and the test compound to the assay buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Add the Nickel chelate-coated Acceptor beads and incubate in the dark.

  • Add the Streptavidin-coated Donor beads and incubate further in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader at an excitation wavelength of 680 nm and an emission wavelength between 520 and 620 nm.

  • Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to directly measure the binding affinity and thermodynamics of a compound to its target protein.

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH) of binding.

Materials:

  • Test compound (e.g., this compound) dissolved in the final dialysis buffer.

  • Purified bromodomain protein in the final dialysis buffer.

  • ITC instrument.

Procedure:

  • Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dissolve the test compound in the final dialysis buffer to ensure a perfect buffer match.

  • Degas both the protein and compound solutions.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the compound solution into the injection syringe.

  • Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.

  • Integrate the heat pulses to obtain the heat of binding for each injection.

  • Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for off-target screening of a chemical probe like this compound.

OffTargetScreeningWorkflow cluster_Preparation 1. Preparation cluster_PrimaryScreening 2. Primary Screening cluster_HitIdentification 3. Hit Identification cluster_DoseResponse 4. Dose-Response & Confirmation cluster_Analysis 5. Data Analysis & Reporting Compound Test Compound (e.g., TP-238 HCl) PrimaryAssay High-Throughput Screening (e.g., Radiometric Kinase Assay at single high concentration) Compound->PrimaryAssay Targets Target Panels (Kinases, Bromodomains, etc.) Targets->PrimaryAssay HitIdent Identify Off-Target 'Hits' (Significant Inhibition) PrimaryAssay->HitIdent Inhibition Data NoHit No Significant Inhibition (High Selectivity) PrimaryAssay->NoHit No Inhibition DoseResponse IC50 Determination for Hits (e.g., AlphaScreen, ITC) HitIdent->DoseResponse Analysis Selectivity Profile Generation & Comparison with Alternatives NoHit->Analysis DoseResponse->Analysis Report Publish Comparison Guide Analysis->Report

Caption: Workflow for Off-Target Screening of Chemical Probes.

References

A Head-to-Head Comparison of TP-238 Hydrochloride with Novel BPTF Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the established BPTF inhibitor, TP-238 hydrochloride, with recently developed novel inhibitors. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to inform strategic decisions in epigenetic drug discovery.

Bromodomain and PHD finger transcription factor (BPTF) is the largest subunit of the nucleosome remodeling factor (NURF) complex, a key regulator of chromatin structure and gene expression. The bromodomain of BPTF recognizes acetylated lysine (B10760008) residues on histone tails, a crucial interaction for tethering the NURF complex to chromatin and activating downstream oncogenic signaling pathways, including the MAPK and PI3K-AKT pathways. Dysregulation of BPTF has been implicated in a variety of cancers, making it an attractive therapeutic target.

This compound has been a valuable chemical probe for studying BPTF function. However, the quest for inhibitors with improved potency, selectivity, and drug-like properties has led to the development of several novel compounds. This guide offers a direct comparison of this compound with these emerging alternatives.

Quantitative Performance Data

The following table summarizes the in vitro potency and binding affinity of this compound and a selection of novel BPTF inhibitors. The data is compiled from various biochemical and biophysical assays, providing a quantitative basis for comparison.

CompoundTarget(s)IC50 (nM)Kd (nM)Assay Method(s)Reference(s)
This compound BPTF , CECR2350120AlphaScreen, ITC[1]
DC-BPi-03 BPTF698.3 ± 21.0-Biochemical Assay[2][3]
DC-BPi-07 BPTFMuch higher affinity than DC-BPi-03--[2][3]
DC-BPi-11 BPTFMuch higher affinity than DC-BPi-03--[2][3]
AU1 BPTF-2800ITC[4]
BZ1 BPTF-6.3BROMOscan[4][5]
NVS-BPTF-1 BPTF-71-[6][7]
Sanguinarine chloride BPTF344.2 ± 25.1-HTRF[8]

Note: A lower IC50 or Kd value indicates higher potency or binding affinity, respectively.

BPTF Signaling Pathway and Inhibition

The following diagram illustrates the central role of BPTF in chromatin remodeling and the activation of pro-tumorigenic signaling pathways. Inhibition of the BPTF bromodomain disrupts these processes.

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BPTF BPTF (Bromodomain) Histone->BPTF recognizes NURF NURF Complex BPTF->NURF recruits Chromatin Chromatin Remodeling NURF->Chromatin mediates Gene Oncogene Transcription (e.g., c-MYC) Chromatin->Gene enables MAPK_pathway MAPK Pathway Gene->MAPK_pathway PI3K_pathway PI3K-AKT Pathway Gene->PI3K_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation Inhibitor BPTF Inhibitors (TP-238, Novel Compounds) Inhibitor->BPTF inhibit

BPTF signaling and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize BPTF inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the disruption of the BPTF-histone interaction by an inhibitor.

AlphaScreen_Workflow start Start reagents Prepare Reagents: - His-tagged BPTF - Biotinylated Acetylated Histone Peptide - Inhibitor Dilution Series - Donor & Acceptor Beads start->reagents mix Mix BPTF, Histone Peptide, and Inhibitor in Assay Plate reagents->mix incubate1 Incubate to Reach Equilibrium mix->incubate1 add_acceptor Add Acceptor Beads incubate1->add_acceptor incubate2 Incubate add_acceptor->incubate2 add_donor Add Donor Beads (in dark) incubate2->add_donor incubate3 Incubate add_donor->incubate3 read Read on AlphaScreen-compatible Reader incubate3->read end End read->end

AlphaScreen experimental workflow.

Principle: In the absence of an inhibitor, the interaction between a His-tagged BPTF (bound to Nickel Chelate Acceptor beads) and a biotinylated acetylated histone peptide (bound to Streptavidin-coated Donor beads) brings the beads into close proximity, generating a luminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to BPTF, providing a complete thermodynamic profile of the interaction.

ITC_Workflow start Start prepare Prepare Samples: - BPTF in sample cell - Inhibitor in syringe (in matched buffer) start->prepare equilibrate Equilibrate Instrument and Samples prepare->equilibrate titrate Perform Serial Injections of Inhibitor into BPTF Solution equilibrate->titrate measure Measure Heat Change After Each Injection titrate->measure analyze Analyze Data to Determine Kd, ΔH, ΔS, and Stoichiometry (n) measure->analyze end End analyze->end

Isothermal Titration Calorimetry workflow.

Principle: The binding of a ligand (inhibitor) to a macromolecule (BPTF) is accompanied by a change in heat. By measuring this heat change as a function of ligand concentration, the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction can be determined.

Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a fluorescence-based assay that measures the proximity of two molecules, in this case, the BPTF protein and an acetylated histone peptide, to screen for inhibitors.

Principle: The assay utilizes two fluorophores: a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). The BPTF protein is typically labeled with an antibody conjugated to the donor, and a biotinylated acetylated histone peptide is bound to streptavidin-XL665. When the BPTF-histone complex forms, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The time-resolved detection minimizes background fluorescence, enhancing assay sensitivity.

Conclusion

The landscape of BPTF inhibitors is rapidly evolving. While this compound remains a valuable tool, novel inhibitors such as BZ1 demonstrate significantly higher potency. The DC-BPi series, derived from the TP-238 scaffold, also represents a promising avenue for the development of next-generation BPTF-targeted therapies. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and intended application (e.g., biochemical assays vs. cell-based studies). The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their pursuit of novel cancer therapeutics targeting the BPTF bromodomain.

References

Unveiling the Cross-Reactivity Profile of TP-238 Hydrochloride with BRD9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic drug discovery, the selectivity of chemical probes is paramount for elucidating the specific functions of protein targets. This guide provides a comparative analysis of TP-238 hydrochloride, a potent dual inhibitor of CECR2 and BPTF, focusing on its cross-reactivity with the bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this compound in the context of other available BRD9 inhibitors.

Executive Summary

This compound is a valuable chemical probe for the CECR2 and BPTF bromodomains. However, experimental data reveals a degree of cross-reactivity with BRD9. This guide presents a quantitative comparison of the binding affinity and inhibitory activity of this compound against BRD9 alongside other well-characterized BRD9 inhibitors, including I-BRD9 and BI-9564. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the critical evaluation of the presented data.

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and other selected bromodomain inhibitors against BRD9 and other relevant bromodomains. This data facilitates a direct comparison of their potency and selectivity.

CompoundTargetIC50 (nM)Kd (nM)Assay Method(s)
This compound BRD9 1400 [1][2]-AlphaScreen [1][2]
CECR230[1][2][3][4]10[1][3][4]AlphaScreen, ITC[1][2][3][4]
BPTF350[1][2][3][4]120[1][3][4]AlphaScreen, ITC[1][3][4]
I-BRD9BRD950 (pIC50 = 7.3)[5]-TR-FRET[5]
BRD4 BD15012 (pIC50 = 5.3)[6]-TR-FRET[6]
BRD7-200-fold less than BRD9[5]BROMOscan[5]
BI-9564BRD975[7][8][9]14[7][8][9]AlphaScreen, ITC[7][8][9]
BRD73400[7][8]239[7][8][9]AlphaScreen, ITC[7][8][9]
BET Family>100,000[7][8]-AlphaScreen[7][8]
TP-472BRD9/7---

Understanding the Role of BRD9 in Gene Regulation

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, a subtype of the SWI/SNF complex.[10][11] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the accessibility of DNA to transcription factors. BRD9, through its bromodomain, recognizes and binds to acetylated lysine (B10760008) residues on histone tails, tethering the ncBAF complex to specific genomic loci to modulate gene transcription.

BRD9_Signaling_Pathway Role of BRD9 in SWI/SNF Mediated Gene Regulation cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_SWI_SNF ncBAF SWI/SNF Complex Histones Histones BRD9 BRD9 Histones->BRD9 Recognizes Acetylated Lysine DNA DNA Transcription Gene Transcription DNA->Transcription Alters Accessibility Other_Subunits Other Subunits BRD9->Other_Subunits Associates with Other_Subunits->DNA Remodels Chromatin Histone_Acetylation Histone Acetylation (HATs) Histone_Acetylation->Histones Adds Acetyl Groups

Caption: Role of BRD9 in SWI/SNF Mediated Gene Regulation.

Experimental Methodologies

A summary of the key experimental protocols used to generate the data in this guide is provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between a bromodomain-containing protein and an acetylated histone peptide.

  • Principle: Donor and acceptor beads are brought into proximity when the bromodomain binds to the acetylated peptide. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in signal.[12]

  • General Protocol:

    • A mixture containing the bromodomain protein (e.g., GST-tagged BRD9), a biotinylated acetylated histone peptide, and the test compound (e.g., this compound) is incubated.[13][14][15]

    • Glutathione (GSH) acceptor beads are added, which bind to the GST-tagged bromodomain.[14]

    • Streptavidin-coated donor beads are then added, which bind to the biotinylated peptide.[13]

    • The plate is incubated to allow for bead-protein-peptide complex formation.

    • The AlphaScreen signal is read on a microplate reader. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the signal by 50%.

AlphaScreen_Workflow cluster_binding Binding Interaction cluster_detection Detection BRD9 BRD9 Protein Peptide Acetylated Peptide BRD9->Peptide Binds Donor_Bead Donor Bead Acceptor_Bead Acceptor Bead Donor_Bead->Acceptor_Bead Energy Transfer Light Light Signal Acceptor_Bead->Light Inhibitor TP-238 HCl Inhibitor->BRD9 Inhibits Binding

Caption: AlphaScreen Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the macromolecule (bromodomain). The heat released or absorbed upon binding is measured.[16][17]

  • General Protocol:

    • The protein (e.g., BRD9) and ligand (e.g., this compound) are prepared in identical buffer solutions to minimize heats of dilution.[18]

    • The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the sample cell.

    • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters, including the Kd.[19]

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells.

  • Principle: The target protein (e.g., BRD9) is fused to a NanoLuc® luciferase (donor). A fluorescent tracer that binds to the target protein serves as the acceptor. When the tracer binds to the fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.[20][21]

  • General Protocol:

    • Cells are transiently transfected with a vector expressing the NanoLuc®-BRD9 fusion protein.[22][23]

    • The transfected cells are plated and then treated with varying concentrations of the test compound and a fixed concentration of the fluorescent tracer.

    • A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added.[22]

    • The luminescence at two wavelengths (donor and acceptor emission) is measured.

    • The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve of the test compound.[24]

Conclusion

This compound demonstrates inhibitory activity against BRD9, albeit with a significantly lower potency compared to its primary targets, CECR2 and BPTF. When benchmarked against dedicated BRD9 inhibitors such as I-BRD9 and BI-9564, the affinity of this compound for BRD9 is considerably weaker. Researchers utilizing this compound as a probe for CECR2 and BPTF should be cognizant of this off-target activity, particularly at higher concentrations, and may consider employing appropriate counter-screening or orthogonal approaches to validate findings specifically related to BRD9. This guide provides the necessary data and context to make informed decisions when designing experiments and interpreting results involving this compound.

References

Safety Operating Guide

Safe Disposal of TP-238 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of TP-238 hydrochloride, a potent bromodomain inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its classification as a combustible solid, its severe hazard to water, its chemical nature as a pyrazole-containing heterocyclic compound, and general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound should be treated as a hazardous substance due to its potent biological activity and potential environmental risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn to prevent skin contact.

  • Body Protection: A laboratory coat should be worn to protect skin and clothing from contamination.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Waste Identification and Segregation
  • Solid Waste: Unused or expired this compound powder should be classified as a solid hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO or aqueous buffers) must be collected as hazardous liquid chemical waste.

  • Contaminated Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves, and weighing paper) must be treated as solid hazardous waste.

Waste Collection and Containment
  • Solid Waste:

    • Carefully transfer the solid this compound into a designated, clearly labeled hazardous waste container.

    • Avoid generating dust during the transfer.

    • This container should be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.

    • Do not mix this waste stream with other incompatible chemical wastes. Check with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste compatibility.

  • Contaminated Labware:

    • Place all contaminated disposable items into a designated hazardous waste bag or container.

    • This container must be clearly labeled to indicate that it contains chemically contaminated materials.

Labeling and Storage
  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Store the sealed waste containers in a designated, secure area, away from incompatible materials.

  • The storage area should have secondary containment to mitigate any potential leaks.

Disposal of Empty Containers
  • Empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol) before being disposed of as regular trash.

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent, non-combustible material such as sand or vermiculite (B1170534) to contain the substance.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with a chemical absorbent pad and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Final Disposal Pathway

The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Quantitative Data and Properties

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource
Molecular Formula C₂₂H₃₀N₆O₃S · HCl[1][2]
Molecular Weight 495.0 g/mol [1][2]
Appearance White to beige powder
Solubility DMSO: ≥ 2 mg/mLWater: 100 mM[2]
Storage Temperature -20°C[2]
Chemical Class Pyrazole-containing heterocyclic compound[1]
Hazard Classification Combustible Solid (Storage Class 11)Water Hazard Class 3 (Severely hazardous to water)

Experimental Protocols

The procedures outlined above for waste segregation, containment, and spill cleanup constitute the primary experimental protocols for the safe disposal of this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A This compound (Solid, Solution, or Contaminated Material) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Type of Waste? B->C D Solid Waste (Unused powder) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Contaminated Materials (Gloves, Labware) C->F Contaminated G Collect in Labeled Solid Hazardous Waste Container D->G H Collect in Labeled Liquid Hazardous Waste Container E->H I Collect in Labeled Solid Hazardous Waste Container F->I J Store in Secure Secondary Containment G->J H->J I->J K Contact EHS for Hazardous Waste Pickup J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling TP-238 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of TP-238 hydrochloride based on general laboratory safety principles for potent chemical compounds and hydrochloride salts. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, these recommendations should be supplemented with a thorough risk assessment based on the compound's known or suspected properties and, most importantly, the official SDS obtained from the supplier.

This guide is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment when working with this compound.

Compound Information

TP-238 is identified as a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It is a valuable tool for research in epigenetics and related fields.

PropertyValue
Molecular Formula C₂₂H₃₀N₆O₃S · HCl
Molecular Weight 495.0 g/mol [1][2]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Solubility DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Storage -20°C[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure risk when handling potent compounds like this compound. The required level of protection escalates with the potential for exposure.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes- Chemical splash goggles (when handling solutions)
Handling of Powders/Solids - Chemical splash goggles or face shield- Chemical-resistant lab coat or disposable gown- Double-gloving (e.g., two pairs of nitrile gloves)- Enclosure (e.g., certified chemical fume hood or glove box)- Respiratory protection (e.g., N95 respirator or higher, based on risk assessment)- Hair covering- Shoe covers
Handling of Liquids/Solutions - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Work within a certified chemical fume hood
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound.

Preparation
  • Designated Area: All work with this compound, especially when handling the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Equipment Assembly: Before handling the compound, ensure all necessary equipment, including microbalances, spatulas, glassware, and waste containers, are clean, dry, and readily accessible within the designated area.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling
  • Weighing: When weighing the solid compound, use a microbalance inside a chemical fume hood or a balance enclosure to prevent the dispersal of airborne particles.

  • Solution Preparation: To prepare solutions, slowly add the solvent to the pre-weighed this compound to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.

  • Experimental Use: Conduct all experimental manipulations within the designated and controlled environment.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • PPE Removal: Remove PPE in the reverse order it was put on to prevent self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) prep_equip Assemble Equipment prep_area->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_exp Conduct Experiment handle_solution->handle_exp post_decon Decontaminate Surfaces & Equipment handle_exp->post_decon post_ppe Remove & Dispose of PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash end End post_wash->end start Start start->prep_area

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Disposal Method: Follow your institution's and local regulations for the disposal of chemical waste. High-temperature incineration is often the preferred method for potent pharmaceutical compounds. Do not dispose of this compound down the drain or in regular trash.

  • Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Disposal_Plan This compound Disposal Plan cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal collect_solid Solid Waste (Unused compound, contaminated PPE) contain Dedicated, Labeled, Sealed Hazardous Waste Container collect_solid->contain collect_liquid Liquid Waste (Solutions, rinsate) collect_liquid->contain dispose Follow Institutional & Local Regulations (e.g., High-Temperature Incineration) contain->dispose end Proper Disposal dispose->end start Waste Generation start->collect_solid start->collect_liquid

Caption: Logical flow for the disposal of this compound waste.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.- Remove contact lenses if present and easy to do.- Seek immediate medical attention.
Skin Contact - Immediately remove contaminated clothing.- Wash the affected area with soap and plenty of water for at least 15 minutes.- Seek medical attention if irritation persists.
Inhalation - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- If not breathing, begin artificial respiration.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.

Spill Response:

  • Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Decontaminate the spill area.

  • Large Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.

References

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